molecular formula C6H4N2OS B2512621 Oxazolo[4,5-B]pyridine-2-thiol CAS No. 53052-06-5

Oxazolo[4,5-B]pyridine-2-thiol

Cat. No.: B2512621
CAS No.: 53052-06-5
M. Wt: 152.17
InChI Key: BRSZJWYJYOGBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolo[4,5-B]pyridine-2-thiol is a useful research compound. Its molecular formula is C6H4N2OS and its molecular weight is 152.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-[1,3]oxazolo[4,5-b]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSZJWYJYOGBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)O2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993241
Record name [1,3]Oxazolo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-02-9
Record name [1,3]Oxazolo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Oxazolo[4,5-b]pyridine-2-thiol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Oxazolo[4,5-b]pyridine-2-thiol: Structure, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with heterocyclic compounds. We will delve into the core chemical properties, structure, synthesis, and burgeoning applications of this compound, a scaffold of significant interest in modern therapeutic design. Our focus will be on the underlying principles and practical considerations that drive its utility in the laboratory and in the development pipeline.

Part 1: Molecular Structure and Physicochemical Properties

The utility of any chemical scaffold begins with a fundamental understanding of its structure and inherent properties. This compound is a fused heterocyclic system where a pyridine ring is annulated to an oxazole ring. This fusion creates a unique electronic and steric environment that is foundational to its chemical behavior and biological activity.

Core Structure and Nomenclature

The molecule consists of a pyridine ring fused at the 4 and 5 positions with a 1,3-oxazole ring, which bears a thiol group at the 2-position. This arrangement dictates its classification as an oxazolopyridine, a class of organic compounds known for its presence in various bioactive molecules.[1]

The Critical Thiol-Thione Tautomerism

A pivotal characteristic of this compound is its existence as an equilibrium mixture of two tautomeric forms: the aromatic thiol form and the non-aromatic thione form.[2] This phenomenon is not merely a structural curiosity; it is central to the molecule's reactivity and its interactions in biological systems. The equilibrium can be influenced by the solvent environment, pH, and temperature.

The IUPAC name, 3H-[3]oxazolo[4,5-b]pyridine-2-thione , explicitly acknowledges the prevalence of the thione tautomer in the solid state.[2] Understanding this equilibrium is crucial for reaction planning and for interpreting spectroscopic data. For instance, in solution, both forms may be present, and their relative ratio will dictate which reactive pathways are favored. Studies on analogous systems, such as 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine, have demonstrated the existence of multiple tautomers in the ground state, underscoring the importance of this property in the broader class of oxazolopyridines.[4]

Caption: Thiol-Thione tautomeric equilibrium of this compound.

Physicochemical Data Summary

For any laboratory application, having reliable physicochemical data is paramount for handling, storage, and experimental design. The following table summarizes the key properties of this compound, compiled from supplier and database information.

PropertyValueSource(s)
CAS Number 211949-57-4[5][6]
Molecular Formula C₆H₄N₂OS[2][6][7]
Molecular Weight 152.17 g/mol [2][7]
IUPAC Name 3H-[3]oxazolo[4,5-b]pyridine-2-thione[2]
Physical Form Solid
Boiling Point 241-243 °C; 284.1 ± 32.0 °C[8]
Storage Inert atmosphere, 2-8°C[7][8]
SMILES SC1=NC2=NC=CC=C2O1[7]

Part 2: Chemical Synthesis and Reactivity

The accessibility of a scaffold is as important as its properties. This compound can be synthesized through a reliable cyclization reaction, providing a solid foundation for further chemical exploration.

Synthetic Pathway

The most direct synthesis involves the condensation and cyclization of 2-amino-3-hydroxypyridine with a source of thiocarbonyl functionality.[9] The choice of 2-amino-3-hydroxypyridine is strategic, as the vicinal amino and hydroxyl groups are perfectly positioned to react and form the five-membered oxazole ring.

synthesis_workflow start 2-Amino-3-hydroxypyridine conditions Reflux (e.g., in Methanol/Water) start->conditions reagent Potassium Methyl Xanthate (Source of CS₂) reagent->conditions product This compound conditions->product Cyclization

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures and serves as a self-validating system for producing the target compound.[9]

Objective: To synthesize this compound via the cyclization of 2-amino-3-hydroxypyridine.

Materials:

  • 2-amino-3-hydroxypyridine

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Carbon disulfide (CS₂)

  • Water (H₂O)

  • Acetic acid (AcOH)

Procedure:

  • Preparation of the Thiocarbonyl Reagent: In a suitable reaction vessel, prepare potassium methyl xanthate (MeOCS₂K) by reacting potassium hydroxide (1.0 eq), methanol, and carbon disulfide (1.0 eq) in water. Causality: This in-situ formation provides the necessary thiocarbonyl group for the subsequent cyclization.

  • Reaction Mixture: Add 2-amino-3-hydroxypyridine (1.0 eq) to the freshly prepared reagent mixture.

  • Cyclization: Heat the mixture to reflux for approximately 20 hours. Trustworthiness: The extended reflux time ensures the reaction proceeds to completion. Monitoring by TLC is recommended to confirm the consumption of the starting material.

  • Work-up: After cooling, filter the reaction mixture to remove any insoluble byproducts.

  • Precipitation: Neutralize the filtrate with acetic acid. The product will precipitate out of the solution. Causality: The product is less soluble in the neutralized aqueous medium, allowing for its isolation.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water to remove residual salts and impurities, and dry under vacuum.

Key Reactive Sites

The molecule possesses several sites for chemical modification, making it a versatile building block:

  • The Thiol/Thione Group: As the most nucleophilic and acidic site, this group is the primary handle for derivatization. It readily undergoes S-alkylation, S-acylation, and oxidation reactions, allowing for the attachment of various side chains to modulate solubility, cell permeability, and target engagement.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring retains its basic character and can be quaternized. For example, reaction of a 2-(2-thienyl)oxazolo[4,5-b]pyridine derivative with methyl iodide resulted in quaternization, indicating the accessibility of this site.[10] This allows for the introduction of a permanent positive charge, which can be critical for forming salt bridges with biological targets.

Part 3: Applications in Research and Drug Development

The true value of this compound lies in its application as a core scaffold for developing novel therapeutics and functional materials. Its rigid, planar structure and defined arrangement of hydrogen bond donors and acceptors make it an excellent starting point for structure-based drug design.

applications cluster_pharma Medicinal Chemistry cluster_materials Materials Science core Oxazolo[4,5-b]pyridine Core Scaffold kinase Kinase Inhibitors (Oncology, Inflammation) core->kinase Derivatization antiviral Antiviral Agents core->antiviral Derivatization other Antioxidant & Anti-inflammatory Agents core->other Derivatization fluorescence Fluorescent Probes core->fluorescence Derivatization

Caption: The Oxazolo[4,5-b]pyridine scaffold as a versatile core for diverse applications.

A Privileged Scaffold for Bioactive Agents

The oxazolopyridine core is considered a "privileged scaffold" in medicinal chemistry. It is frequently found in molecules that target key enzyme families. This compound is used as a key intermediate in the synthesis of compounds targeting kinases and viruses.[3][8] Its structure is adept at forming selective interactions within enzyme active sites, making it a valuable starting point for drug discovery campaigns targeting inflammatory diseases and cancer.[3][8]

Therapeutic Potential of Derivatives
  • Kinase Inhibitors: The development of selective kinase inhibitors is a major focus in oncology and immunology. Fused heterocyclic systems like oxazolopyrimidines (a related scaffold) have been successfully developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical drivers of tumor growth and angiogenesis.[11][12] The oxazolo[4,5-b]pyridine core provides a similar framework for designing new inhibitors.

  • Antiviral Agents: The scaffold serves as a building block in the synthesis of novel antiviral compounds.[3][8] The heterocyclic nitrogen atoms can mimic natural purine bases, potentially interfering with viral replication machinery.

  • Antioxidant and Anti-inflammatory Properties: Related thiazolo[4,5-b]pyridine derivatives have demonstrated significant antioxidant and anti-inflammatory activities in preclinical models.[13][14] This suggests that the oxazolo[4,5-b]pyridine core could be similarly exploited to develop agents that combat oxidative stress and inflammation.

Applications in Materials Science

Beyond medicine, the oxazolopyridine ring system has shown promise in materials science. Derivatives of the core structure have been investigated for their fluorescence properties.[15] These molecules can exhibit strong fluorescence with large Stokes shifts, making them candidates for use as fluorescent probes in biological imaging or as components in organic light-emitting diodes (OLEDs).[15][16][17]

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful platform for innovation. Its distinct structural features, particularly the thiol-thione tautomerism and multiple sites for derivatization, provide chemists with a robust toolkit for molecular design. From its straightforward synthesis to its demonstrated potential in developing targeted therapeutics and advanced materials, this scaffold represents a significant opportunity for researchers at the intersection of chemistry, biology, and materials science. As we continue to explore the chemical space around this privileged core, new discoveries and applications are sure to emerge.

References

A Technical Guide to the Spectroscopic Analysis of Oxazolo[4,5-b]pyridine-2-thiol: Unraveling Molecular Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its fused ring system, incorporating both oxazole and pyridine moieties, makes it a valuable scaffold for the synthesis of novel therapeutic agents, potentially targeting a range of biological pathways.[1] A thorough understanding of its molecular structure and physicochemical properties is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

It is important to note that while this compound is commercially available, comprehensive, publicly accessible experimental spectra are scarce.[2][3] Therefore, this guide will proceed with a detailed analysis based on established spectroscopic principles and data from closely related analogues, providing a robust framework for researchers working with this and similar molecular scaffolds. A key structural feature of this molecule is its potential for tautomerism, existing in equilibrium between the thiol and thione forms. This phenomenon will be a central theme in the interpretation of its spectral data.

Thiol-Thione Tautomerism

A critical consideration in the analysis of this compound is the existence of a tautomeric equilibrium between the thiol and the more stable thione form, oxazolo[4,5-b]pyridin-2(3H)-thione.[4] The predominant tautomer can be influenced by the solvent and physical state. In solution, the thione form is often favored.[5] Spectroscopic techniques are instrumental in identifying the dominant form under specific experimental conditions.

tautomerism cluster_thiol Thiol Form cluster_thione Thione Form Thiol This compound Thione Oxazolo[4,5-b]pyridin-2(3H)-thione Thiol->Thione Equilibrium Thiol_structure Thione_structure

Caption: Tautomeric equilibrium between the thiol and thione forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure and the predominant tautomeric form in solution. The following predictions are based on a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, which is commonly used for heterocyclic compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the N-H proton of the thione tautomer.

Predicted Signal (ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Singlet (broad)1HN-HThe acidic proton on the nitrogen in the thione form is expected to be significantly deshielded and appear as a broad singlet. Its chemical shift can be concentration-dependent.
~8.2 - 8.4Doublet of Doublets1HH-5This proton is ortho to the pyridine nitrogen and is expected to be the most deshielded of the aromatic protons. It will show coupling to both H-6 and H-7.
~7.8 - 8.0Doublet of Doublets1HH-7This proton is adjacent to the fused oxazole ring and will show coupling to H-6 and H-5.
~7.2 - 7.4Doublet of Doublets1HH-6This proton is expected to be the most shielded of the pyridine ring protons and will show coupling to both H-5 and H-7.

Note: The absence of a signal in the 3.0-4.0 ppm range would suggest the thione form is dominant over the thiol form, as an S-H proton would be expected in that region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Signal (ppm)AssignmentRationale
~180 - 190C=SThe thione carbon is highly deshielded and is a key indicator of the predominant tautomer.
~150 - 160C-2 (Oxazole)The carbon of the oxazole ring double bonded to nitrogen.
~145 - 155C-7aThe bridgehead carbon shared by the pyridine and oxazole rings.
~140 - 150C-5The carbon atom ortho to the pyridine nitrogen.
~130 - 140C-3aThe bridgehead carbon shared by the pyridine and oxazole rings.
~115 - 125C-7Aromatic carbon on the pyridine ring.
~110 - 120C-6Aromatic carbon on the pyridine ring.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of this compound will be particularly useful in confirming the dominant tautomeric form.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSignificance
3100 - 3000C-H stretchAromatic C-HConfirms the presence of the aromatic pyridine ring.
~3000 - 2800 (broad)N-H stretchAmide N-HA broad absorption in this region is a strong indicator of the N-H bond in the thione tautomer.
1620 - 1550C=N stretchImine/Aromatic C=NCharacteristic of the C=N bonds within the heterocyclic rings.
1500 - 1400C=C stretchAromatic C=CConfirms the presence of the aromatic system.
1250 - 1050C=S stretchThione C=SA strong absorption in this region is a key diagnostic peak for the thione tautomer.
1100 - 1000C-O stretchEther C-OCorresponds to the C-O-C linkage within the oxazole ring.

Note: The absence of a sharp, weak absorption around 2600-2550 cm⁻¹ for the S-H stretch would further support the predominance of the thione tautomer.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Molecular Ion: For C₆H₄N₂OS, the expected monoisotopic mass is approximately 152.00 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 152.

Predicted Fragmentation Pathway: The fragmentation of the oxazolo[4,5-b]pyridine ring system is likely to proceed through several characteristic pathways. A plausible fragmentation cascade is outlined below.

fragmentation M [C₆H₄N₂OS]⁺˙ m/z = 152 F1 [C₅H₄N₂S]⁺˙ m/z = 124 M->F1 - CO F4 [C₅H₄N]⁺ m/z = 78 M->F4 - OCS F2 [C₅H₃N₂S]⁺ m/z = 123 F1->F2 - H• F3 [C₄H₃N₂]⁺ m/z = 79 F1->F3 - CS

Caption: Predicted mass spectral fragmentation pathway.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation
  • Ensure the sample of this compound is of high purity. Recrystallization or column chromatography may be necessary.

  • For NMR analysis, dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • For IR analysis, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide or analyze as a thin film from a solution.

  • For MS analysis, prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition

NMR Spectroscopy:

  • Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT to aid in peak assignment.

  • Reference the spectra to the residual solvent peak.

IR Spectroscopy:

  • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to sample analysis.

Mass Spectrometry:

  • Employ an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

  • Acquire a full scan mass spectrum to identify the molecular ion.

  • Perform tandem MS (MS/MS) on the molecular ion to confirm the fragmentation pattern.

Conclusion

The spectroscopic analysis of this compound provides a comprehensive picture of its molecular structure. The interplay of NMR, IR, and MS data allows for the unambiguous confirmation of its chemical identity and provides critical insights into its tautomeric behavior. While publicly available experimental data is limited, the predictive analysis presented in this guide, grounded in fundamental spectroscopic principles, offers a robust framework for researchers. By following the outlined protocols and interpretive strategies, scientists and drug development professionals can confidently characterize this important heterocyclic compound, paving the way for its application in the discovery of new and innovative therapeutics.

References

A Technical Guide to Unveiling Therapeutic Targets for Oxazolo[4,5-b]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the oxazolo[4,5-b]pyridine scaffold, a privileged heterocyclic structure in modern medicinal chemistry. We will delve into its potential as a source of novel therapeutics by identifying and validating its biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical framework for the discovery of next-generation therapies.

The oxazolo[4,5-b]pyridine core is a bioisostere of purine, enabling it to interact with a wide array of biological macromolecules, particularly ATP-binding proteins like kinases. This structural mimicry, combined with its synthetic tractability, has made it a focal point in the quest for new drugs targeting a spectrum of diseases, from cancer to neurodegenerative disorders.

Part 1: The Landscape of Oxazolo[4,5-b]pyridine Targets: A Strategic Overview

The therapeutic potential of oxazolo[4,5-b]pyridine derivatives stems from their ability to modulate the activity of key proteins involved in disease pathogenesis. Our exploration will focus on the most promising and well-validated target classes.

Protein Kinases: The Predominant Targets

Protein kinases, enzymes that regulate a vast number of cellular processes, represent the most widely explored target class for oxazolo[4,5-b]pyridine-based compounds. Their ubiquitous role in signaling pathways implicated in cancer, inflammation, and metabolic disorders makes them high-value targets.

1.1.1 Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Oxazolo[4,5-b]pyridine derivatives have been successfully designed to target PI3K isoforms with high potency and selectivity. For instance, gedatolisib (PF-05212384) is a potent, dual inhibitor of PI3K and mTOR, demonstrating the clinical potential of this scaffold.

Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway, highlighting the points of intervention for oxazolo[4,5-b]pyridine-based inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Oxazolo_inhibitor Oxazolo[4,5-b]pyridine Inhibitor Oxazolo_inhibitor->PI3K Oxazolo_inhibitor->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition Points.

1.1.2 Other Kinase Targets

Beyond the PI3K family, the oxazolo[4,5-b]pyridine scaffold has been employed to target a range of other kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and FGFR, which are pivotal in tumor angiogenesis and metastasis.

  • Janus Kinases (JAKs): Key mediators of cytokine signaling, making them attractive targets for inflammatory and autoimmune diseases.

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, with inhibitors holding promise for cancer therapy.

Table 1: Representative Oxazolo[4,5-b]pyridine-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Therapeutic Area
Gedatolisib (PF-05212384)PI3K/mTOROncology
Omipalisib (GSK2126458)PI3K/mTOROncology
Dactolisib (BEZ235)PI3K/mTOROncology
Emerging Non-Kinase Targets

While kinases have been the primary focus, the versatility of the oxazolo[4,5-b]pyridine scaffold allows for its application to other target classes.

1.2.1 G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. Certain oxazolo[4,5-b]pyridine derivatives have shown modulatory activity at GPCRs, opening new avenues for therapeutic intervention in areas such as neuroscience and metabolic diseases.

1.2.2 Enzymes in Neurodegenerative Diseases

The structural similarity to endogenous purines also suggests the potential for oxazolo[4,5-b]pyridine compounds to interact with enzymes involved in nucleotide metabolism and signaling, some of which are implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease.

Part 2: Experimental Workflows for Target Identification and Validation

A robust and systematic approach is essential for identifying and validating the therapeutic targets of novel oxazolo[4,5-b]pyridine-based compounds. The following section outlines a series of well-established experimental protocols.

Initial Target Identification: Unbiased Approaches

To cast a wide net for potential targets, unbiased screening methods are invaluable.

2.1.1 Phenotypic Screening

This approach involves testing compounds in cell-based or whole-organism models of a disease to identify molecules that produce a desired phenotypic change, without a priori knowledge of the target.

Protocol 1: High-Throughput Phenotypic Screening for Anti-Proliferative Effects

  • Cell Plating: Seed cancer cell lines of interest (e.g., MCF-7, A549) in 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add the oxazolo[4,5-b]pyridine compound library at various concentrations using an automated liquid handler. Include appropriate controls (e.g., vehicle, known cytotoxic drug).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assay: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound to determine its anti-proliferative potency.

2.1.2 Affinity-Based Proteomics

This powerful technique enables the identification of direct protein targets of a compound from a complex biological sample.

Affinity_Proteomics_Workflow Compound Oxazolo[4,5-b]pyridine Compound Immobilization Immobilize on Solid Support Compound->Immobilization AffinityMatrix Affinity Matrix Immobilization->AffinityMatrix Incubation Incubate AffinityMatrix->Incubation CellLysate Cell Lysate CellLysate->Incubation Wash Wash Unbound Proteins Incubation->Wash Elution Elute Bound Proteins Wash->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS TargetID Target Protein Identification LC_MS->TargetID

Caption: Affinity-Based Proteomics Workflow for Target ID.

Target Validation: Confirming Engagement and Biological Relevance

Once potential targets are identified, a series of validation experiments are crucial to confirm their role in the observed phenotype.

2.2.1 In Vitro Target Engagement Assays

These assays directly measure the interaction between the compound and the purified target protein.

Protocol 2: Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 384-well plate, combine the purified kinase, the specific substrate, and ATP.

  • Compound Addition: Add the oxazolo[4,5-b]pyridine compound at a range of concentrations.

  • Kinase Reaction: Incubate at room temperature to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Measurement: Measure luminescence using a plate reader. The signal intensity is directly proportional to kinase activity.

  • Data Analysis: Determine the IC50 of the compound to quantify its inhibitory potency against the target kinase.

2.2.2 Cellular Target Engagement Assays

These assays confirm that the compound interacts with its intended target within a cellular context.

Protocol 3: Western Blotting for Pathway Modulation

  • Cell Treatment: Treat cells with the oxazolo[4,5-b]pyridine compound at various concentrations and time points.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and its phosphorylated (activated) form (e.g., anti-AKT and anti-phospho-AKT).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to assess the effect of the compound on the phosphorylation status of the target and downstream signaling proteins.

Part 3: Future Directions and Concluding Remarks

The oxazolo[4,5-b]pyridine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on:

  • Expanding the Target Space: Moving beyond kinases to explore other enzyme families, ion channels, and epigenetic targets.

  • Improving Selectivity: Designing next-generation inhibitors with enhanced selectivity to minimize off-target effects and improve safety profiles.

  • Novel Drug Modalities: Incorporating the oxazolo[4,5-b]pyridine core into proteolysis-targeting chimeras (PROTACs) and other innovative therapeutic platforms.

Physical characteristics and solubility of Oxazolo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics and Solubility of Oxazolo[4,5-b]pyridine-2-thiol

Introduction

This compound is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a fused bicyclic system containing both oxazole and pyridine rings, along with a reactive thiol group, it serves as a crucial intermediate in the synthesis of more complex molecules, including kinase inhibitors and antiviral agents.[1] Its unique structure allows for selective interactions with biological targets, making a thorough understanding of its physical and chemical properties paramount for its effective application in research and drug development.

This guide provides a detailed examination of the core physical characteristics and solubility profile of this compound. Moving beyond a simple data sheet, this document elucidates the underlying chemical principles governing these properties, offers detailed protocols for their experimental determination, and presents the information in a clear, accessible format for researchers, scientists, and drug development professionals.

Section 1: Core Molecular and Physical Properties

The foundational physical properties of a compound dictate its handling, storage, and behavior in various experimental settings. For this compound, these properties are intrinsically linked to its molecular structure and, most critically, its tautomeric nature.

Thione-Thiol Tautomerism: A Central Concept

A key feature of this compound is its existence in a tautomeric equilibrium between the thiol (-SH) form and the thione (=S) form, more accurately named 3H-[1][2]oxazolo[4,5-b]pyridine-2-thione.[3] This equilibrium is not static; its position can be influenced by the compound's physical state (solid vs. solution), solvent polarity, pH, and temperature.[4][5] In the solid state and in many solutions, the thione form is often predominant.[5] This phenomenon is critical as it directly impacts solubility, hydrogen bonding capacity, and spectroscopic signatures.

Caption: Thione-Thiol tautomeric equilibrium of the title compound.

Summary of Physical Data

The following table summarizes the key physical and molecular properties of this compound. It is important to note that some reported values may correspond to one of the tautomers or a mixture.

PropertyValueSource(s)
Molecular Formula C₆H₄N₂OS[3][6][7][8]
Molecular Weight 152.18 g/mol [3][7]
Appearance Solid[2]
Boiling Point 241-243 °C[2]
CAS Number 7243-02-9 (thione form); 211949-57-4 (thiol form)[3][6][7][9]
IUPAC Name 3H-[1][2]oxazolo[4,5-b]pyridine-2-thione /[1][2]this compound[2][3]
Storage Conditions Ambient temperature; Inert atmosphere, 2-8°C for long-term[2][10]

Section 2: Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The compound's tautomerism will be evident in its spectral data, particularly in IR and NMR spectroscopy.

Expected Spectroscopic Features
  • ¹H NMR: In a solvent like DMSO-d₆, one would expect to see signals corresponding to the three aromatic protons on the pyridine ring. A key feature would be a broad singlet corresponding to the N-H proton of the thione tautomer or the S-H proton of the thiol tautomer. The chemical shift of this proton would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show six distinct carbon signals. The C=S carbon of the thione form is particularly diagnostic, typically appearing significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the dominant tautomer. The thione form will exhibit a characteristic C=S stretching vibration. The presence of a strong N-H stretching band would further support the thione structure, whereas a weak S-H stretch would indicate the thiol form.

  • UV-Visible Spectroscopy: The electronic transitions (π–π*) within the conjugated heterocyclic system will result in characteristic absorption bands in the UV region.[11] The position and intensity of these bands can be sensitive to solvent polarity and pH due to their effect on the tautomeric equilibrium.

Experimental Workflow for Spectroscopic Characterization

The following workflow outlines a comprehensive approach to the spectroscopic characterization of a synthesized batch of this compound.

workflow_spectroscopy start Sample Preparation (Dry solid sample) nmr NMR Spectroscopy (¹H, ¹³C in DMSO-d₆) start->nmr ir FT-IR Spectroscopy (KBr pellet or ATR) start->ir uv_vis UV-Vis Spectroscopy (Solution in Ethanol/Acetonitrile) start->uv_vis mass_spec Mass Spectrometry (HRMS-ESI) start->mass_spec analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis uv_vis->analysis mass_spec->analysis report Final Report (Purity & Identity Confirmed) analysis->report

Caption: Workflow for comprehensive spectroscopic characterization.

Section 3: Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and biological assays. Its amphipathic nature, stemming from the polar heterocyclic core and the variable hydrogen-bonding capacity of the thione/thiol group, results in a nuanced solubility profile.

Factors Governing Solubility
  • Polarity: The fused heterocyclic ring system imparts significant polarity.

  • Hydrogen Bonding: The thione tautomer possesses a hydrogen bond donor (N-H) and acceptor (C=S, N atoms), while the thiol tautomer has a weaker donor (S-H) and multiple acceptors. This allows for interactions with protic solvents.

  • Tautomerism: The equilibrium can shift in different solvents. In polar protic solvents (e.g., alcohols), the thione form, capable of strong N-H hydrogen bonding, is often favored.

  • pH: In alkaline aqueous solutions, the compound can be deprotonated to form a more soluble thiolate salt, significantly increasing its solubility.

Based on these principles, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar structure.

  • Moderate Solubility: Expected in lower alcohols (methanol, ethanol) and potentially in chlorinated solvents like dichloromethane.

  • Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, and in neutral water.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the industry-standard shake-flask method for determining equilibrium solubility.

Objective: To quantify the solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, acetonitrile, DMSO, hexane)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • HPLC or UV-Vis spectrophotometer for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations.

    • Dilute the filtered sample solution with an appropriate solvent to fall within the linear range of the calibration curve.

    • Analyze the standards and the sample using a validated HPLC or UV-Vis method.

  • Calculation: Determine the concentration of the saturated solution from the calibration curve. Express the solubility in units such as mg/mL or mol/L.

workflow_solubility start Add Excess Solid to Known Solvent Volume shake Equilibrate on Shaker (24-48h at 25°C) start->shake settle Settle Undissolved Solid (≥2 hours) shake->settle filter Syringe Filter Supernatant (0.22 µm) settle->filter quantify Quantify Concentration (HPLC or UV-Vis) filter->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate calibrate Prepare Calibration Curve (Standard Solutions) calibrate->quantify report Final Solubility Data calculate->report

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

This compound is a molecule whose utility is deeply connected to its fundamental physical and solubility properties. The central concept of its thione-thiol tautomerism governs its behavior, influencing everything from its spectroscopic signature to its solubility in various media. For researchers engaged in drug discovery and materials science, a firm grasp of these characteristics is not merely academic but a practical necessity for designing robust synthetic routes, developing reliable analytical methods, and formulating effective screening assays. The experimental protocols and theoretical framework provided in this guide offer a comprehensive resource for the successful characterization and application of this valuable heterocyclic building block.

References

A Technical Guide to the IUPAC Nomenclature and CAS Registry of Oxazolo[4,5-b]pyridine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the fields of medicinal chemistry, materials science, and drug development, the precise identification of chemical structures is paramount. Ambiguity in a compound's name can lead to costly errors in research, patent filings, and regulatory submissions. This technical guide provides a detailed exploration of the two globally recognized standards for chemical identification—IUPAC nomenclature and the Chemical Abstracts Service (CAS) Registry Number—as applied to the Oxazolo[4,5-b]pyridine-2-thiol scaffold and its derivatives. This document is designed for researchers and scientists, offering field-proven insights into the causality behind naming conventions, the critical issue of tautomerism in this series, and the procedural steps for systematic naming and CAS number acquisition for novel compounds.

The Imperative of Unambiguous Chemical Identification

Chemical compounds are frequently known by multiple names, including trivial names, laboratory codes, or commercial names. While convenient in specific contexts, this variety introduces significant ambiguity in scientific communication. For instance, the same compound might be referred to by different names in separate publications, hindering literature searches and creating confusion. To overcome this, the scientific community relies on two complementary systems:

  • IUPAC (International Union of Pure and Applied Chemistry) Nomenclature: A rule-based system that generates a unique, systematic name from a compound's molecular structure. Its primary advantage is that the structure can be reverse-engineered from the name. However, these names can be long and complex, making them cumbersome for daily use[1].

  • CAS (Chemical Abstracts Service) Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service, a division of the American Chemical Society (ACS), to every chemical substance described in the open scientific literature[2][3]. A CAS number is a simple, unambiguous tag that has no inherent chemical significance but is invaluable for database searches and regulatory compliance, as it links all the different names of a single substance[1][4].

Mastery of both systems is essential for professionals in the chemical sciences to ensure clarity, safety, and adherence to global regulatory standards[5].

Decoding the Oxazolo[4,5-b]pyridine Core Structure

The name "Oxazolo[4,5-b]pyridine" describes a fused heterocyclic system. Understanding its construction is the first step toward correctly naming its derivatives. The process follows a logical sequence dictated by IUPAC's recommendations for fusion nomenclature[6][7].

Principles of Fused Heterocyclic Nomenclature

The naming of fused ring systems involves identifying the individual ring components and selecting a "base component," with the other ring(s) being described as prefixes[8]. The choice of the base component is determined by a set of priority rules. Generally, a nitrogen-containing heterocycle has higher priority than one containing oxygen or sulfur. Furthermore, larger rings typically take precedence over smaller ones[9].

Constructing the Name: A Step-by-Step Analysis
  • Identify Component Rings: The system is formed by fusing an Oxazole ring (a five-membered ring with one oxygen and one nitrogen atom) and a Pyridine ring (a six-membered ring with one nitrogen atom).

  • Determine the Base Component: According to IUPAC priority rules, Pyridine is selected as the base component because it is the larger of the two rings and is a well-established heterocycle.

  • Name the Attached Component: The Oxazole ring is treated as an attachment and is denoted by the prefix "oxazolo ". The final 'e' of oxazole is changed to 'o' for the prefix form[10].

  • Describe the Fusion: The term [4,5-b] provides the critical structural information.

    • The numbers 4,5 indicate the atoms of the attached component (oxazole) that are part of the fusion.

    • The letter b indicates the bond of the base component (pyridine) involved in the fusion. The bonds of the base component are lettered sequentially, with the 1-2 bond being 'a', the 2-3 bond being 'b', and so on[9][11]. Therefore, [4,5-b] specifies that atoms 4 and 5 of the oxazole ring are fused to the 'b' bond (the 2-3 bond) of the pyridine ring.

Numbering the Fused System

Once the fused system is oriented correctly, it is numbered as a single entity. The numbering starts from an atom adjacent to the bridgehead and proceeds to give the heteroatoms the lowest possible locants. For Oxazolo[4,5-b]pyridine, the numbering begins at the oxygen atom, as illustrated below.

Figure 1: IUPAC Numbering Scheme for the Oxazolo[4,5-b]pyridine Ring System.

The Principal Functional Group: A Case of Thiol-Thione Tautomerism

With the core structure established, we can now consider the addition of the principal functional group.

Naming the Thiol Derivative

When a sulfhydryl (-SH) group is the principal functional group on a parent structure, its presence is indicated by adding the suffix "-thiol" to the name of the parent compound[12]. The position is indicated by a locant. Therefore, a -SH group at position 2 of our core structure leads to the name This compound .

A Critical Insight: Thiol-Thione Tautomerism

In heterocyclic chemistry, compounds with a hydroxyl or thiol group adjacent to a ring nitrogen atom often exist in equilibrium with their keto or thione tautomers. This is a crucial consideration for accurate nomenclature, as IUPAC rules often favor the name of the most stable form.

For this compound, a significant equilibrium exists with its thione tautomer. Experimental and computational evidence typically shows that the thione form is energetically more favorable.

  • Thiol Form: this compound

  • Thione Form: 3H-[2][4]oxazolo[4,5-b]pyridine-2-thione

The name of the thione form includes (3H) to indicate that position 3 bears a hydrogen atom, which is necessary to satisfy valency when the C=S double bond is present[13]. PubChem, an authoritative database, lists the official IUPAC name as 3H-[1,3]oxazolo[4,5-b]pyridine-2-thione[13]. While "this compound" is a widely used and understood synonym, researchers should be aware that the thione name is often the formally correct one.

Protocol for Naming Substituted Derivatives

To name a new derivative of this scaffold, follow this systematic procedure:

  • Identify the Parent Structure: The parent is 3H-[1,3]oxazolo[4,5-b]pyridine-2-thione or this compound.

  • Identify All Substituents: Name all other groups attached to the ring system (e.g., chloro, methyl, phenyl).

  • Number the Ring: Use the established numbering from Figure 1 to assign a locant to each substituent.

  • List Substituents Alphabetically: Arrange the substituent prefixes in alphabetical order. Multiplier prefixes (di, tri, etc.) are not considered for alphabetization.

  • Assemble the Final Name: Combine the alphabetized prefixes, their locants, and the parent name.

Example: A derivative with a chlorine atom at position 6 would be named 6-chloro-3H-[2][4]oxazolo[4,5-b]pyridine-2-thione .

The CAS Registry Number: A Unique Chemical Fingerprint

The CAS Registry Number is the global standard for unique substance identification, used in databases, regulatory lists, and chemical inventories[14][15].

What is a CAS Number?

A CAS RN is a numeric identifier that can have up to 10 digits, separated by hyphens into three parts (e.g., 7732-18-5 for water)[1][3]. The final digit is a check digit used to verify the validity of the number. The numbers are assigned sequentially as new substances are entered into the CAS REGISTRY database, the most authoritative collection of disclosed chemical substance information[5][15][16].

CAS Numbers for Key Oxazolo[4,5-b]pyridine Derivatives

The following table summarizes the identifiers for the parent compound and its 2-thiol/thione derivative. It is common for a single compound, including its tautomeric forms, to be indexed under one primary CAS number, although legacy numbers may exist in older literature.

Compound DescriptionSystematic IUPAC NameCommon NameCAS Registry Number®
The parent fused heterocycle[2][4]Oxazolo[4,5-b]pyridineOxazolo[4,5-b]pyridine273-97-2[17]
The 2-thiol / 2-thione derivative3H-[2][4]oxazolo[4,5-b]pyridine-2-thioneThis compound211949-57-4[18][19][20]
The corresponding 2-oxo derivative (for comparison)3H-[2][4]oxazolo[4,5-b]pyridin-2-oneOxazolo[4,5-b]pyridin-2(3H)-one60832-72-6[21]
Protocol for Obtaining a CAS Number for a Novel Derivative

When a researcher synthesizes a novel compound that has not been previously reported in the literature, it will not have a CAS number. The assignment of a new number is a formal process.

  • Confirm Novelty: Conduct a thorough literature and database search (e.g., via SciFinder®, STN®, or other chemical databases) using the proposed structure to ensure the compound is indeed new.

  • Gather Necessary Data: Prepare a complete data package that unambiguously characterizes the compound. This includes:

    • The chemical structure (e.g., in a standard chemical drawing format).

    • The systematic IUPAC or CAS Index Name.

    • Characterization data (e.g., NMR, MS, elemental analysis).

  • Submit to CAS: The data must be submitted to the Chemical Abstracts Service for registration. This is typically done when:

    • Publishing a paper in a scientific journal (most journals have a process to submit new compound data to CAS).

    • Filing a patent.

    • Submitting to a regulatory agency that requires a CAS number[5].

    • Directly requesting a number from CAS for inventory or commercial purposes.

  • Receive Assignment: Once CAS scientists verify the substance is unique and the data is sufficient, a new CAS Registry Number will be assigned and the substance will be added to the CAS REGISTRY database[3][5].

Conclusion

The systematic application of IUPAC nomenclature and the diligent use of CAS Registry Numbers are foundational to scientific integrity and progress in the chemical sciences. For the this compound family, a nuanced understanding of fused ring nomenclature and the prevalent thiol-thione tautomerism is essential for correct naming. By following the structured protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure their work is communicated with precision, supporting seamless collaboration, accurate data retrieval, and robust regulatory compliance.

References

Quantum chemical calculations for Oxazolo[4,5-b]pyridine fluorescence

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for Oxazolo[4,5-b]pyridine Fluorescence

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

Oxazolo[4,5-b]pyridine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, often exhibiting notable fluorescence properties. The ability to accurately predict and modulate these photophysical characteristics is paramount for the rational design of novel functional molecules. This guide provides a comprehensive, in-depth exploration of the quantum chemical methodologies employed to investigate the fluorescence of oxazolo[4,5-b]pyridines. We will delve into the theoretical underpinnings, practical implementation, and critical analysis of computational workflows, from ground-state geometry optimization to the simulation of emission spectra and the prediction of quantum yields. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools for the study of fluorescent heterocyclic systems.

Introduction: The Significance of Oxazolo[4,5-b]pyridines and the Role of Computational Chemistry

The oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its rigid, planar nature and electron-rich characteristics often give rise to intrinsic fluorescence, a property that can be harnessed for applications in bio-imaging, sensing, and as structural probes in drug-target interaction studies. The photophysical properties of these molecules, however, are exquisitely sensitive to their chemical environment and structural modifications. Substituents on the heterocyclic core can dramatically alter the absorption and emission wavelengths, as well as the efficiency of the fluorescence process.

Predicting these properties in silico through quantum chemical calculations offers a powerful, cost-effective, and time-efficient alternative to purely empirical approaches. By modeling the electronic structure and excited-state behavior of oxazolo[4,5-b]pyridine derivatives, we can gain deep insights into the structure-property relationships that govern their fluorescence. This predictive capability allows for the rational design of new molecules with tailored photophysical characteristics, accelerating the discovery and development of novel fluorescent probes and materials.

This guide will focus on the application of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which have emerged as the workhorses for studying the excited states of medium-sized organic molecules due to their favorable balance of accuracy and computational cost.

Theoretical Foundations: A Conceptual Overview

Before delving into the practical aspects of the calculations, it is essential to grasp the key theoretical concepts that underpin the computational study of fluorescence.

  • Jablonski Diagram and Photophysical Processes: Fluorescence is the radiative decay from the first excited singlet state (S₁) to the ground electronic state (S₀). A molecule is first excited from S₀ to a higher excited singlet state (Sₙ) upon absorption of a photon. It then rapidly relaxes non-radiatively to the S₁ state through internal conversion (IC). From the S₁ state, it can either return to the S₀ state by emitting a photon (fluorescence) or through non-radiative pathways such as internal conversion or intersystem crossing (ISC) to a triplet state (T₁). The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons.

  • The Role of DFT and TD-DFT: DFT is a quantum mechanical method used to determine the electronic structure of the ground state of a molecule. It is based on the principle that the energy of a system can be determined from its electron density. For studying excited states, TD-DFT is employed. TD-DFT allows for the calculation of excitation energies (and thus absorption spectra) and the properties of excited states, such as their geometries and vibrational frequencies.

  • Solvent Effects: The photophysical properties of molecules, particularly those with polar character like oxazolo[4,5-b]pyridines, are often significantly influenced by the surrounding solvent. Computational models must account for these interactions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. This approach offers a good compromise between accuracy and computational expense.

The Computational Workflow: A Step-by-Step Guide

The accurate prediction of fluorescence properties requires a systematic and well-validated computational workflow. The following sections detail the essential steps.

Ground State (S₀) Geometry Optimization and Frequency Analysis

The first step is to determine the most stable geometry of the oxazolo[4,5-b]pyridine derivative in its electronic ground state.

Protocol:

  • Input Structure: Build the initial 3D structure of the molecule using a molecular editor.

  • Method Selection:

    • Functional: A hybrid functional such as B3LYP or PBE0 is often a good starting point. For systems where charge-transfer may be important, a range-separated functional like CAM-B3LYP or ωB97X-D may be more appropriate.

    • Basis Set: A Pople-style basis set like 6-31G(d) is a reasonable choice for initial optimizations. For higher accuracy, a larger basis set such as 6-311+G(d,p) is recommended.

  • Solvent Model: Incorporate the desired solvent using the PCM model (e.g., water, ethanol, dichloromethane).

  • Optimization: Perform a geometry optimization calculation. This will find the minimum energy conformation of the molecule.

  • Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Calculation of Vertical Absorption Energies (UV-Vis Spectrum)

With the optimized ground-state geometry, the vertical excitation energies, which correspond to the absorption of light, can be calculated using TD-DFT.

Protocol:

  • Input: Use the optimized S₀ geometry.

  • TD-DFT Calculation: Perform a TD-DFT calculation at the same level of theory (functional, basis set, and solvent model) as the ground-state optimization.

  • Number of States: Request the calculation of a sufficient number of excited states (e.g., 10-20) to ensure the states of interest are included.

  • Analysis: The output will provide the vertical excitation energies (often in eV or nm) and the corresponding oscillator strengths (f). The oscillator strength is a measure of the probability of a given electronic transition. Transitions with high oscillator strengths will correspond to intense peaks in the absorption spectrum.

First Excited State (S₁) Geometry Optimization and Frequency Analysis

To model the emission process (fluorescence), the geometry of the molecule in its first excited singlet state must be determined.

Protocol:

  • Input: Use the optimized S₀ geometry as the starting point.

  • Method Selection: Employ the same functional, basis set, and solvent model as in the previous steps.

  • Excited State Optimization: Perform a geometry optimization for the first excited state (S₁). This is typically specified in the calculation setup.

  • Frequency Analysis: As with the ground state, a frequency calculation for the S₁ state is crucial to confirm it is a true minimum and to obtain vibrational frequencies in the excited state.

Calculation of Vertical Emission Energies (Fluorescence Spectrum)

Fluorescence occurs from the optimized S₁ geometry back down to the S₀ state.

Protocol:

  • Input: Use the optimized S₁ geometry.

  • TD-DFT Calculation: Perform a single-point TD-DFT calculation to determine the energy of the S₀ state at the S₁ geometry.

  • Emission Energy: The fluorescence emission energy is the difference between the energy of the optimized S₁ state and the energy of the S₀ state at the S₁ geometry.

Simulating the Spectra and Stokes Shift

The calculated absorption and emission energies can be used to simulate the UV-Vis and fluorescence spectra. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key photophysical parameter that can be directly compared with experimental data.

  • Stokes Shift (cm⁻¹) = (1 / λabs - 1 / λem) * 10⁷

    • Where λabs and λem are the absorption and emission wavelengths in nm.

Visualization of Molecular Orbitals

Analyzing the molecular orbitals involved in the electronic transitions (e.g., the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO) provides crucial insights into the nature of the excitation. For many oxazolo[4,5-b]pyridines, the lowest energy transition is a π → π* transition. Visualizing these orbitals can help rationalize the effects of substituents on the photophysical properties.

Advanced Topics: Towards Quantitative Prediction

While the workflow described above provides a robust framework for the qualitative understanding of fluorescence, achieving quantitative accuracy for properties like fluorescence quantum yields (ΦF) and lifetimes (τF) requires more advanced computational approaches.

  • Fluorescence Quantum Yield (ΦF): ΦF is determined by the competition between the radiative decay rate (kr) and the non-radiative decay rates (knr).

    • ΦF = kr / (kr + knr)

    • The radiative decay rate (kr) can be estimated from the calculated emission energy and oscillator strength.

    • The non-radiative decay rates (knr), which include internal conversion and intersystem crossing, are more challenging to calculate and often require more sophisticated methods that can accurately describe conical intersections and spin-orbit couplings.

  • Fluorescence Lifetime (τF): The fluorescence lifetime is the inverse of the total decay rate.

    • τF = 1 / (kr + knr)

Data Presentation and Visualization

Clear presentation of computational data is essential for interpretation and communication.

Table 1: Summary of Calculated Photophysical Properties for a Hypothetical Oxazolo[4,5-b]pyridine Derivative
ParameterValueUnits
Absorption Maximum (λabs)350nm
Emission Maximum (λem)450nm
Stokes Shift6349cm⁻¹
Oscillator Strength (f)0.85a.u.
HOMO Energy-6.2eV
LUMO Energy-2.1eV
HOMO-LUMO Gap4.1eV
Diagrams

Visualizing the computational workflow and molecular properties is crucial for understanding the process.

G cluster_input Initial Input cluster_gs Ground State (S₀) cluster_abs Absorption cluster_es Excited State (S₁) cluster_em Emission mol_struct Molecular Structure gs_opt Geometry Optimization (DFT) mol_struct->gs_opt gs_freq Frequency Analysis gs_opt->gs_freq td_dft_abs TD-DFT Calculation gs_freq->td_dft_abs es_opt Geometry Optimization (TD-DFT) gs_freq->es_opt abs_spec Absorption Spectrum (λ_abs) td_dft_abs->abs_spec es_freq Frequency Analysis es_opt->es_freq td_dft_em Single-Point TD-DFT es_freq->td_dft_em em_spec Emission Spectrum (λ_em) td_dft_em->em_spec G S0 S₀ S1 S₁ S0->S1 Absorption S1->S0 Fluorescence S1->S0 IC T1 T₁ S1->T1 ISC T1->S0 Phosphorescence

An In-Depth Technical Guide to the Reaction Mechanism of Oxazolo[4,5-b]pyridine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system integral to the fields of medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potential as anticancer agents, GSK-3β inhibitors for anti-inflammatory applications, and topoisomerase inhibitors.[3][4][5][6] A profound understanding of the reaction mechanisms underpinning its synthesis is paramount for the rational design of novel derivatives and the optimization of synthetic routes. This guide provides a detailed exploration of the core mechanisms of oxazolo[4,5-b]pyridine formation, focusing on the most prevalent synthetic strategies, the causality behind experimental choices, and detailed, field-proven protocols.

The Strategic Importance of the Oxazolo[4,5-b]pyridine Core

The fusion of an oxazole ring with a pyridine ring creates a rigid, planar structure with a unique distribution of electron density and hydrogen bonding capabilities. This structural motif is found in numerous biologically active molecules, making it a target of significant interest in drug discovery.[4][5][7] The ability to functionalize both the pyridine and oxazole rings allows for fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.

Core Mechanistic Pathway: Cyclocondensation of 2-Amino-3-hydroxypyridine

The most common and versatile approach to the oxazolo[4,5-b]pyridine core involves the cyclocondensation of 2-amino-3-hydroxypyridine or its derivatives with a carbonyl-containing electrophile.[8][9] This strategy builds the oxazole ring onto the pre-existing pyridine scaffold. The specific mechanism can vary slightly based on the electrophile (e.g., carboxylic acid, acid chloride, orthoester), but the fundamental transformation remains consistent.

Mechanism with Carboxylic Acids: The Role of Condensing Agents

The direct condensation of a carboxylic acid with 2-amino-3-hydroxypyridine is a thermodynamically demanding reaction that requires a strong condensing agent to facilitate the removal of water. Polyphosphoric acid (PPA) and its milder variant, polyphosphoric acid trimethylsilyl ester (PPSE), are frequently employed for this purpose.[8][10]

Causality Behind Reagent Choice:

  • Polyphosphoric Acid (PPA): PPA serves as both an acidic catalyst and a powerful dehydrating agent. At high temperatures (typically 150-200°C), it activates the carboxylic acid by forming a mixed anhydride, rendering the carbonyl carbon highly electrophilic. Its high viscosity and the often harsh reaction conditions can sometimes limit its applicability for sensitive substrates.

  • Polyphosphoric Acid Trimethylsilyl Ester (PPSE): PPSE is considered a milder alternative to PPA, often allowing for lower reaction temperatures and cleaner reactions.[8][10] It functions similarly by activating the carboxylic acid but is more soluble in organic solvents, which can improve reaction homogeneity.

The reaction proceeds through a two-stage mechanism: initial amide formation followed by intramolecular cyclization and dehydration.

Step 1: Amide Formation: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-3-hydroxypyridine on the activated carboxylic acid. This forms an N-(3-hydroxypyridin-2-yl)amide intermediate.

Step 2: Intramolecular Cyclization & Dehydration: The hydroxyl group of the intermediate then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This cyclization event forms a tetrahedral intermediate which subsequently eliminates a molecule of water under the strongly dehydrating conditions provided by PPA or PPSE to yield the final aromatic oxazolo[4,5-b]pyridine ring system.

Reaction_Mechanism_Carboxylic_Acid General Mechanism: Condensation with Carboxylic Acid AHP 2-Amino-3-hydroxypyridine Amide N-(3-hydroxypyridin-2-yl)amide Intermediate AHP->Amide RCOOH Carboxylic Acid (R-COOH) RCOOH->Amide + Tetrahedral Cyclized Tetrahedral Intermediate Amide->Tetrahedral Reagent PPA or PPSE (Catalyst & Dehydrating Agent) Product 2-Substituted Oxazolo[4,5-b]pyridine Tetrahedral->Product Dehydration H2O_out H₂O Tetrahedral->H2O_out

Caption: General reaction mechanism for oxazolo[4,5-b]pyridine synthesis.

Alternative Electrophiles and Mechanistic Variations

Other electrophiles can be used to construct the oxazole ring, each with its own mechanistic nuances.

  • Acid Chlorides: Reaction with acid chlorides provides a more reactive electrophile than carboxylic acids.[8] This method typically proceeds under basic conditions to neutralize the HCl byproduct. The mechanism is similar, involving initial N-acylation followed by base-promoted cyclization.

  • Orthoesters and Thioimidates: These reagents can also serve as one-carbon synthons for the C2 position of the oxazole ring.[9] The condensation with 2-amino-3-hydroxypyridine under acidic conditions leads directly to the formation of the oxazole ring, often with good yields.[9]

Experimental Protocols and Data

A self-validating protocol is one where the steps are clear, logical, and based on established chemical principles, leading to reproducible results. Below is a representative protocol for the synthesis of a 2-substituted oxazolo[4,5-b]pyridine using PPA.

Detailed Protocol: Synthesis of 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine

This protocol is adapted from established literature procedures.[8]

Objective: To synthesize 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine via PPA-mediated condensation.

Materials:

  • 2-Amino-5-bromo-3-hydroxypyridine (1.0 eq)

  • 4-Cyanobenzoic acid (1.1 eq)

  • Polyphosphoric acid (PPA) or Polyphosphoric acid trimethylsilyl ester (PPSE) (as reaction medium)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add 2-amino-5-bromo-3-hydroxypyridine and 4-cyanobenzoic acid.

  • Reaction Medium: Add PPSE (or PPA) in sufficient quantity to ensure the mixture can be stirred effectively.

  • Heating: Heat the reaction mixture to 200°C with vigorous stirring.[8] The high temperature is necessary to overcome the activation energy for both amide formation and the subsequent dehydration step.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully quench the reaction by pouring the mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidic PPA/PPSE. This step must be done slowly and with caution due to the exothermic nature of the neutralization.

    • The resulting precipitate is the crude product.

  • Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine.

Comparative Data: PPA vs. PPSE

The choice of condensing agent can significantly impact reaction yield. The following table summarizes yields for the synthesis of different oxazolo[4,5-b]pyridine derivatives using PPA and PPSE, demonstrating the context-dependent efficacy of each reagent.

Starting AcidCondensing AgentTemperature (°C)Yield (%)Reference
4-Cyanobenzoic acidPPSE20093%[8]
N-benzyl-4-piperidylacetic acidPPSE20022%[8]
N-benzyl-4-piperidylacetic acidPPANot specified70%[8]
N-benzyl-4-piperidylpropanoic acidPPANot specified71%[8]

As the data indicates, while PPSE is highly effective for aromatic carboxylic acids, PPA can provide superior yields for certain aliphatic or more complex acid substrates.[8] This highlights the importance of empirical optimization in synthetic chemistry.

Synthetic Workflow and Further Functionalization

The oxazolo[4,5-b]pyridine core is often just the starting point for creating more complex molecules. Subsequent functionalization is key to developing drug candidates. A common workflow involves initial formation of the core followed by reactions like Suzuki or Heck couplings on a halogenated pyridine ring.[3][8]

Synthetic_Workflow Post-Cyclization Functionalization Workflow Start 2-Amino-5-bromo- 3-hydroxypyridine Cyclization Step 1: Cyclocondensation (e.g., with R-COOH, PPA/PPSE) Start->Cyclization Core 6-Bromo-2-substituted- oxazolo[4,5-b]pyridine Cyclization->Core Coupling Step 2: Palladium-Catalyzed Coupling (e.g., Suzuki, Heck, Sonogashira) Core->Coupling Final Diverse 6-Functionalized Derivatives Coupling->Final

Caption: A typical workflow for synthesis and functionalization.

This two-step approach—first building the heterocyclic core and then using robust, well-understood cross-coupling reactions—is a powerful strategy in modern medicinal chemistry for rapidly generating libraries of related compounds for structure-activity relationship (SAR) studies.[3][6]

Conclusion

The formation of the oxazolo[4,5-b]pyridine ring system is a cornerstone reaction for accessing a class of compounds with significant therapeutic potential. The primary mechanism, centered on the cyclocondensation of 2-amino-3-hydroxypyridine, is a robust and versatile transformation. A strategic understanding of the reaction mechanism, particularly the role of condensing agents like PPA and PPSE and the rationale for specific reaction conditions, empowers researchers to optimize syntheses and design novel molecular architectures. The ability to combine this core synthesis with modern cross-coupling techniques provides a clear and efficient pathway from simple starting materials to complex, highly functionalized drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of Oxazolo[4,5-b]pyridine Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating significant potential as antibacterial agents.[1][2] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the synthesis and evaluation of these compounds. We delve into the rationale behind the synthetic strategies, the proposed mechanism of action, and provide field-proven, step-by-step protocols for assessing antimicrobial efficacy and cytotoxic profiles. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this promising class of molecules.

Introduction: The Rationale for Oxazolo[4,5-b]pyridines

The pyridine ring is a cornerstone in numerous therapeutic agents, valued for its ability to engage in biologically relevant interactions and improve physicochemical properties such as aqueous solubility.[1] When fused with an oxazole ring, the resulting oxazolo[4,5-b]pyridine core (PubChem CID: 10103159)[3] creates a bioisostere of purine bases, adenine and guanine. This structural mimicry is believed to be a key factor in their antimicrobial activity.[2]

The leading hypothesis for their mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication and repair.[2] By acting as a purine analogue, these compounds may interfere with nucleic acid synthesis, leading to bacterial cell death. This mode of action is particularly attractive as it targets a different pathway than many current last-resort antibiotics, offering a potential solution against resistant strains. Several studies have highlighted the potent activity of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives, especially against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), a notorious cause of hospital-acquired infections.[2][4]

Synthetic Strategy: A Generalized Approach

A robust and efficient synthesis is the first step in exploring this chemical space. A widely adopted and effective method is the one-pot condensation reaction between 2-amino-3-hydroxypyridine and various substituted benzoic acids. The use of a silica-supported catalyst, such as perchloric acid (HClO₄·SiO₂), has been shown to facilitate high conversion rates, simple workup procedures, and shorter reaction times under ambient conditions.[5]

This strategy allows for the systematic introduction of a wide variety of substituents on the 2-phenyl ring, which is crucial for developing a comprehensive Structure-Activity Relationship (SAR) profile.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2-Amino-3-hydroxypyridine C One-Pot Condensation A->C B Substituted Benzoic Acid (R-C₆H₄-COOH) B->C Catalyst (e.g., HClO₄·SiO₂) Heat D 2-(Substituted-phenyl) oxazolo[4,5-b]pyridine C->D Cyclization & Dehydration

Caption: General workflow for synthesizing 2-substituted oxazolo[4,5-b]pyridines.

Postulated Mechanism of Action: DNA Gyrase Inhibition

Understanding the mechanism is critical for rational drug design. As mentioned, oxazolo[4,5-b]pyridines are thought to disrupt bacterial DNA replication. Molecular docking studies suggest these compounds can bind to the active site of DNA gyrase, an enzyme that introduces negative supercoils into DNA, a process essential for relieving torsional strain during replication.[5] By inhibiting this enzyme, the compounds prevent DNA replication and transcription, ultimately leading to bacterial death.

MOA_Diagram Compound Oxazolo[4,5-b]pyridine Derivative Enzyme Bacterial DNA Gyrase Compound->Enzyme Binds to & Inhibits DNA Bacterial DNA Enzyme->DNA Acts on Replication DNA Replication & Transcription Enzyme->Replication Inhibition of supercoiling DNA->Replication Undergoes Death Bacterial Cell Death Replication->Death Disruption leads to

Caption: Postulated mechanism of action via DNA gyrase inhibition.

Application Protocol 1: Antimicrobial Susceptibility Testing

The primary measure of a compound's antimicrobial efficacy is its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.[7][8]

Causality Behind Experimental Choices:
  • Test Organisms: A panel should include representative Gram-positive (e.g., Staphylococcus aureus ATCC 29213), Gram-negative (Escherichia coli ATCC 25922), and clinically relevant resistant strains (e.g., MRSA ATCC 43300). This provides a broad view of the compound's spectrum of activity.

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has minimal interference with most antibiotics.[6]

  • Positive Controls: Including established antibiotics (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives) is crucial. This validates the assay by ensuring the test organisms respond as expected to known agents.

  • Negative Control: A solvent control (e.g., DMSO) is essential to ensure the vehicle used to dissolve the compounds has no inherent antimicrobial activity at the concentrations tested.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial 2-fold dilutions of test compound in 96-well plate D Inoculate wells of the 96-well plate with diluted bacterial culture A->D B Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) C Dilute standardized culture to final inoculum density (~5 x 10⁵ CFU/mL) B->C C->D E Incubate plate at 37°C for 16-20 hours D->E F Visually inspect for turbidity or use growth indicator (e.g., Resazurin) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Experimental workflow for the broth microdilution MIC assay.

Detailed Step-by-Step Protocol: Broth Microdilution
  • Preparation of Compound Plate: a. Dissolve test compounds in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL). b. In a sterile 96-well U-bottom plate, add 100 µL of sterile CAMHB to wells 2 through 12. c. In well 1, add 198 µL of CAMHB and 2 µL of the compound stock solution. This creates the starting concentration (e.g., 100 µg/mL) with 1% DMSO. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).

  • Preparation of Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A₆₂₅nm of 0.08-0.13). This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this standardized suspension 1:150 in CAMHB to achieve the final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation: a. Add 50 µL of the final bacterial inoculum to wells 1 through 11 of the compound plate. This brings the final volume in each well to 150 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. The compound concentrations are also diluted by a third. b. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading the MIC: a. After incubation, examine the plate from the bottom using a reading mirror. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The growth control (well 11) should be turbid. The sterility control (well 12) should be clear.

Data Presentation

MIC data should be summarized in a clear, tabular format.

CompoundR-Group (Substitution)MIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. MRSA (ATCC 43300)MIC (µg/mL) vs. E. coli (ATCC 25922)
OX-01 H1632>64
OX-02 4-Cl4864
OX-03 4-NO₂2432
OX-04 4-OCH₃3264>64
Vancomycin N/A12N/A
Ciprofloxacin N/A0.540.015

This is example data for illustrative purposes.

Interpretation: From this hypothetical data, a preliminary SAR can be drawn. Electron-withdrawing groups (Cl, NO₂) at the para-position of the phenyl ring appear to enhance activity against Gram-positive strains, including MRSA. An electron-donating group (OCH₃) appears to decrease activity. The compounds show weaker activity against the Gram-negative E. coli.

Application Protocol 2: Mammalian Cell Cytotoxicity Assay

A promising antimicrobial agent must be selective, meaning it should be potent against bacterial cells but have minimal toxicity towards host (mammalian) cells. The MTT assay is a standard colorimetric method to assess cell viability and cytotoxicity.[9] It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10]

Causality Behind Experimental Choices:
  • Cell Lines: Using a standard, non-cancerous human cell line like Normal Human Dermal Fibroblasts (NHDF) provides a relevant measure of toxicity against healthy host cells.[11]

  • Assay Principle: The MTT assay is chosen for its reliability, high throughput, and direct correlation between mitochondrial metabolic activity and cell viability.[12]

  • Positive Control: A known cytotoxic agent like Doxorubicin is used to validate that the assay can detect cell death effectively.

Detailed Step-by-Step Protocol: MTT Assay
  • Cell Seeding: a. Culture NHDF cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂). b. Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well. c. Incubate for 24 hours to allow cells to attach and form a monolayer.

  • Compound Treatment: a. Prepare 2-fold serial dilutions of the test compounds in culture media at 2x the final desired concentration. b. After 24 hours, carefully aspirate the old media from the cell plate. c. Add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (negative control) and a positive control (e.g., Doxorubicin). d. Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). c. Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Reading: a. After the 4-hour incubation, carefully aspirate the media containing MTT from each well without disturbing the formazan crystals or the cell layer. b. Add 100 µL of a solubilization solution (e.g., 100% DMSO or a 0.01 M HCl solution in 10% SDS) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[10] d. Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[10]

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_of_Treated_Wells / Absorbance_of_Untreated_Control_Wells) x 100 b. Plot % Viability against compound concentration (log scale) to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

Data Presentation
CompoundCC₅₀ (µM) on NHDF cells
OX-01 >100
OX-02 85.2
OX-03 65.7
OX-04 >100
Doxorubicin 1.5

This is example data for illustrative purposes.

Conclusion and Future Directions

The protocols outlined in this guide provide a standardized framework for the initial evaluation of oxazolo[4,5-b]pyridine derivatives as antimicrobial agents. By systematically determining the MIC against a panel of relevant bacteria and assessing cytotoxicity against a mammalian cell line, researchers can efficiently identify promising lead compounds.

A compound with a low MIC (e.g., <8 µg/mL) and a high CC₅₀ (e.g., >64 µg/mL) would be considered a strong candidate for further development. Future work should focus on:

  • Expanding the SAR: Synthesizing a broader range of derivatives to refine the relationship between chemical structure and biological activity.

  • Mechanism of Action Studies: Performing enzymatic assays with purified DNA gyrase to confirm the proposed target.

  • In Vivo Efficacy: Testing promising candidates in animal models of infection to evaluate their therapeutic potential in a whole-organism context.

The oxazolo[4,5-b]pyridine scaffold represents a fertile ground for the discovery of new antibiotics. A rigorous and methodical evaluation, as described herein, is the critical path to translating this chemical promise into a clinical reality.

References

Development of Oxazolo[4,5-b]pyridine Compounds for Anticancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel oxazolo[4,5-b]pyridine compounds as potential anticancer agents. The protocols and methodologies outlined herein are designed to ensure scientific rigor and reproducibility, facilitating the advancement of promising candidates from the bench to clinical investigation.

Introduction: The Therapeutic Potential of Oxazolo[4,5-b]pyridines in Oncology

The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In the context of oncology, these heterocyclic compounds have garnered significant interest due to their structural similarity to purine bases, suggesting their potential to interact with key biological targets involved in cancer cell proliferation and survival.[1] The core structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity against various cancer types.

Recent studies have highlighted the potential of oxazolo[4,5-b]pyridine derivatives to exert their anticancer effects through multiple mechanisms. These include the inhibition of critical signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the PI3K/Akt/mTOR pathways, as well as the induction of programmed cell death (apoptosis).[2][3] This multi-faceted approach offers the potential to overcome the complex and adaptive nature of cancer, providing a strong rationale for the continued development of this promising class of compounds.

Part 1: Synthesis, Purification, and Characterization of Oxazolo[4,5-b]pyridine Derivatives

A fundamental aspect of developing novel anticancer agents is the robust and reproducible synthesis of the compounds of interest. The following section details a general, yet comprehensive, protocol for the synthesis of 2-substituted oxazolo[4,5-b]pyridines, a common and effective structural motif.

Protocol 1.1: Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines

This protocol describes a common method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine and a substituted benzoic acid.[4][5][6][7]

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted benzoic acid (e.g., 4-cyanobenzoic acid)

  • Polyphosphoric acid (PPA) or polyphosphate ester (PPSE)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable reaction vessel, add the substituted benzoic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) or polyphosphate ester (PPSE) (a sufficient amount to ensure stirring) to the mixture.

  • Heat the reaction mixture at 180-200 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 1.2: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified oxazolo[4,5-b]pyridine derivative.

Protocol 1.3: Structural Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure of the compound.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its elemental composition.[8]

  • Melting Point: The melting point of the purified compound should be determined and compared to literature values if available.[8]

Part 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of a novel compound's anticancer potential is typically performed using a panel of human cancer cell lines. The following protocols describe standard assays to evaluate cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Protocol 2.1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the oxazolo[4,5-b]pyridine compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2.2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Human cancer cell lines

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the oxazolo[4,5-b]pyridine compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 2.3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Human cancer cell lines

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the oxazolo[4,5-b]pyridine compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Part 3: Mechanism of Action Studies

Understanding the molecular mechanism by which a compound exerts its anticancer effect is crucial for its development. The following protocols focus on identifying the molecular targets and signaling pathways affected by oxazolo[4,5-b]pyridine compounds.

Protocol 3.1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2.[13][14]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the oxazolo[4,5-b]pyridine compound.

  • In a white 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 3.2: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation or inhibition.[15][16]

Materials:

  • Human cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-VEGFR-2, anti-p-VEGFR-2, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the oxazolo[4,5-b]pyridine compound as described in previous protocols.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3.3: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[6][7][17][18]

Software:

  • AutoDock, Schrödinger Suite, or similar molecular docking software

  • Protein Data Bank (PDB) for protein structures

Procedure:

  • Obtain the 3D structure of the target protein (e.g., VEGFR-2 kinase domain) from the PDB.

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a 3D structure of the oxazolo[4,5-b]pyridine compound and optimize its geometry.

  • Define the binding site on the protein.

  • Perform the docking simulation to predict the binding poses and calculate the binding affinity (docking score).

  • Analyze the interactions between the compound and the protein residues in the binding site.

Part 4: In Vivo Evaluation of Anticancer Efficacy

Promising compounds identified through in vitro studies should be evaluated in animal models to assess their in vivo efficacy and safety.

Protocol 4.1: Xenograft Mouse Model

This protocol describes a general workflow for a subcutaneous xenograft model.[10][16][17][18][19][20][21][22]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell lines

  • Matrigel

  • Calipers

  • Dosing vehicles and administration equipment

Procedure:

  • Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of the mice.

  • Monitor the tumor growth regularly using calipers.

  • Once the tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

  • Administer the oxazolo[4,5-b]pyridine compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[23][24][25][26][27] Include a vehicle control group.

  • Monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

  • Analyze the data for tumor growth inhibition and any signs of toxicity.

Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Example Result
MTT Assay IC50 (µM)5.2 µM (MCF-7)
Apoptosis Assay % Apoptotic Cells45% (at IC50)
Cell Cycle Analysis % G2/M Arrest60% (at IC50)
Kinase Assay IC50 (nM)50 nM (VEGFR-2)
In Vivo Efficacy Tumor Growth Inhibition (%)70% (at 50 mg/kg)

Signaling Pathway and Workflow Diagrams

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation OxazoloPyridine Oxazolo[4,5-b]pyridine OxazoloPyridine->VEGFR2 Inhibits Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes OxazoloPyridine Oxazolo[4,5-b]pyridine OxazoloPyridine->Mitochondrion Induces Stress Experimental_Workflow Synthesis Synthesis & Characterization InVitro In Vitro Screening (MTT, Apoptosis, Cell Cycle) Synthesis->InVitro MoA Mechanism of Action (Kinase Assay, Western Blot, Docking) InVitro->MoA InVivo In Vivo Efficacy (Xenograft Model) MoA->InVivo Lead Lead Optimization InVivo->Lead

References

Application Notes and Protocols for the Synthesis and Evaluation of Oxazolo[4,5-b]pyridine-2-thiol Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Oxazolo[4,5-b]pyridine-2-thiol in Corrosion Inhibition

The persistent challenge of metal corrosion necessitates the development of effective and environmentally benign corrosion inhibitors. Organic heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated significant promise in this regard. Their efficacy stems from the presence of lone pair electrons on the heteroatoms and the π-electrons of the heterocyclic rings, which facilitate adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.

The oxazolo[4,5-b]pyridine scaffold is a particularly compelling starting point for the design of novel corrosion inhibitors. This fused heterocyclic system combines the advantageous features of both pyridine and oxazole rings. Pyridine derivatives are well-established corrosion inhibitors, known for their ability to adsorb on metal surfaces. The incorporation of the oxazole ring introduces additional heteroatoms (nitrogen and oxygen) and enhances the planarity of the molecule, which can lead to stronger adsorption.

Furthermore, the presence of a thiol (-SH) or thione (C=S) group at the 2-position of the oxazolo[4,5-b]pyridine ring, as in (1,3)Oxazolo(4,5-b)pyridine-2-thiol (OPT), provides a reactive handle for synthetic modification.[1] The sulfur atom, with its available lone pair electrons, can form strong coordinate bonds with metal surfaces, significantly contributing to the inhibitory action. This document provides detailed protocols for the synthesis of novel corrosion inhibitors derived from OPT and comprehensive methodologies for their performance evaluation.

Synthetic Strategies for Novel Corrosion Inhibitors from this compound

The thiol group of OPT is the primary site for chemical modification to generate a library of potential corrosion inhibitors with enhanced properties. Two highly effective and versatile synthetic routes are presented here: S-alkylation and the Mannich reaction. These reactions introduce functionalities that can increase the inhibitor's solubility, steric hindrance, and electron-donating ability, all of which can positively influence corrosion inhibition efficiency.

Protocol 1: Synthesis of S-Alkyl/Aryl Derivatives of this compound

S-alkylation of the thiol group is a straightforward method to introduce various organic moieties. The resulting thioether linkage is stable, and the introduced alkyl or aryl groups can be tailored to enhance the inhibitor's performance.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions OPT This compound (OPT) Product 2-((Alkyl/Aryl)thio)oxazolo[4,5-b]pyridine OPT->Product 1. RX R-X (Alkyl/Aryl Halide) RX->Product 2. Base Base (e.g., K2CO3, Et3N) Base->Product 3. Solvent Solvent (e.g., DMF, Acetone) Solvent->Product 4.

Caption: General workflow for the S-alkylation of OPT.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) or triethylamine (Et₃N, 1.5 eq.), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

  • Alkylation: To the stirred suspension, add the desired alkyl or aryl halide (R-X, 1.1 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: If a solid precipitates, filter, wash with water, and dry. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure S-substituted derivative.

Protocol 2: Synthesis of Mannich Bases of this compound

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, the N-H of the oxazole ring, assuming tautomerization), formaldehyde, and a primary or secondary amine.[2] This reaction introduces an aminomethyl group, which can significantly enhance the inhibitor's solubility in acidic media and its adsorption characteristics.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions OPT This compound (OPT) Product Mannich Base Derivative OPT->Product 1. Formaldehyde Formaldehyde Formaldehyde->Product 2. Amine R1R2NH (Primary/Secondary Amine) Amine->Product 3. Solvent Solvent (e.g., Ethanol) Solvent->Product 4.

Caption: General workflow for the Mannich reaction of OPT.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Reagent Addition: To this solution, add an aqueous solution of formaldehyde (37%, 1.2 eq.) and the desired primary or secondary amine (1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within 12-24 hours.

  • Isolation: The Mannich base product often precipitates from the reaction mixture.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the pure Mannich base derivative. If no precipitate forms, the product can be isolated by concentrating the solvent and purifying the residue by column chromatography.

Performance Evaluation of Synthesized Corrosion Inhibitors

A comprehensive evaluation of the synthesized inhibitors is crucial to determine their efficacy. The following protocols outline standard electrochemical and surface analysis techniques.

Protocol 3: Electrochemical Evaluation of Inhibition Performance

Electrochemical methods provide rapid and quantitative data on the corrosion inhibition process.[3]

3.1. Materials and Equipment:

  • Working Electrode: Mild steel coupon of known composition and surface area.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum foil or graphite rod.

  • Corrosive Medium: 1 M HCl or 0.5 M H₂SO₄ solution.

  • Potentiostat/Galvanostat with impedance analysis software.

3.2. Experimental Procedure:

  • Electrode Preparation: Polish the mild steel working electrode with a series of emery papers of decreasing grit size, degrease with acetone, rinse with deionized water, and dry.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the corrosive medium.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for at least 30 minutes until a steady state is achieved.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Record the Nyquist and Bode plots.

    • Fit the impedance data to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (η_EIS %) using the following equation: η_EIS % = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

  • Potentiodynamic Polarization:

    • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithmic current density versus potential (Tafel plot).

    • Extrapolate the linear Tafel regions to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Calculate the inhibition efficiency (η_PDP %) using the following equation: η_PDP % = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol 4: Surface Analysis

Surface analysis techniques provide visual and chemical information about the protective film formed by the inhibitor on the metal surface.

4.1. Scanning Electron Microscopy (SEM):

  • Immerse mild steel coupons in the corrosive medium with and without the inhibitor for a specified period (e.g., 24 hours).

  • Remove the coupons, rinse gently with deionized water, and dry.

  • Analyze the surface morphology of the coupons using SEM to observe the extent of corrosion damage and the formation of a protective layer.

4.2. X-ray Photoelectron Spectroscopy (XPS):

  • Prepare metal samples as described for SEM.

  • Analyze the surface elemental composition and chemical states using XPS. This can confirm the adsorption of the inhibitor on the metal surface by detecting the elements present in the inhibitor molecule (N, S, O).

Theoretical Validation: Quantum Chemical Calculations

Quantum chemical calculations, using Density Functional Theory (DFT), can provide valuable insights into the relationship between the molecular structure of the inhibitors and their performance.[4] These calculations can predict the sites of interaction between the inhibitor molecule and the metal surface.

Key Parameters to Calculate:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of the metal.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap indicates higher reactivity and potentially better inhibition efficiency.

  • Dipole Moment (μ): A higher dipole moment may favor the accumulation of the inhibitor on the metal surface.

  • Fukui Functions: Identify the most probable sites for nucleophilic and electrophilic attack, indicating which atoms are most likely to interact with the metal surface.

Workflow for Quantum Chemical Calculations:

G Start Inhibitor Molecular Structure Opt Geometry Optimization (DFT) Start->Opt Calc Calculate Electronic Properties (EHOMO, ELUMO, ΔE, μ) Opt->Calc Fukui Fukui Function Analysis Calc->Fukui Correlate Correlate with Experimental Inhibition Efficiency Calc->Correlate Fukui->Correlate

Caption: Workflow for quantum chemical analysis of inhibitors.

Data Presentation

Table 1: Electrochemical Parameters from Potentiodynamic Polarization Studies

InhibitorConcentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)η_PDP (%)
Blank0-45050070-120-
Inhibitor A0.1-4205065-11090.0
(S-alkylated OPT)0.5-4102563-10595.0
1.0-4001560-10097.0
Inhibitor B0.1-4306068-11588.0
(Mannich Base of OPT)0.5-4153066-10894.0
1.0-4052062-10296.0

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)η_EIS (%)
Blank0100200-
Inhibitor A0.110005090.0
(S-alkylated OPT)0.520003095.0
1.030002096.7
Inhibitor B0.19006088.9
(Mannich Base of OPT)0.518004094.4
1.025002596.0

Conclusion

This compound serves as a versatile and promising platform for the development of novel corrosion inhibitors. The synthetic protocols for S-alkylation and Mannich base formation provided herein offer accessible routes to a diverse range of derivatives. The subsequent evaluation protocols, encompassing electrochemical and surface analysis techniques, provide a robust framework for assessing their performance. Coupled with theoretical insights from quantum chemical calculations, this integrated approach will facilitate the rational design and optimization of highly effective corrosion inhibitors based on the oxazolo[4,5-b]pyridine scaffold for various industrial applications.

References

Application Notes and Protocols: Substituted Oxazolo[4,5-b]pyridines for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Landscapes with Oxazolo[4,5-b]pyridine Fluorophores

In the dynamic field of cellular biology, the visualization of subcellular structures and processes in real-time is paramount to unraveling complex biological functions. Fluorescent probes are indispensable tools in this endeavor, and the oxazolo[4,5-b]pyridine scaffold has emerged as a promising class of fluorophores for bioimaging applications. These heterocyclic compounds exhibit tunable photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and sensitivity to the local environment, making them ideal candidates for the development of sophisticated imaging agents.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the fluorescence properties of substituted oxazolo[4,5-b]pyridines and their practical application in bioimaging. We will delve into the synthesis of these versatile probes, their key photophysical characteristics, and provide validated, step-by-step protocols for their use in live-cell imaging. Furthermore, we will address critical aspects of probe validation, including cytotoxicity and photostability, to ensure the generation of reliable and reproducible data.

Scientific Foundation: The Chemistry and Photophysics of Oxazolo[4,5-b]pyridines

The fluorescence of oxazolo[4,5-b]pyridine derivatives is intrinsically linked to their molecular structure. The fused ring system creates a conjugated π-electron system that is responsible for the absorption and emission of light. The introduction of various substituents at different positions of the oxazolo[4,5-b]pyridine core allows for the fine-tuning of their photophysical properties. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule, leading to shifts in the absorption and emission maxima.[1]

A key characteristic of many substituted oxazolo[4,5-b]pyridines is their charge-transfer character, which contributes to their sensitivity to the polarity of the surrounding environment (solvatochromism).[1] This property can be harnessed to develop probes that report on changes in the local cellular environment.

Synthesis of Substituted Oxazolo[4,5-b]pyridines: A General Protocol

The synthesis of 2-substituted oxazolo[4,5-b]pyridines can be achieved through various methods, with one common approach involving the condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid.[2][3]

Protocol 1: Synthesis of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted benzoic acid (e.g., 4-(N,N-dimethylamino)benzoic acid)

  • Silica-supported perchloric acid (HClO₄·SiO₂) as a catalyst[2][3]

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 mmol), the desired substituted benzoic acid (1.1 mmol), and a catalytic amount of silica-supported perchloric acid in anhydrous ethanol.

  • Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivative.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot graph TD { A[Start: 2-Amino-3-hydroxypyridine + Substituted Benzoic Acid] --> B{Reaction Setup}; B --> C{Add Catalyst: HClO₄·SiO₂ in Ethanol}; C --> D{Stir at Room Temperature}; D --> E{Monitor by TLC}; E --> F{Reaction Complete}; F --> G{Solvent Evaporation}; G --> H{Purification: Column Chromatography}; H --> I[End: Pure 2-(Substituted-phenyl)oxazolo[4,5-b]pyridine];

} Caption: Synthetic workflow for 2-(substituted-phenyl)oxazolo[4,5-b]pyridines.

Photophysical Characterization: Quantifying Fluorescence Properties

A thorough understanding of the photophysical properties of the synthesized probes is crucial for their effective application in bioimaging. Key parameters to be determined include the absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.

Table 1: Representative Photophysical Properties of Substituted Oxazolo[4,5-b]pyridine Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference
DMAPOP¹Dioxane382436540.85[4]
DMAPOP¹Acetonitrile380471910.62[4]
P2²Acetonitrile380455750.78[1]
P3³Acetonitrile355440850.65[1]
1a⁴THF---0.86[5]

¹2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine ²2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine ³2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine ⁴Oxazolopyridine and coumarin unit conjugate

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[4][6]

Materials:

  • Synthesized oxazolo[4,5-b]pyridine derivative

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.55)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the quantum yield of the sample (Φ_s) using the following equation:[4]

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • Grad_s and Grad_r are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions (solvents).

Application in Bioimaging: Visualizing Cellular Dynamics

Substituted oxazolo[4,5-b]pyridines have shown great promise as fluorescent probes for imaging various subcellular organelles, including mitochondria and lipid droplets.[5] Their low cytotoxicity and good photostability make them suitable for live-cell imaging.

Protocol 3: Live-Cell Imaging of Organelles

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Oxazolo[4,5-b]pyridine probe stock solution (e.g., 1 mM in DMSO)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes in a humidified incubator at 37°C with 5% CO₂.

  • Probe Loading: When cells reach 70-80% confluency, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, pre-warmed medium containing the oxazolo[4,5-b]pyridine probe at the desired final concentration (typically in the range of 1-10 µM).

  • Incubation: Incubate the cells with the probe for 15-30 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the cells. Image the stained cells using a confocal microscope equipped with the appropriate laser line for excitation and an emission filter that matches the fluorescence spectrum of the probe.

dot graph TD { A[Start: Cultured Cells] --> B{Probe Loading}; B --> C{Incubation}; C --> D{Washing}; D --> E{Imaging}; E --> F[End: Confocal Images];

} Caption: General workflow for live-cell imaging with oxazolo[4,5-b]pyridine probes.

Ensuring Data Integrity: Cytotoxicity and Photostability Assessment

For any fluorescent probe to be considered reliable for live-cell imaging, it must exhibit minimal cytotoxicity and high photostability.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • HeLa cells (or other suitable cell line)

  • 96-well plates

  • Oxazolo[4,5-b]pyridine probe

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the oxazolo[4,5-b]pyridine probe for the desired duration (e.g., 24 hours).

  • After treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 5: Photostability Assessment

Photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.[7]

Materials:

  • Cells stained with the oxazolo[4,5-b]pyridine probe (as in Protocol 3)

  • Confocal microscope with time-lapse imaging capabilities

Procedure:

  • Select a region of interest (ROI) within a stained cell.

  • Acquire a time-lapse series of images of the ROI under continuous laser illumination. Use the same imaging parameters that would be used for a typical experiment.

  • Measure the fluorescence intensity within the ROI for each image in the time series.

  • Plot the normalized fluorescence intensity as a function of time. A slower decay in fluorescence indicates higher photostability.

Conclusion and Future Perspectives

Substituted oxazolo[4,5-b]pyridines represent a versatile and promising class of fluorophores for bioimaging. Their tunable photophysical properties, coupled with their potential for low cytotoxicity and good photostability, make them valuable tools for visualizing cellular structures and dynamics. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and apply these probes in their own experimental systems. Future research in this area will likely focus on the development of oxazolo[4,5-b]pyridine-based probes with even more advanced functionalities, such as targeting specific biomolecules, sensing local environmental changes with greater precision, and enabling super-resolution microscopy applications.

References

Application Notes & Protocols: Molecular Docking of Oxazolo[4,5-b]pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale Behind a Tailored Docking Strategy

The Oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of this scaffold necessitates a robust and nuanced computational approach to predict its binding modes and affinities to various biological targets. This guide eschews a one-size-fits-all template, instead providing a detailed, experience-driven protocol for molecular docking studies of Oxazolo[4,5-b]pyridine derivatives. The causality behind each step is explained to empower researchers to not only execute the protocol but also to adapt it to their specific research questions.

Part 1: Foundational Principles of a Self-Validating Docking Workflow

A trustworthy docking protocol is inherently self-validating. This means building in checks and balances at each stage to ensure the final results are not artifacts of the computational method but are instead a plausible representation of the molecular reality. The workflow we will construct is based on this principle of iterative validation.

The Logical Flow of a Robust Docking Experiment

docking_workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Validation & Analysis Phase p1 1. Target Selection & Structure Retrieval p2 2. Protein Preparation (Cleaning & Optimization) p1->p2 PDB file p3 3. Ligand Preparation (2D to 3D & Energy Minimization) p2->p3 Prepared Receptor d1 4. Binding Site Definition & Grid Generation p3->d1 Prepared Ligands d2 5. Molecular Docking (Algorithm & Scoring) d1->d2 Grid Box a1 6. Pose Analysis & Interaction Mapping d2->a1 Docked Poses a2 7. Validation (Redocking & Cross-Validation) a1->a2 Top Poses a3 8. Post-Docking Analysis (e.g., MM/GBSA, MD Simulation) a2->a3 Validated Protocol

Figure 1: A comprehensive workflow for molecular docking, emphasizing preparation, execution, and rigorous validation.

Part 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the key stages of the docking workflow. While specific software commands may vary, the underlying principles are universal. We will reference parameters for commonly used software suites like AutoDock Vina and Schrödinger's Glide.

Protocol 1: Target Protein Preparation

Objective: To prepare a crystallographic protein structure for docking by correcting structural issues and assigning appropriate chemical properties.

Causality: Raw PDB files often contain experimental artifacts such as water molecules, co-factors, and multiple conformations, and they lack hydrogen atoms. These must be addressed to create a chemically realistic representation of the protein's binding site.[4][5][6]

Methodology:

  • Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For Oxazolo[4,5-b]pyridine derivatives, potential targets include human dihydroorotate dehydrogenase (hDHODH), DNA gyrase, and GSK-3β.[2][3][7]

  • Initial Cleaning:

    • Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, Schrödinger Maestro, PyMOL).

    • Remove all crystallographic water molecules. Expert Insight: While bulk water is generally removed, specific, conserved water molecules in the active site that mediate ligand binding may be retained. This is an advanced consideration that requires careful analysis of the binding pocket.

    • Remove any co-crystallized ligands, ions, or cofactors not relevant to the binding study.

  • Structural Correction:

    • Add hydrogen atoms, as they are crucial for proper hydrogen bonding and electrostatic calculations. Most software packages can do this automatically, but it's important to check the protonation states of key residues like Histidine, Aspartate, and Glutamate, especially those in the active site.

    • Assign partial charges to all atoms using a force field (e.g., AMBER, OPLS). This is typically handled by preparation wizards in docking software.[8]

    • Repair any missing side chains or loops in the protein structure, if necessary. Tools like Prime in the Schrödinger suite can be used for this purpose.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The constraints on the backbone atoms prevent significant deviation from the experimental structure.

Protocol 2: Ligand Preparation

Objective: To convert the 2D structures of Oxazolo[4,5-b]pyridine derivatives into low-energy 3D conformers suitable for docking.

Causality: A docking program requires a 3D representation of the ligand with correct stereochemistry, tautomeric state, and protonation state. The initial 3D conformation can influence the efficiency of the docking search.[5]

Methodology:

  • 2D Structure Sketching: Draw the Oxazolo[4,5-b]pyridine derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structures to 3D. Software like Schrödinger's LigPrep or Open Babel can perform this conversion and generate multiple realistic conformers.

  • Protonation and Tautomeric States: Determine the most likely protonation and tautomeric states at a physiological pH (typically 7.4). This is a critical step, as different states will have different hydrogen bonding capabilities.

  • Energy Minimization: Perform an energy minimization of each ligand conformer using a suitable force field (e.g., OPLS3e, MMFF94). This ensures that the starting ligand structures are in a low-energy, sterically favorable conformation.

Protocol 3: Grid Generation and Docking Execution

Objective: To define the search space for the docking simulation and run the docking algorithm.

Causality: The grid box defines the volume within which the docking program will attempt to place the ligand. Its size and location are critical for an efficient and accurate search of the binding site.[9]

Methodology:

  • Binding Site Identification: If a co-crystallized ligand is present in the original PDB structure, the binding site is readily identifiable. If not, binding pockets can be predicted using tools like SiteMap (Schrödinger) or by referring to published literature for the target protein.

  • Grid Box Generation:

    • Center the grid box on the identified binding site.

    • The size of the grid box should be large enough to accommodate the Oxazolo[4,5-b]pyridine derivatives and allow for rotational and translational sampling, but not so large as to unnecessarily increase computation time. A typical size is a 20x20x20 Å cube.

  • Docking Run:

    • Select the appropriate docking software and protocol. For initial screening, a standard precision (SP) protocol like Glide SP or the default settings for AutoDock Vina are often sufficient.[10][11] For more accurate binding mode prediction, a higher precision protocol (e.g., Glide XP) or an induced-fit docking (IFD) protocol can be used.[12]

    • The docking program will generate a set of possible binding poses for each ligand, ranked by a scoring function.

Software SuiteDocking ProgramKey Parameters
AutoDock AutoDock Vinaexhaustiveness: Controls the thoroughness of the search (typically 8-16). num_modes: The number of binding modes to generate (e.g., 9-20).
Schrödinger GlideDocking Precision: HTVS (High-Throughput Virtual Screening), SP (Standard Precision), XP (Extra Precision). Ligand Sampling: Flexible or rigid. Constraints: Can be applied to force interactions with specific residues.

Table 1: Common docking software and key parameters for Oxazolo[4,5-b]pyridine derivative studies.

Part 3: The Imperative of Rigorous Validation and Analysis

A docking score is not a direct measure of binding affinity. It is a prediction that must be critically evaluated.[13] The trustworthiness of your results hinges on a thorough analysis and validation process.

Protocol 4: Post-Docking Analysis and Validation

Objective: To analyze the docking results, validate the protocol, and select the most promising candidates for further study.

Causality: The scoring function may not always correctly rank the true binding pose as the top result. Visual inspection and further validation are necessary to ensure the predicted interactions are chemically sensible and the protocol is reliable.[14]

Methodology:

  • Pose Analysis:

    • Visually inspect the top-ranked poses for each ligand in the context of the protein's active site.

    • Analyze the key molecular interactions: hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges. The oxazolopyridine core, for example, has been shown to form π-π interactions with residues like Tyrosine and Phenylalanine.[1]

    • Use visualization tools like Discovery Studio or the interaction diagrams in Maestro to create 2D and 3D representations of these interactions.[15]

  • Validation of the Docking Protocol:

    • Redocking of a Co-crystallized Ligand: If the PDB structure contains a native ligand, a crucial validation step is to extract this ligand and dock it back into the binding site.[16] A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[16][17]

    • Cross-Docking with Known Inhibitors: Dock known active and inactive compounds for your target. A valid protocol should assign better scores to the active compounds and correctly predict their binding modes.

  • Advanced Post-Docking Refinement (Optional but Recommended):

    • MM/GBSA or MM/PBSA: Use Molecular Mechanics/Generalized Born Surface Area (or Poisson-Boltzmann Surface Area) calculations to rescore the docking poses. These methods provide a more accurate estimation of binding free energy than standard docking scores.

    • Molecular Dynamics (MD) Simulation: For the most promising ligand-protein complexes, run a short MD simulation (e.g., 50-100 ns) to assess the stability of the predicted binding pose and interactions over time.[16]

validation_process start Docking Results (Ranked Poses) v1 Visual Inspection (Interaction Analysis) start->v1 v2 Protocol Validation (Redocking, RMSD < 2.0 Å) v1->v2 Plausible Poses v3 Cross-Validation (Known Actives vs. Inactives) v2->v3 Reliable Protocol v4 Advanced Refinement (MD Simulation, MM/GBSA) v3->v4 Discriminating Protocol final Validated Hit Compounds v4->final Stable Complexes

Figure 2: A flowchart for the validation of molecular docking results.

Conclusion: From In Silico Prediction to Experimental Hypothesis

Molecular docking is a powerful tool for generating hypotheses about the interaction of Oxazolo[4,5-b]pyridine derivatives with their biological targets. However, it is the beginning, not the end, of the drug discovery process. The protocols outlined in this guide emphasize a structured, critical, and self-validating approach. By understanding the "why" behind each step, researchers can generate more reliable and experimentally verifiable predictions, ultimately accelerating the journey from computational hit to lead compound.

References

Synthesis of Functionalized Oxazolo[4,5-b]pyridines via Palladium-Catalyzed Heck Reaction: A Technical Guide for Medicinal Chemistry & Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-P(O)-0405B

For inquiries, please contact: --INVALID-LINK--

Abstract

The Oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds. Its unique electronic properties and structural rigidity make it a valuable building block in drug discovery programs. This application note provides a comprehensive guide to the synthesis of functionalized Oxazolo[4,5-b]pyridines, with a specific focus on the strategic implementation of the Palladium-catalyzed Heck reaction for C-C bond formation. We will delve into the mechanistic underpinnings of this powerful transformation, offer a detailed, field-tested experimental protocol, and provide insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic methodology.

Introduction: The Significance of Oxazolo[4,5-b]pyridines

The fusion of an oxazole ring with a pyridine core gives rise to the Oxazolo[4,5-b]pyridine system, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. These scaffolds are integral components of molecules exhibiting a wide range of biological activities, including but not limited to, anti-inflammatory, anti-pyretic, analgesic, and antifungal properties.[1] Furthermore, they have been identified as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and acetylcholinesterase, highlighting their therapeutic potential.[1]

The ability to strategically introduce diverse functional groups onto the Oxazolo[4,5-b]pyridine core is paramount for modulating the pharmacological profile of lead compounds. Among the myriad of cross-coupling reactions available to the modern synthetic chemist, the Mizoroki-Heck reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds, particularly for the arylation and vinylation of heteroaromatic systems.[2][3] This reaction, which involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base, allows for the introduction of a wide array of substituents onto the pyridine ring of the Oxazolo[4,5-b]pyridine scaffold.[4][5]

The Heck Reaction: Mechanistic Considerations for Pyridine Scaffolds

The Heck reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[5] Understanding the key steps of this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

A generalized catalytic cycle for the Heck reaction on a halo-substituted Oxazolo[4,5-b]pyridine is depicted below:

Heck_Mechanism Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition + R-X ArPdX R-Pd(II)X(L_n) OxidativeAddition->ArPdX AlkeneCoordination Alkene Coordination ArPdX->AlkeneCoordination + Alkene PdPiComplex Alkene-Pd Complex AlkeneCoordination->PdPiComplex MigratoryInsertion Migratory Insertion PdPiComplex->MigratoryInsertion SigmaAlkylPd σ-Alkyl-Pd(II) Complex MigratoryInsertion->SigmaAlkylPd BetaHydrideElimination β-Hydride Elimination SigmaAlkylPd->BetaHydrideElimination ProductRelease Product Release & Reductive Elimination BetaHydrideElimination->ProductRelease Product + HPdX ProductRelease->Pd0 + Base

Figure 1: Generalized Catalytic Cycle of the Heck Reaction. This diagram illustrates the key steps: oxidative addition of the palladium(0) catalyst to the halo-substituted Oxazolo[4,5-b]pyridine, coordination of the alkene, migratory insertion, β-hydride elimination, and reductive elimination to regenerate the active catalyst.

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-substituted Oxazolo[4,5-b]pyridine to form a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[6]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Pd-C bond.[6] This step is often rate-determining and dictates the regioselectivity of the reaction.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product. This step is also typically a syn-elimination.[6]

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt byproduct.

The electron-deficient nature of the pyridine ring in the Oxazolo[4,5-b]pyridine scaffold can influence the rate of oxidative addition and the overall efficiency of the catalytic cycle.[7][8] Careful selection of the catalyst, ligand, base, and solvent is therefore critical for achieving high yields and selectivities.

Experimental Protocol: Synthesis of Methyl (E)-3-(2-phenyloxazolo[4,5-b]pyridin-5-yl)acrylate

This protocol details a representative Heck reaction for the functionalization of a 5-bromo-2-phenyloxazolo[4,5-b]pyridine with methyl acrylate.

Materials:

  • 5-Bromo-2-phenyloxazolo[4,5-b]pyridine

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Experimental Workflow:

Heck_Workflow Start Start: Assemble Reaction ReactionSetup Combine Reactants: - 5-Bromo-2-phenyloxazolo[4,5-b]pyridine - Methyl acrylate - Pd(OAc)₂ - P(o-tol)₃ - Et₃N - Anhydrous DMF Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere (N₂ or Ar) ReactionSetup->InertAtmosphere Heating Heat to Reflux (e.g., 100-110 °C) InertAtmosphere->Heating Monitoring Monitor Reaction Progress by TLC Heating->Monitoring Workup Reaction Workup Monitoring->Workup Reaction Complete Cooling Cool to Room Temperature Workup->Cooling Quenching Quench with Water Cooling->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash Organic Layer (Water, Brine) Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Purification Purification Drying->Purification Filtration Filter and Concentrate Purification->Filtration Chromatography Silica Gel Column Chromatography Filtration->Chromatography End End: Isolate Pure Product Chromatography->End

Figure 2: Step-by-step experimental workflow for the Heck reaction. This diagram outlines the key stages from reaction setup and monitoring to workup and purification of the final product.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-phenyloxazolo[4,5-b]pyridine (1.0 eq), palladium(II) acetate (0.02 eq), and tri-o-tolylphosphine (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).

  • Reaction: Immerse the flask in a preheated oil bath and heat the reaction mixture to reflux (typically 100-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl (E)-3-(2-phenyloxazolo[4,5-b]pyridin-5-yl)acrylate.

Optimization and Troubleshooting

The success of the Heck reaction is highly dependent on the interplay of several parameters. The following table summarizes the influence of key variables and provides guidance for optimization.

ParameterGeneral Considerations & Optimization StrategiesPotential Issues & Troubleshooting
Palladium Source Pd(OAc)₂ is a common and effective precursor. Pd₂(dba)₃ can also be used. For challenging substrates, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ may be beneficial.[5][9]Low Yield: Increase catalyst loading slightly. Ensure the quality of the palladium source.
Ligand Phosphine ligands are commonly employed. Tri-o-tolylphosphine is often a good choice. Electron-rich and bulky phosphines can promote oxidative addition. N-heterocyclic carbenes (NHCs) are also effective ligands.[3]Catalyst Decomposition: Use a more robust ligand. Ensure strictly anaerobic conditions.
Base An organic base like triethylamine is frequently used. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents. The choice of base can influence the reaction rate and selectivity.Side Reactions: Screen different bases. Ensure the base is of high purity and anhydrous if necessary.
Solvent Polar aprotic solvents like DMF, DMAc, or NMP are standard. Acetonitrile or toluene can also be used. The choice of solvent can affect the solubility of the reactants and the stability of the catalyst.[10]Poor Solubility: Switch to a more polar solvent.
Temperature Reactions are typically run at elevated temperatures (80-140 °C) to facilitate the catalytic cycle. Microwave irradiation can sometimes accelerate the reaction and improve yields.[10]Decomposition of Reactants or Product: Lower the reaction temperature and extend the reaction time.
Alkene Electron-deficient alkenes like acrylates, styrenes, and acrylonitriles are classic substrates. Electron-rich alkenes can be more challenging to couple.[5]Low Reactivity: For electron-rich alkenes, consider using a more electron-rich palladium catalyst or a different ligand.

Conclusion

The Palladium-catalyzed Heck reaction is an indispensable tool for the functionalization of the Oxazolo[4,5-b]pyridine scaffold. A thorough understanding of the reaction mechanism, coupled with careful optimization of reaction parameters, enables the efficient synthesis of a diverse range of derivatives. The protocol and insights provided in this application note serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this important heterocyclic motif.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of Oxazolo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Oxazolo[4,5-b]pyridine-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to ensure the success of your experiments.

Troubleshooting Guide

This section tackles specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: I am attempting to synthesize this compound by reacting 2-amino-3-hydroxypyridine with carbon disulfide, but I am consistently obtaining very low yields or no desired product at all. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in this reaction is a frequent challenge that can often be attributed to several critical factors ranging from reagent quality to reaction conditions. The core of this synthesis is a cyclization reaction, and its success is highly dependent on precise control of the experimental parameters.

Underlying Causes and Solutions:

  • Purity of Starting Materials: The purity of 2-amino-3-hydroxypyridine is paramount. Impurities can interfere with the reaction, leading to unwanted side products. It is recommended to use a high-purity starting material or purify it by recrystallization before use.

  • Reaction Conditions: The reaction of 2-amino-3-hydroxypyridine with carbon disulfide is typically performed in the presence of a base, such as potassium hydroxide, in a solvent like methanol.[1] The reaction often requires elevated temperatures and prolonged reaction times to proceed to completion.[1]

    • Optimization of Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. A typical procedure involves refluxing the reaction mixture for an extended period, for instance, 20 hours.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Choice of Base and Solvent: The combination of potassium hydroxide and methanol is a common choice for this synthesis.[1] The base is crucial for the formation of the potassium methyl xanthate in situ, which then reacts with the 2-amino-3-hydroxypyridine. The choice and concentration of the base can significantly impact the reaction rate and yield.

Detailed Experimental Protocol for Improved Yield:

The following protocol is a robust method for the synthesis of this compound:

  • Preparation of Potassium Methyl Xanthate: In a round-bottom flask, prepare a solution of potassium hydroxide (6.2 g) in a mixture of methanol (96 ml) and water (17.4 ml).

  • Addition of Carbon Disulfide: To this solution, add carbon disulfide (7.1 g) to form potassium methyl xanthate (MeOCS2K).[1]

  • Reaction with 2-amino-3-hydroxypyridine: Add 2-amino-3-hydroxypyridine to the mixture.

  • Reflux: Reflux the reaction mixture for 20 hours.[1]

  • Work-up: After reflux, filter the mixture. Neutralize the filtrate with acetic acid. The resulting precipitate is the desired product.

  • Purification: Collect the precipitate by filtration, wash it with water, and dry it to obtain 2-mercapto-oxazolo[4,5-b]pyridine.[1]

Problem 2: Formation of Side Products and Purification Challenges

Question: My reaction is producing the desired this compound, but I am also observing significant side products, making purification difficult. What are these side products and how can I minimize their formation and effectively purify my target compound?

Answer:

The formation of side products is a common issue in heterocyclic synthesis. In this specific reaction, the nucleophilic nature of the reactants and intermediates can lead to several competing reactions.

Common Side Products and Their Origins:

  • Dithiocarbamates: The reaction between the amino group of 2-amino-3-hydroxypyridine and carbon disulfide can form dithiocarbamate intermediates.[2] If these intermediates do not cyclize efficiently, they can persist as impurities.

  • Polymeric Materials: Under harsh reaction conditions, starting materials or intermediates can polymerize, leading to a complex mixture of insoluble byproducts.

Strategies for Minimizing Side Products and Effective Purification:

  • Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of either 2-amino-3-hydroxypyridine or carbon disulfide can lead to the formation of side products.

  • Gradual Addition of Reagents: Adding the carbon disulfide solution dropwise to the solution of 2-amino-3-hydroxypyridine and base can help to control the reaction rate and minimize the formation of side products.

  • Purification Techniques:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol.

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be an effective method for separating the desired product from impurities. The choice of eluent will depend on the polarity of the side products.

Problem 3: Instability of the Thiol Product

Question: I have successfully synthesized and purified this compound, but I am concerned about its stability. Does this compound degrade over time, and what are the best practices for storage?

Answer:

Thiols are known to be susceptible to oxidation, and this compound is no exception. The thiol group can be oxidized to form a disulfide bridge between two molecules of the compound.

Mechanism of Degradation:

The thiol group (-SH) can undergo oxidation to form a disulfide (-S-S-) linkage. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

dot digraph "Thiol Oxidation" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Oxidation of thiol to disulfide.

Recommended Storage Conditions:

To ensure the long-term stability of your product, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of oxidative degradation.[3]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to oxygen.[3]
Light Store in an amber vial or in the darkProtects from light-induced degradation.

By adhering to these storage conditions, you can significantly extend the shelf life of your synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-amino-3-hydroxypyridine and carbon disulfide?

A1: The reaction proceeds through a nucleophilic addition and subsequent cyclization mechanism. The amino group of 2-amino-3-hydroxypyridine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide.[2][4] This is followed by an intramolecular cyclization involving the hydroxyl group, leading to the formation of the oxazole ring. The presence of a base facilitates the deprotonation of the amino and hydroxyl groups, enhancing their nucleophilicity.

dot digraph "Reaction Mechanism" { rankdir=LR; graph [splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Simplified reaction mechanism.

Q2: Are there alternative synthetic routes to this compound?

A2: While the reaction of 2-amino-3-hydroxypyridine with carbon disulfide is a common method, other approaches exist for the synthesis of the broader oxazolo[4,5-b]pyridine scaffold. These often involve the cyclization of a 2-amino-3-hydroxypyridine derivative with different reagents. For instance, reaction with acid chlorides or using polyphosphoric acid (PPA) with carboxylic acids can yield 2-substituted oxazolo[4,5-b]pyridines.[5] However, for the specific synthesis of the 2-thiol derivative, the carbon disulfide route remains one of the most direct.

Q3: What are the key spectroscopic features I should look for to confirm the identity and purity of my synthesized this compound?

A3: Spectroscopic analysis is crucial for structure elucidation and purity assessment.

  • ¹H NMR: You should expect to see signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR: The spectrum will show signals for the six carbon atoms in the heterocyclic ring system. The carbon of the C=S group will have a characteristic downfield chemical shift.

  • FTIR: Look for characteristic absorption bands for the N-H, C=S, and C-O-C functional groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₄N₂OS), which is approximately 152.18 g/mol .[6]

Q4: Can I use a different base instead of potassium hydroxide?

A4: Yes, other strong bases can potentially be used. However, the choice of base can influence the reaction rate and the formation of byproducts. Potassium hydroxide is well-documented for this specific transformation.[1] If you choose to use an alternative base, such as sodium hydroxide or an organic base like triethylamine, you may need to re-optimize the reaction conditions, including solvent, temperature, and reaction time.

Q5: What are the safety precautions I should take when working with carbon disulfide?

A5: Carbon disulfide is a highly flammable, volatile, and toxic liquid. It is essential to handle it with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid sources of ignition, as carbon disulfide has a very low autoignition temperature.

References

Optimization of reaction conditions for improved Oxazolo[4,5-b]pyridine yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Oxazolo[4,5-b]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities, including potential as a GSK-3β inhibitor and anti-inflammatory agent[1], as well as its unique photophysical properties[2]. However, its synthesis can present challenges, from low yields to purification difficulties.

This guide is designed to provide practical, experience-driven solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the causality behind each experimental step, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific, common issues in a question-and-answer format. We diagnose the problem, explore the underlying chemical principles, and provide actionable solutions.

Question 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Low yield is the most frequent challenge and can stem from multiple points in the experimental workflow. A systematic approach is crucial for diagnosis.[3]

Potential Cause 1: Purity and Stability of Starting Materials The primary starting materials for many Oxazolo[4,5-b]pyridine syntheses are 2-amino-3-hydroxypyridine and a suitable carboxylic acid or its derivative.[4] The purity of the aminophenol is paramount.

  • Expertise & Experience: 2-amino-3-hydroxypyridine is susceptible to oxidation, often indicated by a darkening in color from off-white to brown. Using oxidized starting material will invariably lead to lower yields and a complex mixture of byproducts.

  • Trustworthiness (Self-Validating Protocol): Before starting the reaction, always assess the purity of your 2-amino-3-hydroxypyridine. If it appears discolored, consider purification by recrystallization or sublimation. Confirm its purity via NMR or melting point analysis. The stability of your coupling partner (e.g., acid chloride, orthoester) should also be verified, as hydrolysis can inhibit the reaction.

Potential Cause 2: Inefficient Cyclization/Dehydration Conditions The key bond-forming step is an intramolecular cyclization followed by dehydration to form the oxazole ring. This step is often the bottleneck and requires optimization.

  • Expertise & Experience: The choice of catalyst and reaction conditions is critical. Strong dehydrating agents are typically required to drive the reaction to completion. Polyphosphoric acid (PPA) and its trimethylsilyl ester (PPSE) are commonly used at high temperatures (e.g., 200°C) to facilitate this transformation effectively, often resulting in high yields (up to 93% in specific cases).[5] Other acidic catalysts, such as p-toluenesulfonic acid (PTSA) or silica-supported perchloric acid, can also be effective, sometimes under milder conditions.[5][6]

  • Trustworthiness (Self-Validating Protocol): If you suspect inefficient cyclization, monitor the reaction progress using Thin Layer Chromatography (TLC).[7] The disappearance of the starting aminopyridine and the appearance of a new, typically more fluorescent, spot for the oxazolopyridine product will indicate reaction progress. If the reaction stalls, it may require a higher temperature, a longer reaction time, or a more potent dehydrating agent/catalyst.

Workflow: General Troubleshooting for Low Yield

G start Low or No Yield Observed check_sm 1. Verify Starting Material Purity (NMR, MP, Visual Inspection) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Impure/Degraded check_sm->sm_bad Not OK check_conditions 2. Evaluate Reaction Conditions sm_ok->check_conditions purify_sm Purify Starting Materials (Recrystallize, Sublime) sm_bad->purify_sm purify_sm->check_sm conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Complete conditions_bad Reaction Stalled (via TLC) check_conditions->conditions_bad Stalled check_workup 3. Review Workup & Purification conditions_ok->check_workup optimize Optimize Conditions: - Increase Temperature - Change Catalyst (PPA, PPSE) - Extend Reaction Time conditions_bad->optimize optimize->check_conditions workup_bad Product Loss Suspected check_workup->workup_bad end_success Yield Improved check_workup->end_success OK optimize_workup Refine Procedure: - Adjust pH during extraction - Use alternative purification - Check for volatility workup_bad->optimize_workup optimize_workup->end_success G cluster_0 Mechanism Overview Reactants 2-Amino-3-hydroxypyridine + Carboxylic Acid Amide Amide Intermediate (Acylation) Reactants->Amide [H+] Cyclization Intramolecular Cyclization Amide->Cyclization Dehydration Dehydration (Catalyst-Assisted) Cyclization->Dehydration -H2O Product Oxazolo[4,5-b]pyridine Dehydration->Product

References

Identifying and minimizing side products in Oxazolo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Oxazolo[4,5-b]pyridines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of oxazolo[4,s-b]pyridines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established synthetic methodologies and mechanistic insights. Our goal is to help you navigate the complexities of this important heterocyclic synthesis, enabling you to optimize your reactions and minimize the formation of unwanted side products.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific experimental challenges you may encounter. Each entry details a common problem, explores its underlying causes, and provides actionable protocols to resolve the issue.

Issue 1: Low Yield of the Desired Oxazolo[4,5-b]pyridine and Presence of Unreacted Starting Materials

Question: My reaction to form an oxazolo[4,5-b]pyridine from 2-amino-3-hydroxypyridine and a carboxylic acid (or its derivative) is resulting in a low yield, with significant amounts of unreacted aminopyridine starting material remaining. What are the likely causes and how can I improve the conversion?

Plausible Causes & Mechanistic Insights:

  • Inadequate Dehydration/Cyclization Conditions: The core of this synthesis is a condensation reaction that requires the removal of water to drive the equilibrium towards the cyclized oxazole product. Insufficiently powerful dehydrating agents or temperatures that are too low can stall the reaction. Common condensation agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) are effective but require specific temperature ranges to function optimally.[1]

  • Poor Activation of the Carboxylic Acid: If you are using a carboxylic acid directly, it needs to be activated to react with the amino group of the 2-amino-3-hydroxypyridine. In the absence of a strong acid catalyst like PPA, the direct amidation can be slow and inefficient.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the pyridine ring can sterically hinder the approach of the reactants, slowing down the reaction rate.

Troubleshooting Protocol:

  • Optimize the Condensing Agent and Temperature:

    • For PPA: Ensure the reaction temperature is sufficiently high, typically in the range of 130-200°C.[1] The viscosity of PPA can be an issue; ensure adequate stirring to maintain a homogenous reaction mixture.

    • For PPSE: This reagent often allows for milder reaction conditions compared to PPA.[1] However, it is moisture-sensitive, so ensure all reagents and solvents are anhydrous.

    • Alternative Reagents: Consider using acid chlorides or orthoesters, which are more reactive and may not require such harsh conditions.[2]

  • Employ Pre-activation of the Carboxylic Acid:

    • Convert the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is much more electrophilic and will react more readily with the 2-amino-3-hydroxypyridine.

    • Use coupling agents common in peptide synthesis, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxylic acid in situ.

  • Consider a Two-Step Approach:

    • First, perform the amidation reaction to form the N-acyl intermediate. Isolate and purify this intermediate.

    • Then, subject the N-acyl intermediate to a separate cyclodehydration step using a dehydrating agent like phosphorus oxychloride (POCl₃) or triflic anhydride. This can provide better control over the reaction and may improve the overall yield.

Issue 2: Formation of an Isomeric or Rearranged Product

Question: I have isolated a product with the correct mass for my target oxazolo[4,5-b]pyridine, but the NMR spectrum is inconsistent with the expected structure. Could an isomeric product have formed?

Plausible Causes & Mechanistic Insights:

  • Boulton-Katritzky Rearrangement: In the synthesis of related isoxazolo[4,5-b]pyridines, a base-promoted Boulton-Katritzky rearrangement has been observed.[3][4] This type of rearrangement involves the recyclization of the heterocyclic ring system and can be promoted by the presence of a base and specific substituents on the ring. While less common for oxazoles, similar rearrangements are mechanistically plausible under certain conditions, especially with arylhydrazone derivatives.[3][4]

  • Alternative Cyclization Pathways: Depending on the starting materials and reaction conditions, cyclization could potentially occur at different positions, leading to the formation of a constitutional isomer. For example, if there are other nucleophilic sites on the pyridine ring, they might compete with the desired cyclization.

Troubleshooting Protocol:

  • Careful Structural Elucidation:

    • Utilize 2D NMR techniques (COSY, HMBC, HSQC) to definitively establish the connectivity of the atoms in your product.

    • Obtain a high-resolution mass spectrum to confirm the elemental composition.

    • If possible, grow a crystal for X-ray crystallography to obtain an unambiguous structural assignment.

  • Control of Reaction pH:

    • If a base-promoted rearrangement is suspected, consider running the reaction under neutral or acidic conditions, if the synthesis allows. This can suppress the rearrangement pathway.

    • Conversely, if an acid-catalyzed rearrangement is a possibility, explore milder, non-acidic cyclization methods.

  • Protecting Group Strategy:

    • If a specific functional group is interfering with the desired cyclization or promoting a rearrangement, consider protecting it. For instance, if a formyl group is present, it can be protected as a dioxolane to prevent unwanted side reactions before the cyclization is carried out.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to oxazolo[4,5-b]pyridines?

There are several established methods for the synthesis of the oxazolo[4,5-b]pyridine core. The most common approaches include:

  • Condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives: This is a widely used method, often employing dehydrating agents like PPA or PPSE.[1] Acid chlorides, anhydrides, and esters can also be used as the acylating agent.

  • From α-haloketones and amides: This is a variation of the Robinson-Gabriel synthesis of oxazoles.[5][6]

  • Intramolecular cyclization of N-(3-hydroxypyridin-2-yl)amides: This involves the pre-formation of the amide bond followed by a separate cyclodehydration step.

Q2: How can I purify my oxazolo[4,5-b]pyridine product effectively?

Purification can often be challenging due to the similar polarities of the product and certain side products.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, especially for removing minor impurities.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.

Q3: Are there any specific safety precautions I should take during the synthesis?

Yes, several reagents commonly used in oxazolo[4,5-b]pyridine synthesis are hazardous and require careful handling:

  • Polyphosphoric Acid (PPA): PPA is corrosive and can cause severe burns. It is also highly viscous and can be difficult to handle at room temperature. Heating PPA should be done with caution in a well-ventilated fume hood.

  • Thionyl Chloride (SOCl₂) and Oxalyl Chloride: These reagents are highly corrosive, toxic, and react violently with water. They should always be handled in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Strong Acids and Bases: Standard precautions for handling corrosive and reactive acids and bases should always be followed.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic steps.

Oxazolo[4,5-b]pyridine Synthesis Start 2-Amino-3-hydroxypyridine + Carboxylic Acid Derivative (R-COX) Intermediate N-Acyl Intermediate Start->Intermediate Acylation SideProduct Incomplete Reaction/ Starting Materials Start->SideProduct Insufficient Activation/Heat Product Oxazolo[4,5-b]pyridine Intermediate->Product Cyclodehydration (-H2O) Intermediate->SideProduct Poor Dehydration

Caption: Desired synthetic pathway to Oxazolo[4,5-b]pyridine.

Potential Rearrangement Pathway InitialProduct Target Oxazolo[4,5-b]pyridine Derivative RearrangementConditions Base or Acid Catalyst InitialProduct->RearrangementConditions RearrangedProduct Isomeric Product (e.g., via Boulton-Katritzky type rearrangement) RearrangementConditions->RearrangedProduct Rearrangement

Caption: Potential for rearrangement under certain conditions.

References

Technical Support Center: Enhancing the Stability of Oxazolo[4,5-b]pyridine Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxazolo[4,5-b]pyridine compounds. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you understand and mitigate the stability challenges associated with these promising heterocyclic compounds in solution. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experimental results.

Introduction to the Stability of Oxazolo[4,5-b]pyridine Compounds

The Oxazolo[4,5-b]pyridine scaffold is a key structural motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[1] Like many heterocyclic systems, these compounds can be susceptible to degradation in solution, which can impact their efficacy, safety, and the reliability of experimental data. Understanding the potential degradation pathways is the first step toward developing robust formulations and handling procedures.

The fused ring system, consisting of an oxazole and a pyridine ring, presents unique stability considerations. The oxazole ring can be prone to hydrolysis, particularly under acidic or basic conditions, while the pyridine moiety can be susceptible to photodegradation.[2][3][4]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability of Oxazolo[4,5-b]pyridine compounds.

Q1: What are the primary factors that can cause my Oxazolo[4,5-b]pyridine compound to degrade in solution?

A1: The main factors influencing the stability of your compound in solution are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the oxazole ring.

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents, especially in combination with extreme pH, can facilitate hydrolytic degradation.

  • Light: The pyridine ring system is known to be susceptible to photodegradation upon exposure to UV or even ambient light.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly if your compound has susceptible functional groups.

Q2: I'm observing unexpected peaks in my HPLC analysis of a stored solution. Could this be due to degradation?

A2: Yes, the appearance of new peaks in your chromatogram is a strong indicator of degradation. These new peaks represent degradation products. To confirm this, you should perform a forced degradation study to intentionally degrade your compound under controlled stress conditions (acid, base, oxidation, heat, and light) and compare the resulting chromatograms with that of your stored sample.[5]

Q3: How can I minimize the degradation of my compound during routine experiments?

A3: To minimize degradation, consider the following best practices:

  • Prepare fresh solutions: Whenever possible, prepare solutions of your Oxazolo[4,5-b]pyridine compound immediately before use.

  • Control pH: Use buffered solutions to maintain a pH where the compound is most stable, typically in the neutral range (pH 6-8), unless your experimental conditions require otherwise.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3][4]

  • Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, consider freezing (-20 °C or -80 °C), but be mindful of potential freeze-thaw instability.

  • Use aprotic solvents: If compatible with your experimental design, consider using aprotic solvents like DMSO or DMF for stock solutions, as they are less likely to promote hydrolysis.

  • De-gas solvents: To minimize oxidative degradation, you can sparge your solvents with an inert gas like nitrogen or argon before preparing your solutions.

Q4: Are there any additives I can use to improve the stability of my compound in solution?

A4: Yes, the addition of certain excipients can enhance stability:

  • Antioxidants: If your compound is prone to oxidation, adding antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can be beneficial.

  • Co-solvents: For compounds with poor aqueous solubility, which can sometimes be linked to stability issues, using co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can improve both solubility and stability.

  • Chelating agents: If trace metal ions could be catalyzing degradation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be helpful.

Troubleshooting Guide: Common Stability-Related Issues

This section provides a structured approach to troubleshooting common problems encountered during the handling and analysis of Oxazolo[4,5-b]pyridine compounds.

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency or activity over time Degradation of the active compound.1. Re-analyze the compound purity by HPLC to confirm degradation. 2. Review storage conditions (temperature, light exposure). 3. Prepare fresh solutions and re-run the experiment.
Appearance of new, unidentified peaks in HPLC/LC-MS Formation of degradation products.1. Conduct a forced degradation study to identify potential degradants. 2. Adjust mobile phase pH to ensure good separation of the parent compound and degradants. 3. Use a stability-indicating HPLC method for analysis.
Precipitation of the compound from solution Poor solubility, which can be exacerbated by degradation.1. Evaluate the solubility of the compound in different solvents and pH conditions. 2. Consider using co-solvents or solubilizing agents like cyclodextrins. 3. Ensure the storage temperature is appropriate to prevent precipitation.
Color change of the solution Formation of chromophoric degradation products.1. Investigate the effect of light exposure (photodegradation). 2. Analyze the solution by UV-Vis spectroscopy to monitor for changes in the absorption spectrum. 3. Correlate the color change with the appearance of new peaks in the HPLC chromatogram.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of your Oxazolo[4,5-b]pyridine compound and for developing a stability-indicating analytical method.[5][6]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • Oxazolo[4,5-b]pyridine compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60 °C for a specified time.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature, protected from light, for a specified time.

    • At each time point, withdraw a sample and dilute it for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a high temperature (e.g., 80 °C) for a specified time.

    • Also, reflux a solution of the compound.

    • At each time point, prepare a solution from the solid sample or dilute the refluxed solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be kept in the dark.

    • At specified time points, withdraw samples for HPLC analysis.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Preparation of a Stabilized Solution

Objective: To prepare a solution of an Oxazolo[4,5-b]pyridine compound with enhanced stability for experimental use.

Materials:

  • Oxazolo[4,5-b]pyridine compound

  • A suitable buffer (e.g., phosphate buffer, pH 7.0)

  • Co-solvent (e.g., ethanol or PEG 400)

  • Antioxidant (e.g., ascorbic acid)

  • Amber vials

Procedure:

  • Determine the required concentration: Calculate the amount of your compound needed for the final solution volume and concentration.

  • Prepare the vehicle:

    • Start with the aqueous buffer.

    • If a co-solvent is needed for solubility, add it to the buffer. A common starting point is 10-20% (v/v) of the co-solvent.

    • If an antioxidant is required, dissolve it in the buffer/co-solvent mixture. A typical concentration for ascorbic acid is 0.01-0.1% (w/v).

  • Dissolve the compound:

    • Add the weighed amount of your Oxazolo[4,5-b]pyridine compound to the prepared vehicle.

    • Use a vortex mixer or sonicator to aid dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Final checks and storage:

    • Ensure the compound is fully dissolved and the solution is clear.

    • Measure the final pH and adjust if necessary.

    • Store the solution in a tightly sealed amber vial at the appropriate temperature (e.g., 2-8 °C).

Visualizing Degradation and Stabilization Workflows

To further clarify the concepts discussed, the following diagrams illustrate potential degradation pathways and a typical workflow for enhancing the stability of Oxazolo[4,5-b]pyridine compounds.

Hypothetical Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A Oxazolo[4,5-b]pyridine B Ring-Opened Intermediate (e.g., 2-amino-3-hydroxypyridine derivative) A->B H+ or OH- D N-Oxide Formation (on Pyridine Ring) A->D [O] E Oxazole Ring Cleavage A->E [O] F Radical Intermediates A->F C Further Degradation Products B->C G Rearrangement/Polymerization Products F->G

Caption: Potential degradation pathways for Oxazolo[4,5-b]pyridine compounds.

Workflow for Enhancing Solution Stability cluster_strategy Stabilization Strategies A Initial Observation of Instability (e.g., new HPLC peaks, loss of activity) B Characterize Degradation (Forced Degradation Study) A->B C Identify Degradation Pathway(s) (Hydrolysis, Oxidation, Photolysis) B->C D Develop Stabilization Strategy C->D E Implement Strategy (e.g., pH control, antioxidants, light protection) D->E S1 pH Adjustment S2 Solvent Selection S3 Addition of Antioxidants S4 Light Protection S5 Temperature Control F Confirm Stability (Real-time and Accelerated Stability Studies) E->F G Optimized Stable Solution F->G

Caption: A systematic workflow for addressing stability issues.

References

Oxazolo[4,5-b]pyridine Synthesis: A Technical Support Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of oxazolo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. We will delve into the critical role of solvent choice in these synthetic routes, providing troubleshooting advice and in-depth explanations to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of oxazolo[4,5-b]pyridines?

The most prevalent starting material for the synthesis of the oxazolo[4,5-b]pyridine core is 2-amino-3-hydroxypyridine.[1] The oxazole ring is then typically formed by condensation with various reagents such as orthoesters, thioimidates, acid chlorides, or carboxylic acids.[1][2]

Q2: I am getting a low yield in my reaction. Could the solvent be the issue?

Absolutely. Solvent choice is a critical parameter that can significantly impact reaction yield.[3] A suboptimal solvent can lead to poor solubility of reactants, unwanted side reactions, or an unfavorable reaction rate. For instance, in reactions that generate water as a byproduct, a solvent that does not effectively remove it can inhibit the reaction from going to completion. In such cases, using a Dean-Stark apparatus with a solvent like toluene can be beneficial.

Q3: Are there any "green" or environmentally friendly solvent options for this synthesis?

Yes, research is increasingly focused on developing more sustainable synthetic methods. For some related heterocyclic syntheses, water has been successfully used as a green solvent, particularly in microwave-assisted reactions.[4][5] While specific examples for oxazolo[4,5-b]pyridines are less common in the initial literature search, exploring aqueous conditions, especially with microwave irradiation, could be a viable green alternative. Additionally, solvent-free conditions, often utilizing a solid support or a catalyst that also acts as a solvent, are another excellent green chemistry approach.[6]

Troubleshooting Guide: Impact of Solvent Choice

This section provides a more in-depth look at common issues encountered during the synthesis of oxazolo[4,5-b]pyridines and how they can be addressed by carefully considering your choice of solvent.

Problem 1: Low Reaction Yield and/or Incomplete Reaction

Possible Cause: Poor solubility of starting materials or intermediates.

Troubleshooting Steps:

  • Solvent Screening: If you are experiencing low yields, a systematic solvent screen is recommended.[3] Common solvents to consider for the synthesis of oxazolo[4,5-b]pyridines and related heterocycles include dimethylformamide (DMF), ethanol, and acetic acid.[2][4][7]

  • Aprotic vs. Protic Solvents: Consider the reaction mechanism. If the reaction involves a condensation step that generates water, a high-boiling aprotic solvent like DMF or toluene (with a Dean-Stark trap) can be advantageous to drive the equilibrium towards the product. Protic solvents like ethanol can be effective in reactions where they can participate in proton transfer steps.

  • Use of Co-solvents: In some cases, a mixture of solvents can provide the optimal balance of solubility and reactivity. For example, a mixture of a non-polar solvent like toluene with a more polar co-solvent could be effective.

Problem 2: Formation of Impurities and Side Products

Possible Cause: The solvent is participating in side reactions or not effectively controlling the reaction temperature.

Troubleshooting Steps:

  • Inert Solvents: For sensitive reactions, use of an inert solvent under an inert atmosphere (e.g., argon or nitrogen) is crucial.[2]

  • Temperature Control: The boiling point of the solvent dictates the maximum reaction temperature at atmospheric pressure. If you suspect thermal degradation of your product or starting materials, consider a lower-boiling solvent or running the reaction at a lower temperature for a longer period.

  • Solvent Purity: Always use high-purity, dry solvents, especially for moisture-sensitive reactions.[2] Impurities in the solvent can act as catalysts for unwanted side reactions.

Problem 3: Difficulty with Product Isolation and Purification

Possible Cause: The solvent has a high boiling point and is difficult to remove, or the product has high solubility in the reaction solvent.

Troubleshooting Steps:

  • Solvent Volatility: If your product is thermally stable, a higher-boiling solvent might be acceptable. However, for more sensitive products, a lower-boiling solvent like ethyl acetate or dichloromethane might be preferable for easier removal under reduced pressure.

  • Post-Reaction Work-up: A proper work-up procedure is essential to remove the solvent and other impurities. This may involve liquid-liquid extraction, precipitation, or crystallization. The choice of extraction and crystallization solvents is just as critical as the reaction solvent itself.

  • Chromatography: Column chromatography is a common purification technique.[2] The choice of the mobile phase (eluent) is a form of solvent selection aimed at achieving optimal separation of your product from impurities. A systematic approach, starting with a non-polar solvent and gradually increasing polarity, is recommended.[3]

Data Presentation: Solvent Effects on Oxazolo[4,5-b]pyridine Synthesis

The following table summarizes the properties and common applications of various solvents in the synthesis of oxazolo[4,5-b]pyridines and related heterocycles.

SolventTypeBoiling Point (°C)Key Characteristics & ApplicationsPotential Issues
Dimethylformamide (DMF) Polar Aprotic153High dissolving power for a wide range of organic and inorganic compounds. Often used in Heck reactions and hydrogenations for modifying the oxazolo[4,5-b]pyridine core.[2]High boiling point can make it difficult to remove. Can decompose at high temperatures.
Polyphosphoric Acid (PPA) / Trimethylsilyl Ester (PPSE) Acidic / Condensing Agent>300Can act as both a solvent and a catalyst, promoting cyclization reactions through dehydration.[2][8]Highly viscous and can be difficult to work with. Work-up requires careful quenching.
Acetic Acid Polar Protic / Acidic118Can serve as a solvent and an acid catalyst, particularly in condensation reactions.[4]Can be corrosive and may lead to side reactions with acid-sensitive functional groups.
Ethanol Polar Protic78A common, relatively benign solvent for a variety of organic reactions.[3]Lower boiling point may not be suitable for reactions requiring high temperatures.
Toluene Non-polar Aprotic111Can be used with a Dean-Stark apparatus to remove water from condensation reactions, driving the equilibrium towards the product.Lower polarity may result in poor solubility for some starting materials.
Water Polar Protic100An environmentally friendly "green" solvent, particularly effective in microwave-assisted syntheses.[4][5]Limited solubility for many organic compounds.
Solvent-Free N/AN/AEnvironmentally friendly approach that can lead to higher reaction rates and easier purification.[6]May require higher temperatures and specialized equipment. Not suitable for all reaction types.

Experimental Protocols & Visualizations

Representative Experimental Protocol: Synthesis of a 2-Substituted Oxazolo[4,5-b]pyridine

This protocol is a generalized procedure based on common synthetic routes.[2][9]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-hydroxypyridine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent (e.g., polyphosphoric acid or a high-boiling aprotic solvent like DMF).

  • Reaction: Heat the reaction mixture to the appropriate temperature (this will be solvent-dependent, for example, 200°C in PPSE) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using PPA or PPSE, carefully quench the reaction by pouring it onto ice water and neutralizing with a base (e.g., sodium bicarbonate). If using an organic solvent, it may be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[2]

Visualizing the Impact of Solvent Choice

The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system for the synthesis of oxazolo[4,5-b]pyridines.

Solvent_Selection_Workflow cluster_start Initial Considerations cluster_solubility Solubility & Reactivity cluster_optimization Optimization & Work-up cluster_final Final Selection start Define Reaction Type (e.g., Condensation, Cyclization) solubility Are reactants soluble? start->solubility aprotic Consider Polar Aprotic (e.g., DMF) solubility->aprotic No temp Reaction Temperature Requirement? solubility->temp Yes aprotic->temp protic Consider Polar Protic (e.g., Ethanol, Acetic Acid) protic->temp solvent_free Consider Solvent-Free or PPA/PPSE solvent_free->temp high_temp High-Boiling Solvent (e.g., DMF, Toluene) temp->high_temp High low_temp Low-Boiling Solvent (e.g., Ethanol, Ethyl Acetate) temp->low_temp Low workup Ease of Work-up & Purification? high_temp->workup low_temp->workup volatile_solvent Choose Volatile Solvent workup->volatile_solvent Easy non_volatile_solvent Plan for Specialized Work-up (e.g., Quenching, Extraction) workup->non_volatile_solvent Difficult final_choice Optimized Solvent System volatile_solvent->final_choice non_volatile_solvent->final_choice

References

Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling Reactions on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cross-coupling reactions involving the pyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-C and C-N bond formation on this ubiquitous heterocycle. The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen present unique challenges that often lead to catalyst inhibition and low reaction yields.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common problems encountered during cross-coupling reactions with pyridine substrates.

Issue 1: My reaction shows no or very low conversion to the desired product.

This is one of the most common issues when working with pyridine substrates. Several factors can contribute to a stalled or inefficient reaction.

Question: I'm attempting a Suzuki-Miyaura coupling with a bromopyridine and a boronic acid, but I'm seeing no product formation. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki-Miyaura reaction with a pyridine substrate often points to one of several critical factors:

  • Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[1][5][6] This is a primary challenge in pyridine cross-coupling. Similarly, if you are using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction to the active Pd(0) species.[5]

  • Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective due to the electron-deficient nature of the pyridine ring.[5]

  • Poor Reagent Quality: The presence of water, especially in the boronic acid or solvent, can lead to protodeboronation, where the boronic acid is consumed in a non-productive pathway.[5]

  • Ineffective Base: The base is crucial for the transmetalation step. A weak or impure base can halt the catalytic cycle.[5]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[5]

  • Ensure an Inert Atmosphere: Meticulously degas all solvents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and use flame-dried glassware to strictly exclude oxygen.[5]

  • Re-evaluate Your Ligand: Switch to bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, or RuPhos are often excellent choices for these challenging couplings.[2][5] N-heterocyclic carbenes (NHCs) can also be effective.[1]

  • Optimize the Base: Use a strong, anhydrous, and finely ground base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[5]

  • Check Reagent Quality: Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider switching to a more stable boronate ester (e.g., a pinacol ester).[5]

  • Increase Catalyst Loading: If catalyst deactivation is the primary issue, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the problem.

  • Screen Solvents: While dioxane and toluene are common, the choice of solvent can significantly impact the reaction. Consider screening other anhydrous solvents.[5]

Below is a workflow to systematically troubleshoot a failed Suzuki-Miyaura coupling on a pyridine ring:

Suzuki_Troubleshooting Start Reaction Failure: Low/No Conversion Inert_Atmosphere Check Inert Atmosphere: Degas Solvents, Flame-Dry Glassware Start->Inert_Atmosphere 1. First Check Ligand_Choice Evaluate Ligand: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Inert_Atmosphere->Ligand_Choice 2. Still Fails Base_Selection Assess Base: Use Anhydrous, Strong Base (e.g., K3PO4, Cs2CO3) Ligand_Choice->Base_Selection 3. Still Fails Reagent_Quality Verify Reagent Quality: Use Fresh Boronic Acid or Boronate Ester Base_Selection->Reagent_Quality 4. Still Fails Success Successful Coupling Reagent_Quality->Success Optimization Successful

Caption: A logical workflow to diagnose and solve common issues in Suzuki coupling.

Question: I'm performing a Buchwald-Hartwig amination on a 3-bromopyridine and observing no product. What should I investigate first?

Answer:

Similar to Suzuki couplings, the Buchwald-Hartwig amination of pyridines is highly sensitive to the catalyst system. The primary culprits for failure are often:

  • Catalyst Inhibition: The pyridine nitrogen and, in some cases, the amine coupling partner can coordinate to the palladium catalyst, inhibiting its activity.[2][3]

  • Inadequate Ligand: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands are often necessary to promote the catalytic cycle.[2]

  • Incorrect Base: The base plays a crucial role in deprotonating the amine. The optimal base can be substrate-dependent.[2]

  • Ligand Selection is Key: For aminating pyridines, bulky biarylphosphine ligands are generally the most effective. Consider ligands like RuPhos and BrettPhos, which have shown excellent performance in these systems.[7] For certain substrates, chelating bisphosphine ligands like Xantphos may also be beneficial.[3]

  • Base Optimization: Strong, non-nucleophilic bases are typically required. Lithium bis(trimethylsilyl)amide (LiHMDS) is often a good choice, but sodium or potassium tert-butoxide can also be effective.[7]

  • Solvent Choice: Ensure you are using an anhydrous solvent capable of dissolving all reagents. Toluene, dioxane, and THF are common choices.[2]

  • Temperature Control: While these reactions often require elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.[2]

Ligand ClassRepresentative LigandsKey CharacteristicsRecommended For
Bulky BiarylphosphinesRuPhos, BrettPhos, SPhosHighly electron-rich and sterically demanding.General purpose for primary and secondary amines with challenging pyridine halides.[3][7]
Chelating BisphosphinesXantphosOffers greater catalyst stability.Can be effective with specific substrates, particularly in preventing side reactions.[3]
Ferrocene-basedJosiphos-type ligandsCan be effective in directly coupling ammonia equivalents.[8]Specialized applications, such as direct amination with ammonia.
Issue 2: My reaction is producing significant byproducts.

Byproduct formation can complicate purification and reduce the yield of your desired product. Identifying the byproduct is the first step to mitigating its formation.

Question: In my Suzuki reaction, I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction, often triggered by the presence of Pd(II) species, which can result from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by oxygen.[5]

  • Strictly Exclude Oxygen: This is the most critical step. Ensure your reaction is performed under a rigorously inert atmosphere.[5]

  • Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources.[6]

  • Control Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway.

  • Lower the Reaction Temperature: If the cross-coupling is efficient at a lower temperature, reducing the heat can sometimes disfavor the homocoupling side reaction.

Question: I'm seeing a significant amount of a dehalogenated pyridine byproduct in my reaction mixture. What causes this and how can I prevent it?

Answer:

Dehalogenation, or hydrodehalogenation, is the replacement of the halogen on your pyridine ring with a hydrogen atom. This can occur when the palladium catalyst reacts with a hydride source in the reaction mixture.[6]

  • Solvent Choice: Some solvents, particularly alcohols, can act as hydride sources. If possible, switch to a non-protic solvent like toluene or dioxane.

  • Base Selection: Certain bases or their impurities can also contribute to dehalogenation. Ensure you are using a high-purity base.

  • Inert Atmosphere: As with many side reactions, ensuring a strictly inert atmosphere can help to minimize dehalogenation.[6]

Frequently Asked Questions (FAQs)

Q1: Why are pyridine cross-coupling reactions so challenging?

The primary challenges stem from the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which can deactivate the ring towards oxidative addition. More significantly, the lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, acting as a ligand and poisoning the catalyst, preventing it from participating in the desired catalytic cycle.[1][2][4]

Q2: How does the position of the halide on the pyridine ring affect reactivity?

The position of the leaving group (halide or triflate) significantly impacts reactivity. For example, in Sonogashira couplings, 2-halopyridines often show better reactivity than 3-halopyridines.[9] In Suzuki-Miyaura reactions of dichloropyridines, the reaction can be directed to either the 2- or 4-position based on the choice of ligand and conditions.[10]

Q3: What is the "2-pyridyl problem" in Suzuki-Miyaura couplings?

The "2-pyridyl problem" refers to the observation that 2-pyridylboronic acids are often unstable and exhibit poor reactivity in Suzuki-Miyaura couplings.[1] This has led to the development of alternative nucleophilic coupling partners for 2-substituted pyridines, such as pyridine sulfinates, which have shown to be stable and highly effective.[11][12]

Q4: Can I perform a Sonogashira coupling on a pyridine ring?

Yes, Sonogashira couplings are a powerful method for forming C(sp²)-C(sp) bonds with pyridine substrates.[9] These reactions typically employ a palladium catalyst in conjunction with a copper(I) co-catalyst.[9][13] The choice of palladium source, ligand (often PPh₃), base (typically an amine like triethylamine), and solvent are all critical for success.[9][14]

Q5: Are there alternatives to traditional cross-coupling reactions for functionalizing pyridines?

Yes, direct C-H activation/functionalization is an increasingly important strategy.[15][16][17] This approach avoids the need for pre-functionalized (e.g., halogenated) pyridines. The pyridine nitrogen can act as a directing group to guide the catalyst to a specific C-H bond, typically at the ortho position.[15][18] However, this directing ability can also be a challenge to overcome when other positions are targeted.[17]

Catalyst_Selection_Workflow Start Select Cross-Coupling Reaction (Suzuki, Buchwald, Sonogashira, etc.) Substrate_Analysis Analyze Pyridine Substrate: - Position of Halide - Electronic Effects of other Substituents Start->Substrate_Analysis Initial_Catalyst_System Choose Initial Catalyst System: - Pd Precatalyst (Pd(0) or Pd(II)) - Ligand (e.g., Buchwald, NHC, PPh3) - Base (e.g., K3PO4, LiHMDS, Et3N) - Solvent (e.g., Dioxane, Toluene) Substrate_Analysis->Initial_Catalyst_System Optimization Reaction Optimization: - Temperature - Concentration - Reagent Stoichiometry Initial_Catalyst_System->Optimization Troubleshooting Troubleshoot Common Issues: - Low Conversion - Byproduct Formation Optimization->Troubleshooting If issues arise Successful_Reaction Successful Reaction Optimization->Successful_Reaction Reaction works Troubleshooting->Initial_Catalyst_System Re-evaluate

Caption: A general workflow for catalyst selection and optimization.

References

Technical Support Center: Scale-Up of Oxazolo[4,5-b]pyridine-2-thiol Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the production and scale-up of Oxazolo[4,5-b]pyridine-2-thiol (CAS: 211949-57-4). This resource is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the transition from laboratory-scale synthesis to larger-scale production, focusing on practical solutions and the underlying scientific principles.

Overview of the Core Synthesis

The most prevalent synthetic route to this compound involves the cyclization of 2-amino-3-hydroxypyridine with a thiocarbonyl source. The classic and widely cited method utilizes carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[1] This reaction, while effective, presents significant challenges upon scale-up, particularly concerning safety, reaction control, and purification.

The overall transformation is depicted below:

cluster_reactants Reactants cluster_reagents Reagents/Solvent cluster_products Product AHP 2-Amino-3-hydroxypyridine Process Cyclization (Reflux) AHP->Process CS2 Carbon Disulfide (CS₂) CS2->Process Base Base (e.g., KOH) Base->Process Solvent Solvent (e.g., Methanol/Water) Solvent->Process Product This compound Process->Product CS₂ Safety Decision Flow Start Handling Carbon Disulfide (CS₂)? CheckEnv Is ventilation adequate (fume hood, dedicated exhaust)? Start->CheckEnv CheckEquip Is all equipment grounded and bonded? CheckEnv->CheckEquip Yes Stop STOP! Do Not Proceed. Consult Safety Officer. CheckEnv->Stop No CheckPPE Is appropriate PPE worn? (Gloves, Goggles, FR Coat) CheckEquip->CheckPPE Yes CheckEquip->Stop No Proceed Proceed with Caution CheckPPE->Proceed Yes CheckPPE->Stop No

References

Technical Support Center: Resolving Issues with Regioselectivity in Functionalization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing challenges in the regioselectivity of functionalization reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter issues with controlling the site of chemical modification on a molecule. Here, we delve into the underlying principles governing regioselectivity and provide practical, field-proven troubleshooting strategies to achieve your desired isomeric products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental concepts of regioselectivity.

Q1: What is regioselectivity and why is it crucial in my research?

A: Regioselectivity refers to the preference for a chemical reaction to occur at one particular position or region of a molecule over another.[1][2] When a reaction can yield two or more constitutional isomers (regioisomers), a regioselective reaction will produce one of these isomers as the major product.[1][3]

For professionals in drug development and organic synthesis, controlling regioselectivity is paramount. The specific arrangement of functional groups in a molecule dictates its biological activity, physical properties, and potential toxicity. An undesired regioisomer can be inactive, less active, or even harmful. Therefore, achieving high regioselectivity is essential for synthesizing pure, effective, and safe therapeutic agents.

Q2: What are the primary factors that influence the regioselectivity of a reaction?

A: The outcome of a regioselective reaction is governed by a delicate interplay of several factors:

  • Electronic Effects: The distribution of electron density within a molecule plays a significant role. Electron-donating groups increase the electron density at certain positions, making them more susceptible to attack by electrophiles, while electron-withdrawing groups decrease electron density, directing nucleophilic attack.[4][5][6]

  • Steric Hindrance: The physical bulk of substituent groups can block or hinder the approach of a reagent to a specific reaction site.[7][8][9] Reactions will preferentially occur at the less sterically hindered position.[7][8]

  • Directing Groups: These are functional groups within a molecule that can coordinate to a catalyst or reagent, directing the reaction to a specific, often nearby, position.[10][11]

  • Reaction Conditions: Parameters such as temperature, solvent, and the nature of the catalyst can significantly influence regioselectivity.[12][13][14][15]

Q3: How can I predict the regioselectivity of a reaction before starting my experiment?

A: While experimental validation is always necessary, several tools and principles can help predict the likely regiochemical outcome:

  • Understanding Reaction Mechanisms: A thorough knowledge of the reaction mechanism is crucial. For instance, in electrophilic aromatic substitution, the stability of the intermediate carbocation (arenium ion) determines the preferred position of attack.[4][5][16]

  • Computational Chemistry: Modern computational tools, including machine learning models, can predict site- and regioselectivity with increasing accuracy by calculating parameters like charge distribution and transition state energies.[17][18][19][20]

  • Established Chemical Principles: Rules like Markovnikov's rule for the addition of protic acids to alkenes provide a reliable predictive framework for many common reactions.[21][22] This rule states that the proton will add to the carbon with more hydrogen atoms, while the nucleophile will add to the more substituted carbon. Conversely, reactions like hydroboration-oxidation exhibit anti-Markovnikov selectivity.[23][24][25]

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a question-and-answer style guide to troubleshoot specific problems encountered during experiments.

Issue 1: My electrophilic aromatic substitution reaction is yielding a mixture of ortho, meta, and para isomers. How can I improve selectivity?

A: Obtaining a mixture of isomers is a common challenge in electrophilic aromatic substitution (EAS). The key to improving selectivity lies in understanding and manipulating the electronic and steric properties of your substrate and reaction conditions.

Causality: The directing effect of the substituent already on the aromatic ring is the primary determinant of regioselectivity in EAS.[4][5] Electron-donating groups (EDGs) are typically ortho, para-directors, while electron-withdrawing groups (EWGs) are meta-directors.[4][6][26] However, factors like steric hindrance and the specific reaction conditions can lead to mixtures.

Troubleshooting Protocol:

  • Analyze Your Substituent:

    • Is it an EDG or EWG? EDGs (e.g., -OH, -NH2, -OR, alkyl groups) activate the ring and direct incoming electrophiles to the ortho and para positions.[26][27] EWGs (e.g., -NO2, -CN, -C=O) deactivate the ring and direct to the meta position.[26][28]

    • Assess Steric Bulk: A large substituent will sterically hinder the ortho positions, favoring the para product.[5][8]

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the product formed via the lowest energy transition state.[12]

    • Catalyst: The choice of Lewis acid catalyst in reactions like Friedel-Crafts alkylation and acylation can influence isomer ratios. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, BF₃) and catalyst loading.

    • Solvent: The polarity of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing regioselectivity.[13][15][29]

  • Consider a Directing Group Strategy: If applicable, you can introduce a directing group that can be later removed. This group can force the reaction to occur at a specific site.[10][11]

Workflow for Optimizing Electrophilic Aromatic Substitution:

EAS_Optimization Start Mixture of Isomers in EAS Analyze Analyze Substituent (EDG/EWG, Sterics) Start->Analyze Modify Modify Reaction Conditions (Temp, Catalyst, Solvent) Analyze->Modify Directing_Group Employ a Directing Group Analyze->Directing_Group If necessary Desired_Product Improved Regioselectivity Modify->Desired_Product Directing_Group->Desired_Product

Caption: Optimizing regioselectivity in EAS.

Issue 2: My hydroboration-oxidation reaction is not giving the expected anti-Markovnikov product. What could be wrong?

A: The hydroboration-oxidation of an alkene is a cornerstone reaction for achieving anti-Markovnikov hydration.[23][24][30] If you are observing significant amounts of the Markovnikov product, it's likely due to issues with the hydroborating agent or reaction conditions.

Causality: The regioselectivity of hydroboration is primarily driven by a combination of steric and electronic factors. The boron atom, being the electrophilic part of the B-H bond, preferentially adds to the less sterically hindered carbon of the double bond.[25] Additionally, the transition state is stabilized when the partial positive charge develops on the more substituted carbon.[25]

Troubleshooting Protocol:

  • Evaluate the Hydroborating Agent:

    • Steric Bulk: For highly selective anti-Markovnikov addition, especially with less sterically biased alkenes, use a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane instead of BH₃•THF.[25] These bulkier reagents amplify the steric directing effect.

    • Purity and Handling: Borane reagents are sensitive to air and moisture. Ensure you are using fresh, properly stored reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Control the Reaction Temperature:

    • Hydroboration is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and selectivity. Running the reaction at elevated temperatures can sometimes lead to isomerization of the alkylborane intermediate, which can affect the final product distribution.

  • Ensure Complete Oxidation:

    • The oxidation step (typically with hydrogen peroxide and a base like NaOH) replaces the boron atom with a hydroxyl group with retention of stereochemistry.[23] Incomplete oxidation can lead to a complex mixture of products. Ensure you are using a sufficient excess of the oxidizing agent and allowing the reaction to proceed to completion.

Data Presentation: Effect of Borane Reagent on Regioselectivity

AlkeneHydroborating AgentAnti-Markovnikov Product (%)Markovnikov Product (%)
1-HexeneBH₃•THF946
1-Hexene9-BBN>99<1
StyreneBH₃•THF8020
Styrene9-BBN982

Note: These are representative values and can vary based on specific reaction conditions.

Issue 3: I am struggling with regioselectivity in a C-H functionalization reaction. How can I control which C-H bond reacts?

A: C-H functionalization is a powerful tool, but controlling regioselectivity among multiple, often similar, C-H bonds is a significant challenge.[31][32] The most effective strategies often involve the use of directing groups or carefully designed catalytic systems.

Causality: The inherent reactivity of C-H bonds often follows the order tertiary > secondary > primary. However, this intrinsic reactivity can be overridden by directing effects.

Troubleshooting Protocol:

  • Implement a Directing Group Strategy:

    • Coordinating Groups: Many functional groups (e.g., amides, carboxylic acids, pyridines) can act as directing groups by coordinating to the metal catalyst and bringing it into proximity with a specific C-H bond, often at the ortho position.[10][11]

    • Transient Directing Groups: If your substrate lacks a suitable directing group, a transient directing group can be temporarily installed.[10] This involves a reversible reaction to introduce a group that directs the C-H functionalization, followed by its removal to regenerate the original functionality.

  • Catalyst and Ligand Design:

    • The choice of catalyst and, crucially, the ligands coordinated to the metal center can have a profound impact on regioselectivity.[33][34][35] Bulky ligands can use steric effects to block certain C-H bonds, while ligands with specific electronic properties can favor reaction at electron-rich or electron-poor sites.

    • Systematically screen a variety of ligands to identify the optimal one for your desired transformation.

  • Leverage Non-Covalent Interactions:

    • Emerging strategies use non-covalent interactions, such as hydrogen bonding, to control regioselectivity.[36][37] A catalyst can be designed to form a hydrogen bond with a specific part of the substrate, thereby positioning the reactive center for functionalization at a nearby C-H bond.

Diagram of a Directing Group in Action:

Directing_Group_Mechanism cluster_substrate Substrate A Aromatic Ring DG DG A->DG CH_ortho C-H (ortho) A->CH_ortho CH_meta C-H (meta) A->CH_meta CH_para C-H (para) A->CH_para Catalyst Metal Catalyst DG->Catalyst Coordination Catalyst->CH_ortho Directed C-H Activation

Caption: A directing group (DG) coordinates to a metal catalyst, leading to selective C-H activation at the ortho position.

By systematically applying these principles and troubleshooting strategies, researchers can gain greater control over the regiochemical outcomes of their functionalization reactions, leading to more efficient and successful syntheses.

References

Validation & Comparative

A Comparative Analysis of Bioactivity: Oxazolo[4,5-b]pyridine vs. Thiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Privileged Heterocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic systems, fused pyridines have garnered significant attention due to their presence in numerous natural products and synthetic drugs. This guide provides an in-depth comparative analysis of two closely related and promising scaffolds: Oxazolo[4,5-b]pyridine and Thiazolo[4,5-b]pyridine. As bioisosteres, the substitution of an oxygen atom in the oxazole ring with a sulfur atom to form the thiazole analogue can profoundly influence the physicochemical properties and, consequently, the biological activity of the resulting compounds. This analysis will delve into their comparative anticancer and antimicrobial activities, supported by experimental data, to offer a valuable resource for researchers and professionals in drug development.

The Bioisosteric Relationship: A Tale of Two Atoms

The core structures of Oxazolo[4,5-b]pyridine and Thiazolo[4,5-b]pyridine are presented below. The principle of bioisosterism, where one atom or group of atoms is replaced by another with similar steric and electronic properties, is a cornerstone of rational drug design. The substitution of the oxygen atom in the oxazolo ring with a sulfur atom to form the thiazolo ring can lead to significant differences in bond angles, bond lengths, lipophilicity, and hydrogen bonding capacity. These subtle molecular modifications can translate into substantial changes in biological activity, selectivity, and pharmacokinetic profiles.

cluster_0 Oxazolo[4,5-b]pyridine cluster_1 Thiazolo[4,5-b]pyridine Oxazolo[4,5-b]pyridine Thiazolo[4,5-b]pyridine

Caption: Core structures of Oxazolo[4,5-b]pyridine and Thiazolo[4,5-b]pyridine.

Comparative Anticancer Activity: A Nuanced Rivalry

Both Oxazolo[4,5-b]pyridine and Thiazolo[4,5-b]pyridine scaffolds have been extensively explored as sources of potential anticancer agents. The pyridine ring, a common feature in both, is a well-established pharmacophore in oncology. The fusion of an oxazole or thiazole ring introduces additional points of interaction and modulates the electronic properties of the molecule, leading to diverse mechanisms of action.

A new series of structurally modified oxazolo[4,5-b]pyridine based triazoles have been synthesized and screened for their anticancer activities against human cancer cell lines like PC3 (prostate), A549 (lung), MCF-7 (breast), and DU-145 (prostate)[1]. Most of the tested compounds exhibited good to moderate anticancer potential in comparison with etoposide[1]. Molecular docking studies suggest that these compounds may act by inhibiting human dihydroorotate dehydrogenase (hDHODH), an important target for anticancer drugs[1].

Thiazolo[4,5-b]pyridine derivatives have also demonstrated significant anticancer activity. For instance, certain pyridine-thiazole hybrid molecules have shown potent cytotoxic effects against a panel of cancer cell lines including HCT-116 (colon), MCF-7 (breast), A549 (lung), and HL-60 (leukemia)[2]. Some thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST), and have shown the ability to overcome imatinib resistance[3].

The following table summarizes the in vitro anticancer activity of representative derivatives from both scaffolds against common cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Oxazolo[4,5-b]pyridineTriazole derivative 18aPC3 (Prostate)7.8 ± 0.6[1]
Triazole derivative 18bA549 (Lung)8.2 ± 0.5[1]
Triazole derivative 18cMCF-7 (Breast)9.1 ± 0.8[1]
Thiazolo[4,5-b]pyridinePyridine-Thiazole Hybrid 3HL-60 (Leukemia)0.57[2]
Pyridine-Thiazole Hybrid 4MCF-7 (Breast)42.7 ± 7.0 (apoptosis induction)[2]
Pyridine-Thiazole Hybrid 4A549 (Lung)- (inhibited growth by >50% at 10 µM)[2]
Pyridine derivativeHepG2 (Liver)4.5 ± 0.3[4]
Pyridine derivativeMCF-7 (Breast)8.0[4]

It is important to note that direct comparisons are challenging due to variations in the specific derivatives and experimental conditions across different studies. However, the data suggests that both scaffolds are capable of producing highly potent anticancer agents, with some thiazolo[4,5-b]pyridine derivatives exhibiting sub-micromolar activity.

Proposed Mechanisms of Anticancer Action

The anticancer mechanisms of these two classes of compounds appear to be diverse and target-specific, which is a desirable trait in drug discovery.

G cluster_0 Oxazolo[4,5-b]pyridine Derivatives cluster_1 Thiazolo[4,5-b]pyridine Derivatives Oxa Oxazolo[4,5-b]pyridine hDHODH hDHODH Inhibition Oxa->hDHODH Potential Target Inhibition of Pyrimidine Biosynthesis Inhibition of Pyrimidine Biosynthesis hDHODH->Inhibition of Pyrimidine Biosynthesis Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Inhibition of Pyrimidine Biosynthesis->Cell Cycle Arrest & Apoptosis Thia Thiazolo[4,5-b]pyridine Kinase Kinase Inhibition (c-KIT, PI3K, CDK2) Thia->Kinase DNAGyrase DNA Gyrase Inhibition Thia->DNAGyrase Apoptosis Induction of Apoptosis (p53, JNK upregulation) Thia->Apoptosis Disruption of Signaling Pathways Disruption of Signaling Pathways Kinase->Disruption of Signaling Pathways DNA Replication Stress DNA Replication Stress DNAGyrase->DNA Replication Stress Programmed Cell Death Programmed Cell Death Apoptosis->Programmed Cell Death Inhibition of Cell Proliferation Inhibition of Cell Proliferation Disruption of Signaling Pathways->Inhibition of Cell Proliferation Cell Death Cell Death DNA Replication Stress->Cell Death

Caption: Proposed anticancer mechanisms of action.

Comparative Antimicrobial Activity: A Broad Spectrum of Possibilities

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Both oxazolo[4,5-b]pyridine and thiazolo[4,5-b]pyridine scaffolds have been investigated for their antimicrobial properties.

Several thiazolo[4,5-b]pyridine derivatives have demonstrated significant antimicrobial activity. For example, certain derivatives have shown potent activity against various strains of Staphylococcus aureus and Escherichia coli. One study reported a thiazolo[4,5-b]pyridine derivative with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Candida albicans[5].

The following table presents a comparison of the antimicrobial activity of derivatives from both scaffolds against common bacterial strains.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Thiazolo[4,5-b]pyridineCompound VCandida albicans12.5[5]
Compound VIIS. aureus (MSSA)50[5]
Compound VIIS. aureus (MRSA)50[5]
Thiazolidinone derivativeS. aureus0.75-25 (mM)[6]
Thiazole compound 1S. aureus (MRSA)1.38[7]
Thiazole compound 2S. aureus (MRSA)1.40[7]
Isatin-decorated thiazole 7bE. coli- (potent)[8]
Isatin-decorated thiazole 7fS. aureus (MRSA)- (best activity)[8]
Isoxazolo[5,4-b]pyridineSulfonamide derivative 2P. aeruginosa47[9]
Sulfonamide derivative 5P. aeruginosa44[9]
Sulfonamide derivative 2E. coli- (active at 125, 250, 500 µg)[9]
Sulfonamide derivative 5E. coli- (active at 125, 250, 500 µg)[9]
Pyrimidine derivativePYB01S. aureus168.4 - 673.4 (µM)[10]
Oxazolidinone derivativeCompound 7jGram-positive bacteria0.25[11]

The data indicates that thiazolo[4,5-b]pyridine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The isoxazolo[5,4-b]pyridine derivatives also exhibit activity, particularly against P. aeruginosa and E. coli. The oxazolidinone derivative with a pyridine moiety shows very potent activity against Gram-positive bacteria.

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of these compounds are also varied. For thiazole derivatives, inhibition of DNA gyrase is a proposed mechanism[12]. This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics.

Experimental Protocols: A Guide to Reproducibility

To ensure the integrity and reproducibility of the presented data, this section outlines the standard experimental protocols for assessing anticancer and antimicrobial activities.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: A typical workflow for the MTT assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for Broth Microdilution MIC Assay:

MIC_Workflow start Prepare serial dilutions of test compounds in 96-well plates inoculate Inoculate each well with a standardized bacterial suspension start->inoculate controls Include positive (no drug) and negative (no bacteria) controls start->controls incubation Incubate at 37°C for 18-24h inoculate->incubation controls->incubation read Visually inspect for turbidity or use a plate reader incubation->read determine_mic Determine the lowest concentration with no visible growth (MIC) read->determine_mic

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

The comparative analysis of Oxazolo[4,5-b]pyridine and Thiazolo[4,5-b]pyridine scaffolds reveals that both are privileged structures in drug discovery, yielding derivatives with potent anticancer and antimicrobial activities. The thiazolo[4,5-b]pyridine framework appears to be more extensively studied, with a larger number of derivatives exhibiting a broad range of biological activities, including potent kinase inhibition. However, oxazolo[4,5-b]pyridine derivatives have also demonstrated significant potential, particularly as inhibitors of hDHODH.

The bioisosteric replacement of oxygen with sulfur clearly influences the biological activity, likely through modifications in target binding and pharmacokinetic properties. Future research should focus on direct comparative studies of analogous oxazolo- and thiazolo[4,5-b]pyridine derivatives to delineate a clearer structure-activity relationship and to understand the specific contributions of the oxygen and sulfur atoms to the observed bioactivities. Furthermore, the exploration of a wider range of molecular targets for both scaffolds will undoubtedly unveil new therapeutic opportunities. This guide serves as a testament to the rich chemical and biological diversity encapsulated within these two heterocyclic systems, paving the way for the development of next-generation therapeutics.

References

In Vitro Validation of the Antimicrobial Efficacy of Novel Oxazolo[4,5-b]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel antimicrobial agents has never been more acute. The continuous evolution of multidrug-resistant pathogens necessitates a departure from conventional antibiotic scaffolds towards innovative chemical entities with unique mechanisms of action. Among these, the oxazolo[4,5-b]pyridine core has emerged as a promising heterocyclic system, with preliminary studies indicating potent antimicrobial activity. This guide provides a comprehensive framework for the in vitro validation of novel oxazolo[4,5-b]pyridine derivatives, offering a comparative analysis against established antimicrobial agents. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our claims in authoritative references.

Introduction: The Rationale for Novel Antimicrobial Scaffolds

The development of new antimicrobials is a critical area of research to address the global challenge of antibiotic resistance.[1] The oxazolo[4,5-b]pyridine scaffold has been identified as a promising starting point for the development of new bacterial inhibitors.[2] This guide outlines a suite of robust in vitro assays to rigorously evaluate the antimicrobial potential of newly synthesized oxazolo[4,5-b]pyridine compounds. Our objective is to provide researchers, scientists, and drug development professionals with a practical and scientifically sound workflow for the initial stages of antimicrobial drug discovery.

Compounds Under Evaluation

For the purpose of this guide, we will consider a hypothetical series of novel 2-substituted oxazolo[4,5-b]pyridine derivatives. The selection of comparator agents is critical for contextualizing the activity of the novel compounds. We have chosen widely recognized and clinically relevant antibiotics and antifungals for this purpose.

Table 1: Compounds for Comparative Analysis

Compound ClassSpecific ExamplesTarget Pathogen Type
Novel Oxazolo[4,5-b]pyridines OBP-1, OBP-2, OBP-3 (Hypothetical)Broad-spectrum
Gram-Positive Comparators Vancomycin, LinezolidGram-positive bacteria
Gram-Negative Comparators Ciprofloxacin, MeropenemGram-negative bacteria
Antifungal Comparator FluconazoleFungi (e.g., Candida albicans)

Core Efficacy Assessment: Determining Inhibitory and Bactericidal Concentrations

The foundational step in evaluating a new antimicrobial agent is to determine its potency in inhibiting and killing microbial pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold-standard metrics for this purpose.[3]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] We will follow the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are internationally recognized for standardizing antimicrobial susceptibility testing.[5][6]

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

    • RPMI-1640 medium for fungi.

    • Stock solutions of novel compounds and comparators in an appropriate solvent (e.g., DMSO).

    • Bacterial and fungal inocula standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL, and then diluted to a final concentration of about 5 x 10^5 CFU/mL in the test wells.[7]

  • Assay Procedure:

    • Prepare two-fold serial dilutions of the test compounds in the microtiter plates.

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no antimicrobial) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[3]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8] This assay is a crucial follow-up to the MIC to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Plate these aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[9] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[9]

Unveiling the Dynamics of Antimicrobial Action: Time-Kill Kinetics

Time-kill assays provide valuable insights into the pharmacodynamics of an antimicrobial agent, revealing the rate and extent of bacterial killing over time.[10] This information helps to classify a compound as bactericidal or bacteriostatic and to understand if its killing effect is concentration-dependent or time-dependent.[11][12]

Experimental Protocol: Time-Kill Kinetics Assay
  • Preparation:

    • Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Inoculate the flasks with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

    • Include a growth control flask without any antimicrobial agent.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions and plate onto agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis and Visualization:

    • Plot the log10 CFU/mL against time for each concentration.

    • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[11] A bacteriostatic effect is observed when there is a <3-log10 reduction in the bacterial count.[13]

Time_Kill_Kinetics_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Standardized Inoculum C Incubate at 37°C A->C B Test Compound (Multiple MICs) B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D Over 24 hours E Serial Dilution & Plating D->E F Count CFUs E->F G Plot Log10 CFU/mL vs. Time F->G

Workflow of the Time-Kill Kinetics Assay.

Investigating the Mechanism of Action: DNA Gyrase Inhibition

Preliminary evidence suggests that oxazolo[4,5-b]pyridines may exert their antimicrobial effect by inhibiting DNA gyrase, an essential bacterial enzyme that is a well-established target for antibiotics like fluoroquinolones.[2] A direct in vitro assay can validate this hypothesis.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
  • Principle:

    • This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified bacterial DNA gyrase.[7]

  • Materials:

    • Purified bacterial DNA gyrase (e.g., from E. coli).

    • Relaxed pBR322 plasmid DNA.

    • Assay buffer containing ATP.

    • Agarose gel electrophoresis equipment.

  • Procedure:

    • Incubate the relaxed plasmid DNA with DNA gyrase and ATP in the presence of varying concentrations of the novel oxazolo[4,5-b]pyridine compounds.

    • Include a positive control (no inhibitor) and a negative control (no enzyme). Ciprofloxacin can be used as a known DNA gyrase inhibitor control.

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Interpretation:

    • In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster on an agarose gel.

    • Effective inhibitors will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The concentration at which 50% of the supercoiling is inhibited (IC50) can be determined.

DNA_Gyrase_Inhibition cluster_reaction Reaction Mixture cluster_outcome Outcome DNA Relaxed Plasmid DNA Supercoiled Supercoiled DNA DNA->Supercoiled Gyrase + ATP (No Inhibitor) Relaxed Relaxed DNA DNA->Relaxed Gyrase + ATP + Inhibitor Gyrase DNA Gyrase Gyrase->Supercoiled ATP ATP ATP->Supercoiled Inhibitor Oxazolo[4,5-b]pyridine Inhibitor->Relaxed Inhibition

Conceptual Diagram of DNA Gyrase Inhibition.

Addressing a Key Resistance Mechanism: Anti-Biofilm Activity

Biofilm formation is a major mechanism of bacterial resistance and tolerance to antibiotics.[14] Evaluating the ability of novel compounds to inhibit biofilm formation or eradicate established biofilms is therefore of significant clinical relevance. The crystal violet assay is a straightforward and widely used method for quantifying biofilm formation.

Experimental Protocol: Crystal Violet Biofilm Assay
  • Biofilm Formation:

    • Grow bacterial cultures in a 96-well plate in a suitable medium (e.g., Tryptic Soy Broth) with sub-inhibitory concentrations of the test compounds.

    • Incubate the plate without shaking for 24-48 hours to allow for biofilm formation.

  • Staining and Quantification:

    • Gently wash the wells to remove planktonic (free-floating) bacteria.

    • Stain the adherent biofilm with a 0.1% crystal violet solution.[10]

    • After a further wash, solubilize the bound dye with a solvent such as 30% acetic acid or ethanol.[15]

    • Measure the absorbance of the solubilized dye, which is proportional to the amount of biofilm.

  • Data Analysis:

    • Compare the absorbance of the treated wells to the untreated control to determine the percentage of biofilm inhibition.

Data Presentation and Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 2: Comparative Antimicrobial Efficacy of Novel Oxazolo[4,5-b]pyridines

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioTime-Kill (at 4x MIC)DNA Gyrase IC50 (µM)Biofilm Inhibition (at 0.5x MIC)
OBP-1 S. aureus ATCC 29213
E. coli ATCC 25922
C. albicans ATCC 90028N/AN/AN/AN/A
Vancomycin S. aureus ATCC 29213
Ciprofloxacin E. coli ATCC 25922
Fluconazole C. albicans ATCC 90028N/AN/AN/AN/A

Note: The table should be populated with experimentally determined values.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro evaluation of novel oxazolo[4,5-b]pyridine antimicrobial candidates. By employing these standardized and robust methodologies, researchers can generate reliable and comparable data on the efficacy and mechanism of action of their compounds. Promising candidates identified through this workflow can then be advanced to more complex studies, including synergy testing with existing antibiotics, resistance development studies, and ultimately, in vivo efficacy and toxicity assessments. The systematic approach outlined herein is crucial for accelerating the discovery and development of the next generation of antimicrobial agents to combat the global health crisis of antimicrobial resistance.

References

The Unseen Shield: A Comparative Analysis of Oxazolo[4,5-b]pyridine-2-thiol and Other Heterocyclic Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of materials science and chemical engineering, the battle against corrosion is a relentless pursuit. The degradation of metallic materials due to chemical reactions with their environment poses significant economic and safety challenges across numerous industries. The deployment of corrosion inhibitors, particularly organic heterocyclic compounds, has emerged as a cornerstone of protective strategies. These molecules, rich in heteroatoms and π-electrons, form a protective barrier on the metal surface, stifling the electrochemical processes that drive corrosion.

This guide provides an in-depth comparative analysis of the potential corrosion inhibition efficiency of Oxazolo[4,5-b]pyridine-2-thiol against other well-established heterocyclic inhibitors. While direct experimental data for this compound is not yet prevalent in publicly accessible literature, this guide will leverage data from structurally similar compounds, such as pyridine-2-thiol, and various oxazole and pyridine derivatives, to project its potential efficacy and to delineate the key molecular attributes that govern corrosion inhibition.

The Science of Inhibition: How Heterocycles Protect Metals

The efficacy of a heterocyclic corrosion inhibitor is intrinsically linked to its molecular structure. Key factors include the presence of heteroatoms (N, S, O), the aromaticity of the ring system, and the electron density distribution across the molecule. These features enable the inhibitor to adsorb onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment, and can also alter the electrochemical kinetics of the corrosion process.

The interaction between the inhibitor and the metal surface is a complex interplay of donating and accepting electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the inhibitor molecule are critical in this exchange. A high HOMO energy indicates a greater propensity to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy suggests an ability to accept electrons from the metal. A small HOMO-LUMO energy gap is often associated with higher inhibition efficiency, as it implies greater reactivity and a more stable adsorbed layer.[1][2][3]

Comparative Performance Analysis

To contextualize the potential performance of this compound, we will compare it with other heterocyclic inhibitors that have been experimentally evaluated. The following table summarizes the inhibition efficiencies of various pyridine, oxazole, and thiol derivatives under specified conditions. It is important to note that direct comparison is challenging due to variations in experimental conditions (e.g., corrosive media, temperature, inhibitor concentration).

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Pyridine-2-thiol0.5 M H₂SO₄0.25 mM25>85 (EIS)[4]
Substituted Pyridine Derivative (2c)0.5 M HCl0.005 M2599.62 (Weight Loss)[5][6]
4-chloro-2-((pyridin-2-ylimino)methyl)phenol1 M HCl1.0 mM30~95 (Weight Loss)[7]
Oxazole Derivative (C1)1 M HCl--High[8]
Oxazole Derivative (C2)1 M HCl--High[8]
Oxazole Derivative (C3)1 M HCl--High[8]
Thiol Compounds0.5 M H₂SO₄Various-Varies[9]

Analysis:

The data reveals that pyridine and its derivatives exhibit excellent corrosion inhibition properties, with some achieving efficiencies exceeding 99%.[5][6] Pyridine-2-thiol, a close structural analog to our target molecule, also demonstrates significant inhibition efficiency of over 85%.[4] The presence of both a pyridine ring and a thiol group in this compound suggests a synergistic effect that could lead to even greater efficacy. The oxazole ring, containing both nitrogen and oxygen heteroatoms, is also a known contributor to corrosion inhibition.[8][10] Therefore, it is reasonable to hypothesize that this compound would be a highly effective corrosion inhibitor.

Unveiling the Mechanism: A Deeper Dive

The mechanism of corrosion inhibition by heterocyclic compounds can be visualized as a multi-step process involving the adsorption of the inhibitor onto the metal surface. This process is influenced by the nature of the metal, the corrosive environment, and the structure of the inhibitor.

InhibitionMechanism cluster_surface Metal Surface Inhibitor Inhibitor Molecules Metal Metal (e.g., Fe) Inhibitor->Metal Adsorption ProtectiveLayer Protective Inhibitor Layer Inhibitor->ProtectiveLayer H+ H+ H+->Metal Cathodic Reaction (H₂ Evolution) Cl- Cl- Fe2+ Fe2+ Metal->Fe2+ Anodic Reaction (Metal Dissolution)

Caption: General mechanism of corrosion inhibition by adsorption.

The inhibitor molecules, present in the corrosive solution, adsorb onto the metal surface, forming a protective layer. This layer can be formed through:

  • Physisorption: Electrostatic attraction between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: Formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms.

This protective layer then acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[11]

Experimental Protocols: The Foundation of Reliable Data

To ensure the scientific integrity of corrosion inhibition studies, standardized experimental protocols are paramount. The following sections detail the methodologies for three common techniques used to evaluate the performance of corrosion inhibitors.

Weight Loss Measurement

This gravimetric method is a straightforward and widely used technique to determine the corrosion rate and inhibition efficiency.

Protocol:

  • Specimen Preparation: Prepare metal coupons of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.[12]

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution, both with and without the inhibitor, for a specified period at a constant temperature.[13][14]

  • Cleaning: After the immersion period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1).[15]

  • Final Weighing: Wash the cleaned coupons with distilled water, dry, and reweigh them.

  • Calculation:

    • Corrosion Rate (CR) = (W₀ - W₁) / (A * t)

      • W₀ = Initial weight, W₁ = Final weight, A = Surface area, t = Immersion time

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100

      • CR_blank = Corrosion rate without inhibitor, CR_inh = Corrosion rate with inhibitor

WeightLossWorkflow start Start prep Prepare & Weigh Metal Coupon start->prep immerse Immerse in Corrosive Solution (with/without inhibitor) prep->immerse clean Remove & Clean Coupon immerse->clean weigh Dry & Reweigh Coupon clean->weigh calc Calculate Corrosion Rate & Inhibition Efficiency weigh->calc end End calc->end PolarizationWorkflow start Start setup Assemble 3-Electrode Electrochemical Cell start->setup stabilize Immerse Electrodes & Stabilize OCP setup->stabilize scan Apply Potential Scan (Cathodic to Anodic) stabilize->scan record Record Current Density vs. Potential scan->record analyze Construct Tafel Plot & Determine icorr record->analyze calc Calculate Inhibition Efficiency analyze->calc end End calc->end EISWorkflow start Start setup Assemble 3-Electrode Electrochemical Cell start->setup stabilize Immerse Electrodes & Stabilize at OCP setup->stabilize perturb Apply Small Amplitude AC Potential Signal stabilize->perturb record Measure AC Current Response perturb->record analyze Plot Nyquist & Bode Diagrams record->analyze model Model with Equivalent Circuit to find Rct analyze->model calc Calculate Inhibition Efficiency model->calc end End calc->end

References

A Researcher's Guide to the Structure-Activity Relationship of Substituted Oxazolo[4,5-b]pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive framework for the design of potent and selective inhibitors of various biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted oxazolo[4,5-b]pyridines, offering a comparative perspective on how modifications at different positions of the core influence their biological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile scaffold.

The Oxazolo[4,5-b]pyridine Core: A Versatile Pharmacophore

The oxazolo[4,5-b]pyridine core is an analog of purine bases found in nucleic acids, which allows it to interact with a variety of biological targets.[1] This has led to the development of oxazolo[4,5-b]pyridine derivatives with a broad spectrum of activities, including anti-inflammatory, anticancer, and enzyme-modulating properties.[2] The core structure, with its distinct substitution points at the C2, C5, and C7 positions, offers a canvas for medicinal chemists to fine-tune the pharmacological profile of these molecules.

cluster_0 Oxazolo[4,5-b]pyridine Core Core C2 C2 Core->C2 C5 C5 Core->C5 C7 C7 Core->C7 N3 N C3a N4 N C6 C6 O1 O

Caption: The core structure of oxazolo[4,5-b]pyridine with key substitution points.

Structure-Activity Relationship (SAR) Analysis

The biological activity of oxazolo[4,5-b]pyridine derivatives is profoundly influenced by the nature and position of their substituents. This section dissects the SAR at the C2, C5, and C7 positions, drawing on experimental data from various studies.

The Crucial Role of the C2-Substituent

The C2 position is a primary site for modification and significantly impacts the potency and selectivity of these compounds. Aryl groups are common substituents at this position, and their electronic and steric properties are key determinants of activity.

  • Anticancer Activity: In a series of oxazolo[4,5-b]pyridine-triazole derivatives, the nature of the aryl substituent at the C2 position was found to be critical for their anticancer activity against various human cancer cell lines.[3] For instance, compounds with electron-withdrawing groups on the C2-phenyl ring generally exhibit enhanced potency. This suggests that the electronic properties of this substituent play a vital role in the interaction with the biological target, which in this case was proposed to be human dihydroorotate dehydrogenase (hDHODH).[3]

  • Kinase Inhibition: For kinase inhibitors, the C2-substituent often occupies the hydrophobic pocket of the ATP-binding site. In a study of related thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors, replacing a phenyl group with a pyridyl group at the C2 position led to a significant increase in activity.[4][5] This highlights the importance of a nitrogen atom in the C2-aryl ring for forming key hydrogen bond interactions within the kinase hinge region.

Compound IDC2-SubstituentTarget/Cell LineActivity (IC50/GI50)Reference
18a 4-ChlorophenylPC3 (prostate cancer)7.8 µM[3]
18b 4-FluorophenylPC3 (prostate cancer)8.2 µM[3]
18c 4-BromophenylPC3 (prostate cancer)8.5 µM[3]
18d 4-NitrophenylPC3 (prostate cancer)7.5 µM[3]
19a (Thiazolo) 2-PyridylPI3Kα3.6 nM[4][5]
Analog (Thiazolo) PhenylPI3Kα501 nM[5]

Table 1: Comparison of C2-substituent effects on the biological activity of oxazolo[4,5-b]pyridine and related heterocyclic derivatives.

Modulating Activity through C5 and C7 Substitutions

The C5 and C7 positions of the pyridine ring offer further opportunities to modulate the pharmacological properties of oxazolo[4,5-b]pyridines, often influencing solubility, cell permeability, and target selectivity.

  • Anti-inflammatory Activity (GSK-3β Inhibition): A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated as GSK-3β inhibitors with anti-inflammatory potential.[6] The SAR studies revealed that the substituent on the piperazine moiety at the C7 position significantly impacts the inhibitory activity. For instance, compounds with a benzoyl group on the piperazine ring displayed potent GSK-3β inhibition.

Compound IDC7-Substituent (on Piperazine)GSK-3β IC50 (µM)Reference
7c Benzoyl0.53[6]
7d 4-Chlorobenzoyl0.34[6]
7e 4-Fluorobenzoyl0.39[6]
7g 4-Methylbenzoyl0.47[6]

Table 2: Influence of C7-substituents on the GSK-3β inhibitory activity of piperazine-linked oxazolo[4,5-b]pyridines.

  • Anticancer Activity (Kinase Inhibition): In the context of kinase inhibitors, substituents at the C5 and C7 positions can be tailored to interact with specific regions of the kinase domain, thereby enhancing potency and selectivity. While specific SAR data for C5 and C7 substitutions on the oxazolo[4,5-b]pyridine core for kinase inhibition is limited in the provided search results, studies on the isomeric oxazolo[5,4-d]pyrimidine scaffold offer valuable insights. For these compounds, small alkyl groups like methyl at the C5 position and substituted anilino or benzylamino groups at the C7 position were found to be favorable for VEGFR2 inhibitory activity.[7] This suggests that similar modifications on the oxazolo[4,5-b]pyridine core could be a promising strategy for developing novel kinase inhibitors.

cluster_sar General SAR Trends for Oxazolo[4,5-b]pyridines C2 C2-Position - Aryl groups are common - Electron-withdrawing groups can enhance anticancer activity - Pyridyl group can improve kinase inhibition Activity Biological Activity - Anticancer - Anti-inflammatory - Kinase Inhibition C2->Activity C5_C7 C5 & C7-Positions - Influence solubility and selectivity - Piperazine linkers at C7 for GSK-3β inhibition - Potential for targeting specific kinase regions C5_C7->Activity cluster_mtt MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat cells with Oxazolo[4,5-b]pyridine derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G cluster_gsk3b GSK-3β Kinase Assay Workflow A Prepare compound dilutions and reaction mix (Enzyme, Substrate, ATP) B Incubate reaction mix with test compounds A->B C Stop reaction and deplete excess ATP B->C D Convert ADP to ATP and generate luminescent signal C->D E Measure luminescence D->E F Calculate IC50 values E->F

References

The Unambiguous Arbiter: A Comparative Guide to X-ray Crystallographic Analysis for Structural Confirmation of Oxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the absolute structural confirmation of novel chemical entities is non-negotiable. In the realm of heterocyclic compounds, particularly the medicinally significant oxazolo[4,5-b]pyridine scaffold, ambiguity in structure can lead to misinterpretation of biological data and ultimately, costly failures in the drug discovery pipeline. This guide provides an in-depth, comparative analysis of single-crystal X-ray diffraction (XRD) as the gold standard for structural elucidation of oxazolo[4,5-b]pyridine derivatives, while also objectively evaluating its performance against other common analytical techniques.

The oxazolo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules dictates their interaction with biological targets. Therefore, an unequivocal determination of their structure is paramount. While various analytical techniques can provide structural information, single-crystal X-ray diffraction stands alone in its ability to provide a definitive, atomic-resolution snapshot of the molecule in the solid state.[1][2] This guide will delve into the principles of X-ray crystallography, provide a detailed experimental workflow, and compare its utility with Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling.

The Decisive Power of a Single Crystal: Principles and Workflow of X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[3] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice. When a focused beam of X-rays is directed at a single crystal, the ordered arrangement of atoms causes the X-rays to diffract in a specific pattern of spots.[4] The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal's unit cell. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.[2]

The journey from a synthesized oxazolo[4,5-b]pyridine derivative to its fully elucidated crystal structure follows a well-defined workflow, as illustrated below. The success of this technique is heavily reliant on the initial, and often most challenging, step: growing a high-quality single crystal.

XRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal_Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

A streamlined workflow for single-crystal X-ray diffraction analysis.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural data, it is not always feasible or necessary. Other techniques offer complementary information and may be more suitable in certain scenarios. Below is a comparative overview of the primary methods for structural confirmation of oxazolo[4,5-b]pyridine derivatives.

FeatureSingle-Crystal X-ray Diffraction (XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Computational Modeling (e.g., DFT)
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1][2]Connectivity, relative stereochemistry, solution-state conformation.[5]Molecular weight, elemental composition, fragmentation patterns.Theoretical geometry, electronic properties, predicted spectra.[6]
Sample Requirements High-quality single crystal (often challenging to obtain).[7]Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in a mixture for LC-MS.No physical sample required.
Ambiguity Unambiguous structural determination.[1]Can be ambiguous for complex isomers without 2D experiments.Isomers often indistinguishable without fragmentation analysis.Provides a theoretical model that requires experimental validation.
Throughput Low; crystal growth and data collection can be time-consuming.High for 1D, moderate for 2D experiments.High, especially with automated systems.High, dependent on computational resources.
Cost High initial instrument cost and maintenance.High initial instrument cost and maintenance.Lower instrument cost compared to XRD and NMR.Relatively low, requires powerful computing resources.

In the Solution and in the Gas Phase: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for chemists, providing a wealth of information about the connectivity and environment of atoms within a molecule in solution.[5] For oxazolo[4,5-b]pyridine derivatives, 1D NMR (¹H and ¹³C) provides initial fingerprints, while 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete bonding framework.[8][9]

For instance, in a substituted 2-phenyloxazolo[4,5-b]pyridine, a ¹H-¹³C HMBC experiment would show correlations between the protons on the phenyl ring and the carbon atoms of the oxazole and pyridine rings, confirming the connectivity between these fragments. However, NMR determines relative stereochemistry and provides insights into the molecule's conformation in solution, which may differ from its solid-state structure.

Mass Spectrometry (MS) is a highly sensitive technique that provides the molecular weight of a compound with high accuracy, confirming its elemental composition.[10] High-resolution mass spectrometry (HRMS) can distinguish between compounds with very similar molecular weights. Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecule, and the resulting fragmentation pattern can provide clues about its structure. For example, the fragmentation of a 2-methyloxazolo[4,5-b]pyridine might show a characteristic loss of a methyl radical or cleavage of the oxazole ring.[11] However, isomers often yield very similar mass spectra, making unambiguous identification challenging without authentic standards.

The In Silico Approach: Computational Modeling

Computational Modeling , particularly using Density Functional Theory (DFT), has become a powerful tool to complement experimental data.[6] DFT calculations can predict the optimized geometry, electronic properties, and even theoretical NMR and IR spectra of oxazolo[4,5-b]pyridine derivatives.[12] Comparing these calculated parameters with experimental data can provide strong evidence for a proposed structure. For example, a close match between the DFT-calculated and experimentally determined bond lengths and angles from an X-ray structure can lend high confidence to the assignment. However, it is crucial to remember that computational models are theoretical and must be validated by experimental data.

Making an Informed Decision: A Logic-Based Approach

The choice of analytical technique depends on the specific research question, the available resources, and the nature of the sample. The following decision-making workflow can guide researchers in selecting the most appropriate method for the structural confirmation of their oxazolo[4,5-b]pyridine derivatives.

Decision_Tree Start Need Structural Confirmation of Oxazolo[4,5-b]pyridine Derivative Question1 Is an Unambiguous 3D Structure and Absolute Stereochemistry Required? Start->Question1 XRD Single-Crystal X-ray Diffraction Question1->XRD  Yes NMR_MS NMR (1D & 2D) + HRMS Question1->NMR_MS No Question2 Can a High-Quality Single Crystal be Grown? XRD->Question2 Question2->NMR_MS No Final_Confirmation Structural Confirmation Question2->Final_Confirmation Yes Question3 Is the Structure Still Ambiguous? NMR_MS->Question3 Computational Computational Modeling (DFT) to Compare with Experimental Data Question3->Computational Yes Question3->Final_Confirmation No Computational->Final_Confirmation

A decision tree for selecting the appropriate structural analysis method.

Experimental Protocols

Part 1: Single-Crystal X-ray Diffraction of a 2-Aryloxazolo[4,5-b]pyridine Derivative

Objective: To obtain the definitive three-dimensional structure of a synthesized 2-aryloxazolo[4,5-b]pyridine derivative.

Methodology:

  • Crystal Growth:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) in a clean vial.

    • Employ slow evaporation by covering the vial with a perforated cap or by placing it in a larger, sealed container with a more volatile anti-solvent (vapor diffusion).

    • Allow the solution to stand undisturbed for several days to weeks until single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) are formed.[7]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, clear crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil.[13]

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam at a controlled temperature (typically 100 K to reduce thermal motion).[14]

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots from the collected images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).[14]

    • Apply corrections for various experimental factors (e.g., absorption, polarization).

    • Determine the unit cell parameters and the space group of the crystal.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.[15]

  • Structure Refinement and Validation:

    • Build an initial atomic model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental diffraction data until the calculated and observed diffraction patterns match as closely as possible.[16]

    • Locate and refine hydrogen atoms.

    • Validate the final structure using crystallographic software to check for geometric reasonability and potential errors.

Part 2: 2D NMR Analysis of a 2-Aryloxazolo[4,5-b]pyridine Derivative

Objective: To determine the connectivity and relative stereochemistry of a synthesized 2-aryloxazolo[4,5-b]pyridine derivative in solution.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess the sample purity and obtain initial chemical shift information.

    • Acquire a ¹³C NMR spectrum (e.g., using a DEPT sequence to differentiate CH, CH₂, and CH₃ groups).[9]

    • Acquire a 2D ¹H-¹H COSY spectrum to identify proton-proton spin-spin coupling networks.[8]

    • Acquire a 2D ¹H-¹³C HSQC spectrum to identify direct one-bond correlations between protons and their attached carbons.[17]

    • Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.[18]

  • Data Interpretation:

    • Assign the proton signals in the ¹H NMR spectrum based on their chemical shifts, multiplicities, and integration.

    • Use the HSQC spectrum to assign the corresponding carbon signals.

    • Utilize the COSY spectrum to trace out the spin systems within the molecule (e.g., the protons on the pyridine ring and the aryl substituent).

    • Employ the HMBC spectrum to connect the different spin systems and identify quaternary carbons. For example, a correlation from a proton on the pyridine ring to the carbon of the oxazole ring would confirm their connectivity.

Conclusion

For the unequivocal structural confirmation of novel oxazolo[4,5-b]pyridine derivatives, single-crystal X-ray diffraction remains the unparalleled gold standard. Its ability to provide a complete and unambiguous three-dimensional atomic arrangement is essential for building robust structure-activity relationships and for intellectual property protection. While NMR spectroscopy, mass spectrometry, and computational modeling are powerful and often more accessible techniques that provide critical and complementary structural information, they do not offer the same level of certainty as a well-refined crystal structure. A judicious and integrated application of these techniques, with X-ray crystallography as the ultimate arbiter when feasible, will empower researchers to confidently advance their drug discovery programs based on a solid structural foundation.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Substituted Oxazolo[4,5-b]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic synthesis of 2-substituted analogues is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic routes to this important class of molecules, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal path for their specific research and development needs.

The Workhorse: Direct Condensation of 2-Amino-3-hydroxypyridine

The most direct and widely employed strategy for the synthesis of 2-substituted oxazolo[4,5-b]pyridines is the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its activated derivative. This approach relies on the formation of an amide bond followed by an intramolecular cyclization-dehydration to furnish the oxazole ring. The choice of condensing agent and reaction conditions is critical and significantly impacts the reaction's efficiency, yield, and substrate scope.

Brønsted and Lewis Acid Catalysis

Causality Behind Experimental Choices: The direct condensation of a carboxylic acid with 2-amino-3-hydroxypyridine requires high temperatures to drive the dehydration. The use of a strong acid catalyst facilitates both the initial amide formation and the subsequent cyclization by protonating the carbonyl group, rendering it more electrophilic.

Commonly Used Catalysts:

  • Polyphosphoric Acid (PPA): A viscous and strong dehydrating agent, PPA has been traditionally used to promote this cyclization, often requiring high temperatures (150-200 °C).[4][5] While effective, the workup can be challenging due to the viscosity of the reagent.

  • p-Toluenesulfonic Acid (PTSA): A solid, strong organic acid that is easier to handle than PPA. It effectively catalyzes the reaction, typically in a high-boiling solvent to facilitate water removal.[4]

  • Polyphosphoric Acid Trimethylsilyl Ester (PPSE): A milder alternative to PPA, PPSE often allows for reactions to be conducted at lower temperatures and can lead to cleaner products with simpler purification.[4][5]

  • Silica-Supported Perchloric Acid (HClO4·SiO2): This solid-supported catalyst offers several advantages, including ease of handling, recyclability, and often allows for reactions to proceed under ambient conditions with high yields and short reaction times.[2][6][7]

Workflow Diagram:

G cluster_product Product A 2-Amino-3-hydroxypyridine E 2-Substituted Oxazolo[4,5-b]pyridine A->E B Carboxylic Acid (R-COOH) B->E C Catalyst (PPA, PTSA, PPSE, or HClO4·SiO2) C->E D Heat (Δ) D->E

Caption: General workflow for the acid-catalyzed condensation synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-oxazolo[4,5-b]pyridine using HClO4·SiO2 [2][6]

  • To a stirred solution of 2-amino-3-hydroxypyridine (1.0 mmol) and benzoic acid (1.1 mmol) in ethanol (10 mL), add silica-supported perchloric acid (HClO4·SiO2) (0.1 g).

  • Stir the reaction mixture at room temperature for the time specified by monitoring with TLC (typically 1-3 hours).

  • Upon completion, filter the catalyst and wash with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-phenyl-oxazolo[4,5-b]pyridine.

Using Activated Carboxylic Acid Derivatives

Causality Behind Experimental Choices: To circumvent the often harsh conditions required for direct condensation with carboxylic acids, more reactive derivatives such as acid chlorides or anhydrides can be employed. This approach facilitates the initial acylation of the amino group under milder conditions, followed by cyclization which may be induced by heat or a base.

Workflow Diagram:

G cluster_product Product A 2-Amino-3-hydroxypyridine E 2-Substituted Oxazolo[4,5-b]pyridine A->E B Acid Chloride (R-COCl) or Anhydride B->E C Base (e.g., Pyridine, Triethylamine) C->E D Solvent (e.g., DMF, CH2Cl2) D->E

Caption: Synthesis using activated carboxylic acid derivatives.

Experimental Protocol: Synthesis of 2-(2-Thienyl)oxazolo[4,5-b]pyridine [8]

  • Dissolve 2-amino-3-hydroxypyridine (1.0 mmol) in 1-methyl-2-pyrrolidone (NMP).

  • Add thenoyl chloride (1.1 mmol) dropwise to the solution at room temperature.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Alternative Cyclization Strategies

While condensation with carboxylic acid derivatives is the most common approach, other methods involving different starting materials and cyclization triggers have been developed.

Condensation with Orthoesters and Thioimidates

This method provides a route to 2-substituted oxazolo[4,5-b]pyridines where the 2-substituent is an alkyl or aryl group.[9] The reaction proceeds by initial formation of an intermediate that subsequently cyclizes.

Workflow Diagram:

G cluster_conditions Reaction Conditions cluster_product Product A 2-Amino-3-hydroxypyridine E 2-Substituted Oxazolo[4,5-b]pyridine A->E B Orthoester or Thioimidate B->E C Heat (Δ) C->E

Caption: Synthesis via condensation with orthoesters or thioimidates.

Post-Cyclization Functionalization: The Heck Reaction

In some instances, it may be more strategic to first construct the core oxazolo[4,5-b]pyridine ring and then introduce the desired substituent at the 2-position or on the pyridine ring. The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be used to introduce alkenyl substituents onto the pyridine ring.[4]

Workflow Diagram:

G cluster_product Product A Halogenated Oxazolo[4,5-b]pyridine E Substituted Oxazolo[4,5-b]pyridine A->E B Alkene B->E C Palladium Catalyst (e.g., Pd(OAc)2) C->E D Ligand (e.g., P(o-tolyl)3) D->E F Base and Solvent F->E

Caption: Post-functionalization using the Heck reaction.

Experimental Protocol: Heck Reaction on 5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine [4]

  • In a reaction vessel, combine 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine (1.0 mmol), methyl acrylate (1.5 mmol), palladium acetate (0.01 mmol), and tri-o-tolylphosphine (0.03 mmol) in DMF.

  • Heat the mixture at reflux for 24 hours.

  • Cool the reaction mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Head-to-Head Comparison of Synthetic Routes

Synthetic Route Key Advantages Key Disadvantages Typical Yields Substrate Scope Reaction Conditions
Direct Condensation (PPA, PTSA) Readily available starting materials, one-pot reaction.Harsh conditions (high temp.), difficult workup for PPA.Moderate to HighBroad for various carboxylic acids.High temperatures (150-200 °C).
Direct Condensation (HClO4·SiO2) Mild conditions (often ambient temp.), easy workup, reusable catalyst.[7]May not be suitable for all substrates.High to ExcellentGood for a range of substituted benzoic acids.[2]Ambient temperature.
Using Acid Chlorides/Anhydrides Milder conditions than direct condensation, high reactivity.Acid chlorides/anhydrides may need to be synthesized, potential for side reactions.Good to HighBroad, dependent on the availability of the acid chloride/anhydride.Room temperature to moderate heating.
Post-Cyclization (Heck Reaction) Allows for late-stage functionalization, access to complex molecules.Multi-step synthesis, requires a pre-functionalized core, use of expensive catalysts.Moderate to GoodDependent on the scope of the cross-coupling reaction.Elevated temperatures.

Conclusion

The synthesis of 2-substituted oxazolo[4,5-b]pyridines can be achieved through several effective routes. The choice of the optimal method depends on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For straightforward syntheses with a variety of carboxylic acids, the direct condensation method, particularly with modern catalysts like silica-supported perchloric acid, offers an efficient and environmentally friendly option. When milder conditions are required or when dealing with sensitive functional groups, the use of activated carboxylic acid derivatives is a valuable alternative. For the construction of more complex analogues, a late-stage functionalization approach, such as the Heck reaction, provides a powerful tool for diversification. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their synthetic endeavors towards novel oxazolo[4,5-b]pyridine derivatives.

References

A Comparative Guide to Evaluating the Selectivity of Oxazolo[4,5-b]pyridine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The Oxazolo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention for its potential to interact potently with the ATP-binding site of a variety of kinases. However, with over 500 protein kinases in the human kinome sharing structural similarities, achieving inhibitor selectivity is a critical determinant of both therapeutic efficacy and safety. A lack of selectivity can lead to off-target effects and associated toxicities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity of novel Oxazolo[4,5-b]pyridine-based enzyme inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of existing compounds to provide a practical understanding of how to characterize the selectivity profile of these promising therapeutic candidates.

The Imperative of Selectivity in Kinase Inhibition

The ATP-binding pocket, the target for most kinase inhibitors, is highly conserved across the kinome. This conservation presents a significant challenge in designing inhibitors that selectively modulate the activity of a single desired kinase without affecting other structurally similar kinases.[1] The consequences of off-target inhibition can range from unforeseen side effects to a complete lack of therapeutic window. Therefore, a rigorous evaluation of an inhibitor's selectivity profile early in the drug discovery process is not just advantageous, but essential. This evaluation typically involves a tiered approach, starting with the determination of potency against the primary target and progressively expanding to screen for interactions across the broader kinome.

Comparative Analysis of Oxazolo[4,5-b]pyridine and Related Scaffolds

While comprehensive, publicly available head-to-head selectivity data for a wide range of Oxazolo[4,5-b]pyridine-based inhibitors is limited, we can draw valuable insights from studies on this scaffold and its close structural relatives, such as imidazo[4,5-b]pyridines and thiazolo[5,4-b]pyridines. These compounds have been investigated as inhibitors of several important kinase targets.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a key regulator in numerous cellular processes, and its dysregulation is implicated in inflammatory diseases and neurodegenerative disorders. The Oxazolo[4,5-b]pyridine scaffold has been successfully utilized to develop potent GSK-3β inhibitors.

Compound IDTarget KinaseIC50 (µM)Reference
7d GSK-3β0.34[2]
7e GSK-3β0.39[2]
7g GSK-3β0.47[2]
7c GSK-3β0.53[2]

Table 1: In vitro inhibitory activity of selected Oxazolo[4,5-b]pyridine-based piperazinamides against GSK-3β.[2]

The data in Table 1 demonstrates the potential of the Oxazolo[4,5-b]pyridine core to generate potent GSK-3β inhibitors with IC50 values in the sub-micromolar range. The selectivity of these compounds would be the next critical parameter to evaluate. A study on different GSK-3β inhibitors highlighted that even with high on-target potency, achieving selectivity remains a key challenge due to the conserved nature of the ATP-binding site among kinases.[3]

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a crucial mediator of the inflammatory response, making it an attractive target for autoimmune and inflammatory diseases. The imidazo[4,5-b]pyridin-2-one scaffold, a close analogue of the Oxazolo[4,5-b]pyridine core, has yielded potent p38 MAP kinase inhibitors. A key finding in the development of these inhibitors was the observation of an infrequent flip of the peptide bond between Met109 and Gly110 in the kinase structure upon inhibitor binding, which is thought to contribute to high kinase selectivity.[4]

c-KIT Inhibitors

Mutations in the c-KIT receptor tyrosine kinase are drivers of various cancers, including gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives, which share a similar bicyclic heterocyclic structure with Oxazolo[4,5-b]pyridines, have been developed as c-KIT inhibitors. One notable compound, 6r , demonstrated potent enzymatic and anti-proliferative activity against imatinib-resistant c-KIT mutants.[5] Crucially, the study mentions that this compound exhibits a "reasonable selectivity" in a biochemical kinase panel profiling, underscoring the importance of this broad screening in inhibitor characterization.[5]

Experimental Protocols for Evaluating Inhibitor Selectivity

A robust assessment of inhibitor selectivity requires a multi-faceted experimental approach. Here, we outline the key methodologies.

Primary Target Potency Determination (IC50 Assay)

The initial step is to quantify the inhibitor's potency against its intended target. This is typically achieved by determining the half-maximal inhibitory concentration (IC50).

Protocol: In Vitro Kinase Inhibition Assay (Example for GSK-3β)

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the purified recombinant GSK-3β enzyme to the desired concentration in the reaction buffer.

    • Prepare a substrate solution containing a specific peptide substrate for GSK-3β and "cold" (non-radioactive) ATP.

    • Prepare a solution of [γ-³²P]ATP.

    • Prepare serial dilutions of the Oxazolo[4,5-b]pyridine test compound in DMSO, and then dilute further in the reaction buffer.

  • Reaction Initiation :

    • In a 96-well plate, add the enzyme, the test compound at various concentrations, and the substrate solution.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Reaction Termination and Detection :

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-Wide Selectivity Profiling

To understand the broader selectivity of an inhibitor, it is essential to screen it against a large panel of kinases. This provides a comprehensive view of its off-target activities.

Protocol: Kinase Selectivity Panel Screening

  • Compound Submission :

    • Provide the test compound at a stock concentration (e.g., 10 mM in DMSO) to a specialized contract research organization (CRO) that offers kinase screening services.

  • Screening Assay :

    • The CRO will typically perform an initial screen at a single high concentration (e.g., 10 µM) of the inhibitor against a panel of hundreds of kinases.

    • The assays used can vary and include radiometric, fluorescence-based, or luminescence-based methods to measure kinase activity.

  • Data Acquisition and Analysis :

    • The primary output is the percentage of inhibition for each kinase at the tested concentration.

    • A common threshold for a "hit" is >50% inhibition.

  • Follow-up IC50 Determination :

    • For any kinases that are significantly inhibited in the primary screen, a full dose-response curve is generated to determine the IC50 value. This confirms the off-target activity and quantifies its potency.

Cellular Target Engagement and Pathway Analysis

Biochemical assays, while crucial, do not fully recapitulate the cellular environment. Cellular assays are necessary to confirm that the inhibitor can engage its target in a living cell and modulate downstream signaling pathways.

Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Culture and Treatment :

    • Culture a relevant cell line that expresses the target kinase.

    • Treat the cells with varying concentrations of the Oxazolo[4,5-b]pyridine inhibitor for a specified time.

    • Include appropriate positive and negative controls.

  • Protein Extraction and Quantification :

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting :

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis :

    • Quantify the band intensities to determine the level of substrate phosphorylation. A decrease in phosphorylation with increasing inhibitor concentration indicates target engagement and pathway modulation.

    • It is critical to also probe for the total protein levels of the substrate and a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizing the Workflow and Rationale

To conceptualize the process of evaluating inhibitor selectivity, the following diagrams illustrate the key decision points and experimental flows.

G cluster_0 Initial Screening and Potency cluster_1 Broad Selectivity Profiling cluster_2 Cellular Validation Compound Synthesis Compound Synthesis Primary Target IC50 Primary Target IC50 Compound Synthesis->Primary Target IC50 Determine on-target potency Kinome Panel Screen Kinome Panel Screen Primary Target IC50->Kinome Panel Screen Proceed with potent compounds Off-target IC50 Off-target IC50 Kinome Panel Screen->Off-target IC50 Identify and confirm off-targets Cellular Target Engagement Cellular Target Engagement Off-target IC50->Cellular Target Engagement Validate in a cellular context Downstream Pathway Analysis Downstream Pathway Analysis Cellular Target Engagement->Downstream Pathway Analysis Confirm in-cell activity Lead Optimization Lead Optimization Downstream Pathway Analysis->Lead Optimization

Caption: A streamlined workflow for evaluating the selectivity of kinase inhibitors.

G Inhibitor Inhibitor TargetKinase Target Kinase Inhibitor->TargetKinase High Affinity OffTargetKinase1 Off-Target Kinase 1 Inhibitor->OffTargetKinase1 Low Affinity OffTargetKinase2 Off-Target Kinase 2 Inhibitor->OffTargetKinase2 Low Affinity DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Inhibits Phosphorylation Phosphorylation TargetKinase->Phosphorylation Blocks BiologicalEffect Desired Biological Effect TargetKinase->BiologicalEffect Leads to SideEffect Potential Side Effect OffTargetKinase1->SideEffect May lead to

Caption: The relationship between inhibitor selectivity and biological outcomes.

Conclusion

The Oxazolo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. However, the ultimate success of any therapeutic candidate derived from this class will heavily depend on a thorough and honest evaluation of its selectivity profile. By employing a systematic approach that combines potent on-target activity determination with broad kinome-wide screening and cellular validation, researchers can make informed decisions to advance the most selective and promising compounds. This rigorous evaluation is paramount to developing safe and effective targeted therapies that can make a meaningful impact on human health.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

The Oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating potent inhibitory activity against various protein kinases.[1][2][3][4] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors.[5][6] Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7][8][9] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset but a cornerstone of the preclinical development of any kinase inhibitor candidate.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity profiling strategy for Oxazolo[4,5-b]pyridine analogs. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and comprehensive approach to understanding compound selectivity.

I. Defining the Target Landscape: Primary and Related Kinases

The initial and most critical step is to define a panel of kinases for screening. This panel should include the intended primary target(s) and a rationally selected set of related kinases.

Primary Targets of Interest

The Oxazolo[4,5-b]pyridine scaffold has been reported to show activity against several important kinase targets, including:

  • Glycogen Synthase Kinase-3β (GSK-3β): A key regulator in numerous cellular processes, including metabolism, neurodevelopment, and inflammation.

  • Casein Kinase 2 (CK2): A constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival.[4]

  • Sirtuin 1 (SIRT1): An NAD+-dependent deacetylase with links to metabolic diseases. While not a traditional kinase, its modulation by some small molecules warrants inclusion if relevant to the analog series.[3]

Selecting Related Off-Targets: A Rationale-Driven Approach

The choice of off-targets should be guided by both structural homology and pathway relationships.

1. Structural Similarity in the ATP-Binding Site:

  • Aurora Kinases (Aurora A, B, C): These serine/threonine kinases are crucial for mitotic progression.[10][11] They share structural similarities in their ATP-binding pockets with other mitotic kinases and are common off-targets for kinase inhibitors.[12][13][14]

  • PI3K/Akt/mTOR Pathway Kinases: This is a critical signaling pathway controlling cell growth, proliferation, and survival.[15][16][17] Given the frequent dysregulation of this pathway in cancer, assessing off-target activity against key members like PI3K, Akt, and mTOR is essential.[18][19]

2. Pathway Crosstalk and Functional Overlap:

  • Kinases within the same signaling cascade or functionally related pathways should be included. For instance, when targeting a kinase in a specific cancer-related pathway, other kinases known to be involved in resistance mechanisms or parallel signaling arms are important additions to the screening panel.

The following diagram illustrates the logical relationship for selecting a kinase panel for an Oxazolo[4,5-b]pyridine analog initially designed against GSK-3β.

G cluster_primary Primary Target cluster_structural Structural Similarity cluster_pathway Pathway Relationship GSK-3β GSK-3β Aurora A Aurora A GSK-3β->Aurora A ATP-site homology Aurora B Aurora B GSK-3β->Aurora B ATP-site homology CK2 CK2 GSK-3β->CK2 Known cross-reactivity Akt Akt GSK-3β->Akt Upstream regulator PI3K PI3K PI3K->Akt Upstream activator mTOR mTOR Akt->mTOR Downstream effector

Caption: Rationale for kinase panel selection.

II. Experimental Methodologies: A Multi-Tired Approach to Profiling

A comprehensive cross-reactivity assessment should employ a combination of biochemical and cellular assays. This tiered approach provides a more complete picture of an inhibitor's selectivity profile, from direct enzyme interaction to its effects within a complex biological system.[9][20]

A. Biochemical Assays: Quantifying Direct Enzyme Inhibition

Biochemical assays are the first line of assessment, providing quantitative measures of an inhibitor's potency against purified enzymes.[21][22]

1. Radiometric Assays:

Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[6]

  • Principle: The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

  • Advantages: High sensitivity and a direct measure of catalytic activity.

  • Disadvantages: Requires handling of radioactive materials and specialized equipment.

2. Fluorescence-Based Assays:

These assays utilize fluorescent probes to detect kinase activity and are well-suited for high-throughput screening.[23]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method measures the transfer of energy between two fluorescent molecules (a donor and an acceptor) when in close proximity.

    • LanthaScreen™ Eu Kinase Binding Assay: Measures the binding of a fluorescently labeled inhibitor to the kinase.[23]

    • Z'-LYTE™ Kinase Assay: A FRET-based assay that measures the amount of unphosphorylated substrate remaining after the kinase reaction.[23]

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a labeled substrate upon kinase-mediated phosphorylation.[22]

3. Luminescence-Based Assays:

These assays measure light production resulting from the depletion of ATP during the kinase reaction.

  • Kinase-Glo® Luminescent Kinase Assay: A homogenous assay that quantifies the amount of ATP remaining in solution after a kinase reaction.[22] The signal is inversely proportional to kinase activity.

Experimental Workflow for Biochemical Profiling:

The following diagram outlines a typical workflow for biochemical kinase inhibitor profiling.

G cluster_workflow Biochemical Profiling Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Oxazolo[4,5-b]pyridine Analogs Start->Compound_Dilution Assay_Setup Incubate Kinase, Substrate, and Compound Compound_Dilution->Assay_Setup Reaction_Initiation Add ATP (Radiolabeled or Cold) Assay_Setup->Reaction_Initiation Detection Measure Signal (Radioactivity, Fluorescence, or Luminescence) Reaction_Initiation->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis End End Data_Analysis->End G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Proliferation Proliferation S6K->Proliferation 4EBP1->Proliferation Inhibits (when unphosphorylated) Analog Oxazolo[4,5-b]pyridine Analog Analog->PI3K Off-target inhibition? Analog->Akt Off-target inhibition? Analog->mTORC1 Off-target inhibition?

References

Benchmarking the photophysical properties of Oxazolo[4,5-b]pyridines against known fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of fluorescence chemistry and its applications in biomedical research and drug development, the demand for novel fluorophores with tailored photophysical properties is incessant. Oxazolo[4,5-b]pyridines have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as versatile fluorescent probes. This guide provides a comprehensive benchmark of the photophysical properties of Oxazolo[4,5-b]pyridines against established and widely utilized fluorophores, namely fluorescein, rhodamine B, and coumarin 1. Through a detailed examination of experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights required to evaluate the suitability of Oxazolo[4,5-b]pyridines for their specific applications.

Introduction to Oxazolo[4,5-b]pyridines: A Rising Star in Fluorescence

The Oxazolo[4,5-b]pyridine scaffold, a fused heterocyclic system, offers a rigid and planar structure conducive to strong fluorescence. The inherent modularity of its synthesis allows for the facile introduction of various substituents, enabling the fine-tuning of its photophysical characteristics.[1] This structural versatility is a key advantage, as it permits the rational design of probes with specific absorption and emission profiles, quantum yields, and environmental sensitivities. Recent studies have highlighted the potential of Oxazolo[4,5-b]pyridine derivatives as blue to deep-blue emitters with impressively high quantum yields, in some cases surpassing those of well-known standards like quinine sulfate.[2][3]

The fluorescence in these molecules typically arises from π-π* electronic transitions within the conjugated ring system.[4][5] The introduction of electron-donating or electron-withdrawing groups can significantly influence the intramolecular charge transfer (ICT) character of the excited state, leading to changes in the emission wavelength and sensitivity to the local environment.[6] This property is particularly valuable for the development of fluorescent sensors that can report on changes in polarity, viscosity, or the presence of specific analytes.

Benchmarking Methodology: A Framework for Objective Comparison

To provide a robust and objective comparison, a standardized set of photophysical parameters must be evaluated. This guide focuses on the following key metrics:

  • Absorption Maximum (λ_abs_): The wavelength at which a fluorophore absorbs light most efficiently.

  • Emission Maximum (λ_em_): The wavelength at which the fluorophore emits the most intense fluorescence.

  • Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a specific wavelength.

  • Fluorescence Quantum Yield (Φ_f_): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.

  • Fluorescence Lifetime (τ_f_): The average time a molecule spends in the excited state before returning to the ground state.

  • Stokes Shift: The difference in wavelength between the absorption and emission maxima, which is crucial for minimizing self-absorption and improving signal-to-noise ratios.

The experimental protocols for determining these parameters are detailed in Section 4. The following diagram illustrates the general workflow for the photophysical characterization of a novel fluorophore.

G cluster_synthesis Fluorophore Preparation cluster_characterization Photophysical Characterization cluster_data Data Analysis & Comparison synthesis Synthesis & Purification of Oxazolo[4,5-b]pyridine Derivative abs_spec UV-Vis Absorption Spectroscopy synthesis->abs_spec Dissolve in appropriate solvent em_spec Fluorescence Emission Spectroscopy abs_spec->em_spec Determine λex qy_measurement Quantum Yield Determination (Relative Method) em_spec->qy_measurement lt_measurement Fluorescence Lifetime Measurement (TCSPC) em_spec->lt_measurement data_table Compile Data in Comparison Table qy_measurement->data_table lt_measurement->data_table analysis Analyze & Interpret Results data_table->analysis G core Oxazolo[4,5-b]pyridine Core edg Electron-Donating Group (EDG) core->edg Substitution ewg Electron-Withdrawing Group (EWG) core->ewg Substitution ict Increased ICT Character edg->ict ewg->ict props Photophysical Properties lambda_em λem (Red Shift) props->lambda_em qy Quantum Yield (Increase/Decrease) props->qy stokes Stokes Shift (Increase) props->stokes ict->props influences

References

A Senior Application Scientist's Guide to Statistical Analysis of Biological Data from Oxazolo[4,5-b]pyridine Screening

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust statistical analysis of biological data derived from the screening of Oxazolo[4,5-b]pyridine compound libraries. The Oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][] Effective identification of lead compounds from screening campaigns hinges on the rigorous application of statistical principles to discern true biological signals from experimental noise.

This document moves beyond a simple recitation of protocols to explain the causality behind experimental and analytical choices, ensuring a self-validating system of data interpretation. We will explore the journey from raw screening data to validated hits, providing in-depth technical details and practical insights.

The Landscape of High-Throughput Screening (HTS) and the Promise of Oxazolo[4,5-b]pyridines

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against specific biological targets.[5][6] The goal is to identify "hits"—compounds that elicit a desired biological response. The Oxazolo[4,5-b]pyridine core, a fused heterocyclic system, has garnered significant interest due to its versatile synthesis and diverse biological activities.[7][8] Screening libraries of these compounds can uncover novel therapeutic agents. For instance, various derivatives have been synthesized and evaluated for their potential as anticancer agents, targeting cell lines such as PC3 (prostate), A549 (lung), and MCF-7 (breast).[2]

The successful outcome of an HTS campaign is critically dependent on the quality of the data analysis.[9][10] Simple analytical methods can be fraught with limitations, leading to high false-positive and false-negative rates.[6][10] Therefore, a statistically robust workflow is paramount.

Experimental Design: The Foundation of Reliable Data

Before embarking on statistical analysis, it is crucial to consider the experimental design, as this will profoundly impact the quality and interpretability of the data. Key considerations include the use of replicates to estimate random error and the strategic placement of controls to identify and correct for systematic errors.[9][11]

Key Experimental Design Principles:

  • Controls: Positive and negative controls are essential for assessing assay quality and for data normalization.[12]

  • Replicates: Including replicate measurements allows for the estimation of data variability and increases the statistical power to detect true hits.[9][11]

  • Plate Layout: Careful consideration of the plate layout can help to minimize positional effects, such as edge effects, which are a common source of systematic error in HTS.[9][13]

The Data Analysis Workflow: From Raw Reads to Actionable Insights

The statistical analysis of HTS data can be conceptualized as a multi-stage process, beginning with data preprocessing and quality control, followed by primary screening analysis for hit identification, and culminating in secondary screening and dose-response analysis for hit confirmation and characterization.

cluster_0 Phase 1: Data Preprocessing & QC cluster_1 Phase 2: Primary Screen Analysis cluster_2 Phase 3: Secondary Screen & Confirmation Raw Data Raw Data Normalization Normalization Raw Data->Normalization Outlier Detection Outlier Detection Normalization->Outlier Detection Quality Control Metrics Quality Control Metrics Outlier Detection->Quality Control Metrics Hit Selection Hit Selection Quality Control Metrics->Hit Selection Hit List Hit List Hit Selection->Hit List Dose-Response Experiments Dose-Response Experiments Hit List->Dose-Response Experiments Curve Fitting Curve Fitting Dose-Response Experiments->Curve Fitting Potency & Efficacy Determination Potency & Efficacy Determination Curve Fitting->Potency & Efficacy Determination

Caption: A generalized workflow for the statistical analysis of HTS data.

Data Preprocessing and Quality Control: Ensuring Data Integrity

The initial steps in HTS data analysis are focused on cleaning the data and assessing its quality. This is a critical stage, as errors and biases introduced here can propagate through the entire analysis pipeline.

Step-by-Step Protocol for Data Preprocessing:

  • Data Transformation: Logarithmic transformations are often applied to HTS data to stabilize the variance and make the data more closely approximate a normal distribution, which is an assumption of many statistical tests.[12]

  • Normalization: Normalization aims to correct for systematic variations between plates, such as differences in reagent dispensing or incubation times.[12][14] Common normalization methods include:

    • Controls-based normalization: This method uses the signals from positive and negative controls to scale the data on each plate.[12]

    • Statistical normalization: Methods like the B-score normalization can correct for positional effects within plates.[6]

  • Outlier Detection: Outliers are data points that deviate significantly from the rest of the data and can skew the results.[12] Robust statistical methods, such as those based on the median and median absolute deviation (MAD), are less sensitive to outliers than traditional methods based on the mean and standard deviation.[12]

Table 1: Key Quality Control Metrics

MetricDescriptionAcceptable RangeRationale
Z'-factor A measure of the separation between the positive and negative control signals.> 0.5Indicates a large enough separation window to confidently identify hits.[15]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2A higher S/B ratio indicates a more robust assay.
Coefficient of Variation (CV) A measure of the variability of the data, typically calculated for the controls.< 20%Low CV indicates good reproducibility of the assay.
Primary Screening Analysis: Identifying the "Hits"

The primary screen is designed to rapidly identify compounds with a desired biological activity from a large library. Statistical methods are employed to differentiate true hits from the background noise.

Common Hit Selection Strategies:

  • Z-score: This method calculates how many standard deviations a compound's signal is from the mean of the plate. A common cutoff for hit selection is a Z-score of ±3.[15]

  • Strictly Standardized Mean Difference (SSMD): SSMD is a robust statistic for quantifying the magnitude of the effect of a compound. It is particularly useful for RNAi screens but has broader applications.[5][15] An SSMD value greater than 3 is often considered to indicate a strong hit.

  • B-score: The B-score method is a robust statistical approach that corrects for positional effects on plates before calculating a score for each compound.[6]

Table 2: Comparison of Hit Selection Methods

MethodAdvantagesDisadvantagesBest For
Z-score Simple to calculate and interpret.[15]Sensitive to outliers and assumes a normal distribution of the data.[15]Large screens with well-behaved data.
SSMD Robust to outliers and provides a measure of effect size.[5][15]Can be more complex to calculate.Screens where the effect size is of primary interest.
B-score Corrects for positional effects.[6]Requires specialized software or programming skills to implement.Screens with known or suspected positional biases.
Secondary Screening and Dose-Response Analysis: Confirming and Characterizing Hits

Once a list of initial hits is generated from the primary screen, these compounds are typically subjected to a secondary screen to confirm their activity and characterize their potency and efficacy. This often involves generating dose-response curves.

cluster_0 Dose-Response Analysis cluster_1 Curve Fitting cluster_2 Results Serial Dilutions Serial Dilutions Cell-Based Assay Cell-Based Assay Serial Dilutions->Cell-Based Assay Data Acquisition Data Acquisition Cell-Based Assay->Data Acquisition Non-linear Regression Non-linear Regression Data Acquisition->Non-linear Regression Parameter Estimation Parameter Estimation Non-linear Regression->Parameter Estimation EC50/IC50 EC50/IC50 Parameter Estimation->EC50/IC50 Hill Slope Hill Slope EC50/IC50->Hill Slope Maximal Effect Maximal Effect Hill Slope->Maximal Effect

Caption: The process of generating and analyzing dose-response curves.

Step-by-Step Protocol for Dose-Response Analysis:

  • Experimental Setup: Hits from the primary screen are tested over a range of concentrations to determine their potency.

  • Data Plotting: The response is plotted against the logarithm of the compound concentration.[16]

  • Curve Fitting: A non-linear regression model, typically a four-parameter logistic (4PL) model, is fitted to the data.[17] This model describes the sigmoidal relationship between drug concentration and response.

  • Parameter Estimation: The curve fitting process yields several important parameters:

    • EC50/IC50: The concentration of the compound that produces 50% of the maximal effect (EC50 for agonists) or inhibition (IC50 for antagonists). This is a measure of the compound's potency.[18]

    • Hill Slope: This parameter describes the steepness of the curve and can provide insights into the mechanism of action.

    • Maximal and Minimal Response: These represent the efficacy of the compound.

A variety of software packages are available for dose-response analysis, including commercial software like GraphPad Prism and open-source packages in R such as 'drc' and 'Dr Fit'.[16][17][19]

Case Study: Anticancer Screening of an Oxazolo[4,5-b]pyridine Library

To illustrate the practical application of these statistical methods, let's consider a hypothetical high-throughput screening campaign to identify Oxazolo[4,5-b]pyridine derivatives with cytotoxic activity against the A549 lung cancer cell line.

Assay Principle: A cell viability assay, such as the MTT assay mentioned in a study on Oxazolo[4,5-b]pyridine-triazole derivatives, is used to measure the number of viable cells after treatment with the test compounds.[2] A decrease in signal indicates cytotoxicity.

Data Analysis Pipeline:

  • Data Preprocessing: Raw absorbance values are log-transformed. Data is then normalized to the plate-specific negative (vehicle-treated) and positive (staurosporine-treated) controls.

  • Quality Control: The Z'-factor is calculated for each plate to ensure assay quality. Plates with a Z'-factor below 0.5 are flagged for review.

  • Hit Identification: The Z-score is calculated for each compound. Compounds with a Z-score less than -3 (indicating a significant decrease in cell viability) are selected as primary hits.

  • Dose-Response Confirmation: Primary hits are subjected to a secondary screen where A549 cells are treated with a range of concentrations of each compound.

  • Curve Fitting and Potency Determination: A four-parameter logistic model is fitted to the dose-response data to determine the IC50 value for each confirmed hit.

Table 3: Hypothetical Dose-Response Data for a Hit Compound

Concentration (µM)% Inhibition (Mean ± SD)
0.012.5 ± 1.1
0.115.2 ± 3.4
148.9 ± 5.2
1085.7 ± 4.1
10098.1 ± 2.3

From this data, a non-linear regression analysis would yield an IC50 value, providing a quantitative measure of the compound's cytotoxic potency.

Conclusion and Future Directions

The statistical analysis of data from the screening of Oxazolo[4,5-b]pyridine libraries is a critical component of the drug discovery process. A rigorous and well-designed analytical workflow, encompassing data preprocessing, quality control, robust hit selection, and confirmatory dose-response analysis, is essential for the reliable identification of promising lead compounds. By understanding the principles behind these statistical methods, researchers can maximize the value of their screening data and accelerate the development of novel therapeutics based on the versatile Oxazolo[4,5-b]pyridine scaffold.

Future advancements in this field may involve the integration of machine learning algorithms for more sophisticated hit selection and the use of advanced statistical models to analyze complex biological data, such as that from high-content screening.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Oxazolo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities like Oxazolo[4,5-b]pyridine-2-thiol is foundational to discovery. However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral to the integrity of our research and the safety of our community.

This guide provides a direct, procedural framework for the safe disposal of this compound (CAS No: 211949-57-4). Moving beyond a simple checklist, it explains the causality behind each step, grounding these procedures in the specific hazard profile of the compound.

Core Principle: Disposal Based on Hazard Identification

The foundation of any chemical disposal plan is a thorough understanding of its hazards. This compound is not a benign substance; its disposal route is dictated by its specific toxicological and irritant properties. According to safety data sheets (SDS), this compound presents several key hazards.[1]

These classifications are critical: they prohibit disposal via standard trash or sanitary sewer systems. The oral toxicity and irritant nature necessitate its treatment as regulated chemical waste.

Hazard ClassGHS CodeSignal WordDescription
Acute Toxicity, Oral (Category 4)H302WarningHarmful if swallowed.[1]
Skin Irritation (Category 2)H315WarningCauses skin irritation.[1]
Serious Eye Irritation (Category 2A)H319WarningCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure, Category 3)H335WarningMay cause respiratory irritation.[1]

Pre-Disposal Operations: Safety and Segregation

Before the final disposal process, correct handling and preparation are paramount to prevent exposure and cross-contamination.

Personal Protective Equipment (PPE)

Given the compound's skin and eye irritation hazards, the following PPE is mandatory when handling waste this compound:

  • Nitrile Gloves: Provides a necessary barrier against skin contact.

  • Safety Goggles: Protects against accidental splashes or dust getting into the eyes.

  • Laboratory Coat: Prevents contamination of personal clothing.

The causality is direct: P280 (Wear protective gloves/eye protection/face protection) is a precautionary statement derived directly from the H315 and H319 hazard classifications.

Waste Segregation

The cardinal rule of chemical waste is to never mix different waste streams.

  • Why? Mixing this compound with other chemicals, particularly strong acids, bases, or oxidizing agents, could initiate an unknown and potentially vigorous reaction. Furthermore, mixing complicates the disposal process for your institution's Environmental Health & Safety (EHS) department, potentially increasing costs and risks.

  • Action: Designate a specific, clearly labeled container solely for this compound and any materials directly contaminated by it.

Step-by-Step Disposal Protocol

Follow this validated, procedural workflow for the compliant disposal of this compound.

Step 1: Containerization Place solid this compound waste into a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container with a screw-top cap is ideal.

  • Rationale: The primary goal is secure containment. Since the compound is a solid powder, a sealed container prevents the formation and inhalation of dust, directly mitigating the respiratory irritation hazard (H335).[1]

Step 2: Disposal of Contaminated Materials Any items grossly contaminated with this compound, such as weighing paper, gloves, or paper towels used for a minor spill cleanup, must be considered hazardous waste.

  • Rationale: These items are now impregnated with the chemical and carry the same hazard profile. They must be placed in the same dedicated waste container as the pure compound.

Step 3: Labeling the Waste Container Proper labeling is a strict regulatory requirement under OSHA's Hazard Communication Standard.[2][3] The label must be legible and securely affixed to the container, including:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound"

  • CAS Number: "211949-57-4"

  • Relevant Hazard Pictograms (e.g., exclamation mark for irritant/harmful)

  • Accumulation Start Date (The date the first particle of waste was added)

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Rationale: The SAA ensures that chemical waste is stored safely and in a controlled manner, preventing accidental spills or unauthorized access before it is collected by EHS professionals.

Step 5: Scheduling Final Disposal Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the chemical yourself.

  • Rationale: EHS professionals are trained and equipped to handle, transport, and arrange for the final disposal of chemical waste in accordance with all local, state, and federal regulations, which typically involves high-temperature incineration for this class of organic compound.

Disposal Decision Workflow

The following diagram outlines the logical sequence from identifying the material as waste to its final, compliant disposal.

G start Material Identified for Disposal (this compound) hazards Consult SDS: Identify Hazards - H302 (Harmful if swallowed) - H315 (Skin Irritant) - H319 (Eye Irritant) - H335 (Respiratory Irritant) start->hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe segregate Segregate Waste Do NOT mix with other chemicals. ppe->segregate container Place in a sealed, chemically compatible waste container. segregate->container label Label Container Clearly - Full Chemical Name & CAS - Hazard Pictograms - Accumulation Start Date container->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup and Final Disposal (Typically Incineration) store->contact_ehs

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.